Quinoxalin-6-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAADFVYDHLFHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30423667 | |
| Record name | quinoxalin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488834-75-9 | |
| Record name | quinoxalin-6-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30423667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Quinoxalin-6-ylmethanol: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Derivatives of this versatile nucleus are largely synthetic and exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[4][5][6][7][8][9][10][11][12] This has led to the successful development of several quinoxaline-based therapeutics, such as the hepatitis C drugs Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for a specific derivative, Quinoxalin-6-ylmethanol, to support ongoing research and development efforts in this promising area.
Chemical Structure and Properties
This compound is a derivative of the parent quinoxaline ring system, featuring a hydroxymethyl group at the 6-position. Its chemical structure and key identifiers are presented below.
Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (Quinoxalin-6-yl)methanol |
| CAS Number | 488834-75-9[13][14][15] |
| Molecular Formula | C₉H₈N₂O[13][14][15] |
| Molecular Weight | 160.17 g/mol [13][14][15] |
| Synonyms | 6-Hydroxymethylquinoxaline, (6-Quinoxalinyl)methanol |
Table 2: Physicochemical Properties of this compound (Predicted)
| Property | Value | Notes |
| Melting Point | Not available | Data for the parent quinoxaline is 29-30 °C.[1] |
| Boiling Point | Not available | - |
| Solubility | Soluble in water[1] | Expected to be soluble in polar organic solvents like methanol and DMSO. |
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on the analysis of the parent quinoxaline and related 6-substituted derivatives.[16][17][18][19]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline ring system. The methylene protons of the hydroxymethyl group would appear as a singlet, and the hydroxyl proton would be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the eight carbons of the quinoxaline ring and one for the methylene carbon of the hydroxymethyl substituent. The chemical shifts of the aromatic carbons will be influenced by the nitrogen atoms and the substituent.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound.
Synthesis of this compound
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of the quinoxaline core and subsequent functional group transformations. The most common and versatile method for constructing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][4] A potential synthetic pathway to this compound involves the synthesis of quinoxaline-6-carbaldehyde, followed by its reduction.
Experimental Protocol: A Proposed Synthesis
This protocol is a proposed route and may require optimization.
Step 1: Synthesis of Quinoxaline-6-carbaldehyde
A multi-step synthesis for quinoxaline-6-carbaldehyde has been reported, starting from 4-chloro-2-nitroaniline. The key steps involve the formation of 4-chlorobenzene-1,2-diamine, followed by condensation with glyoxal to yield 6-chloroquinoxaline. Subsequent conversion of the chloro group to a carbaldehyde function would yield the desired intermediate.
Step 2: Reduction of Quinoxaline-6-carbaldehyde to this compound
-
Materials:
-
Quinoxaline-6-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
-
-
Procedure:
-
Dissolve Quinoxaline-6-carbaldehyde in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
-
-
Characterization:
-
The structure of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activity and Potential Signaling Pathways
While specific biological assays and signaling pathway involvement for this compound have not been reported, the broader class of quinoxaline derivatives is known to interact with various biological targets, making them attractive for drug development.[1][2][3][4][5][6][7][8][9][10][11][12][20][21][22]
Quinoxaline derivatives have been shown to act as:
-
Kinase Inhibitors: Many quinoxaline-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[20]
-
Antimicrobial Agents: The quinoxaline scaffold is present in several antibiotics and has been a template for the development of new antibacterial and antifungal agents.[4][5][7][9][11]
-
Antiviral Agents: Certain quinoxaline derivatives have demonstrated efficacy against a range of viruses.[1][12]
-
Anticancer Agents: Quinoxaline derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][6][20][21][22]
Given the prevalence of kinase inhibition as a mechanism of action for many bioactive quinoxalines, a general representation of a kinase signaling pathway that could be targeted is illustrated below.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-Hydroxymethylquinoline | C10H9NO | CID 1514385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. calpaclab.com [calpaclab.com]
- 15. scbt.com [scbt.com]
- 16. heteroletters.org [heteroletters.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. tsijournals.com [tsijournals.com]
- 19. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. Targeted suppression of oral squamous cell carcinoma by pyrimidine-tethered quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Quinoxalin-6-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Quinoxalin-6-ylmethanol, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for acquiring such data are also provided, alongside a workflow diagram for spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. Disclaimer: The spectral data presented below are representative examples based on the analysis of structurally similar compounds and established spectroscopic principles. They have not been derived from direct experimental measurement of this compound.
Table 1: 1H NMR Spectroscopic Data (500 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.85 | s | - | 1H | H-2 |
| 8.82 | s | - | 1H | H-3 |
| 8.12 | d | 8.5 | 1H | H-8 |
| 8.05 | d | 1.5 | 1H | H-5 |
| 7.78 | dd | 8.5, 1.5 | 1H | H-7 |
| 4.95 | s | - | 2H | -CH2- |
| 2.50 | br s | - | 1H | -OH |
Table 2: 13C NMR Spectroscopic Data (125 MHz, CDCl3)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 149.5 | C | C-8a |
| 148.8 | C | C-4a |
| 143.5 | CH | C-2 |
| 143.2 | CH | C-3 |
| 141.0 | C | C-6 |
| 130.5 | CH | C-8 |
| 129.8 | CH | C-5 |
| 128.5 | CH | C-7 |
| 64.2 | CH2 | -CH2OH |
Table 3: IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm-1) | Intensity | Assignment |
| 3350 - 3200 | Broad, Medium | O-H stretch (alcohol) |
| 3060 | Sharp, Weak | Aromatic C-H stretch |
| 2925 | Medium | Aliphatic C-H stretch |
| 1620 | Medium | C=N stretch (quinoxaline ring) |
| 1580 | Medium | C=C stretch (aromatic ring) |
| 1480 | Strong | C=C stretch (aromatic ring) |
| 1250 | Medium | C-O stretch (alcohol) |
| 830 | Strong | C-H out-of-plane bend (para-disubstituted) |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 160 | 100 | [M]+• (Molecular Ion) |
| 159 | 80 | [M-H]+ |
| 131 | 60 | [M-CHO]+ |
| 104 | 40 | [C7H6N]+ |
| 77 | 30 | [C6H5]+ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.
-
1H NMR Acquisition:
-
Set the spectral width to 16 ppm, centered at approximately 6 ppm.
-
Employ a 30-degree pulse width.
-
Acquisition time of 4 seconds and a relaxation delay of 1 second.
-
Collect 16 scans for a good signal-to-noise ratio.
-
Process the data with a line broadening of 0.3 Hz.
-
-
13C NMR Acquisition:
-
Set the spectral width to 240 ppm, centered at approximately 120 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquisition time of 1.5 seconds and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
Process the data with a line broadening of 1.0 Hz.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Scan the sample from 4000 to 400 cm-1.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in methanol directly into the ion source via a direct insertion probe or after separation by gas chromatography.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
Maintain the ion source temperature at 200 °C.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
A Technical Guide to the Synthesis of Novel Quoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives represent a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules. Their remarkable and diverse pharmacological activities—spanning anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties—have solidified their importance in medicinal chemistry and drug discovery programs. This technical guide provides an in-depth overview of the core synthetic pathways for novel quinoxaline derivatives, complete with experimental protocols, quantitative data summaries, and visual diagrams of key reaction workflows.
Core Synthetic Strategies
The synthesis of the quinoxaline scaffold is versatile, with several established and emerging methodologies. The most prominent strategies involve the condensation of o-phenylenediamines with α-dicarbonyl compounds, alongside a variety of catalytic and environmentally benign approaches.
Classical Synthesis: Condensation of o-Phenylenediamines and 1,2-Dicarbonyls
The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This method is generally straightforward and provides good yields of the desired quinoxaline products.[1] The reaction is typically catalyzed by an acid, such as acetic acid.[1]
A general workflow for the classical synthesis of quinoxalines is depicted below.
Caption: Classical synthesis of quinoxalines.
This protocol outlines the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[1]
-
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
-
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product precipitates out of the solution and is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 2,3-diphenylquinoxaline.
-
Transition-Metal-Free Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. Transition-metal-free synthesis of quinoxalines has emerged as a prominent area of research, offering alternatives to traditional metal-catalyzed reactions.[2] These methods often utilize organocatalysts, ionic liquids, or catalyst-free conditions.[2]
Organocatalysts, such as nitrilotris(methylenephosphonic acid), have been effectively used to catalyze the condensation of 1,2-diamines and 1,2-carbonyl compounds, providing high yields in short reaction times.[2]
Ionic liquids, such as 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate functionalized cellulose, have been employed as heterogeneous catalysts in the synthesis of quinoxalines.[2] These reactions can often be carried out in green solvents like water, with the catalyst being recyclable.[2]
| Catalyst | Starting Materials | Solvent | Yield (%) | Reference |
| Nitrilotris(methylenephosphonic acid) (5 mol%) | o-phenylenediamine, 1,2-dicarbonyl compounds | Not specified | 80-97 | [2] |
| Ammonium bifluoride (NH₄HF₂) | o-phenylenediamine, 1,2-dicarbonyl compounds | Aqueous ethanol | 90-98 | [2] |
| Ionic liquid functionalized cellulose | o-phenylenediamine, 1,2-dicarbonyl compounds | Water | 78-99 | [2] |
| Camphor sulfonic acid (20 mol%) | o-phenylenediamine, acenaphthylene-1,2-dione/benzil | Not specified | Moderate to excellent | [2] |
| Catalyst-free | o-phenylenediamine, phenacyl bromide | Ethanol | 70-85 | [2] |
Modern Catalytic Methods
A variety of modern catalytic systems have been developed to enhance the efficiency and scope of quinoxaline synthesis. These include the use of various metal catalysts and green catalysts.
Several metal catalysts, such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have been shown to be effective for the synthesis of quinoxaline derivatives.[3] These catalysts are often inexpensive, readily available, and can be used in small quantities.[3]
The development of "green" methodologies for quinoxaline synthesis is a major focus, emphasizing the use of recyclable catalysts, microwave assistance, and aqueous reaction media.[4] For instance, polymer-supported sulphanilic acid has been demonstrated as an effective heterogeneous catalyst for the one-pot synthesis of quinoxaline derivatives.[5]
This protocol describes a modern, efficient synthesis of quinoxaline derivatives using iodine as a catalyst.[1]
-
Materials:
-
Substituted o-phenylenediamine (1 mmol)
-
α-Hydroxy Ketone (1 mmol)
-
Iodine (I₂) (20 mol%)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
-
-
Procedure:
-
Combine the o-phenylenediamine, α-hydroxy ketone, and iodine in a round-bottom flask.
-
Add DMSO to the mixture.
-
Heat the reaction at 100 °C, monitoring by TLC.
-
Upon completion, cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure product.
-
A workflow for this green synthesis approach is outlined below.
Caption: A typical workflow for the green synthesis of quinoxalines.
Biological Significance and Signaling Pathways
Quinoxaline derivatives are of significant interest due to their wide range of biological activities. They have been investigated as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[6][7][8] Certain quinoxaline derivatives have shown potent activity as kinase inhibitors, which is a crucial mechanism in cancer therapy. The structural versatility of the quinoxaline scaffold allows for fine-tuning of its biological activity through the introduction of various substituents. For instance, tetrazolo[1,5-a]quinoxaline derivatives have demonstrated notable antitumor and antimicrobial activities.[9]
The development of novel quinoxaline derivatives often targets specific signaling pathways implicated in disease. While a detailed exploration of all relevant pathways is beyond the scope of this guide, the diagram below illustrates a generalized logical relationship in the drug discovery process for these compounds.
Caption: Drug discovery workflow for quinoxaline derivatives.
Conclusion
The synthesis of novel quinoxaline derivatives continues to be a vibrant and important area of chemical research, driven by the significant therapeutic potential of this scaffold. The evolution from classical condensation reactions to modern, efficient, and environmentally friendly catalytic methods has greatly expanded the chemical space accessible to medicinal chemists. This guide provides a foundational understanding of the key synthetic pathways, offering researchers and drug development professionals the necessary information to design and synthesize the next generation of quinoxaline-based therapeutics. The provided protocols and data serve as a practical starting point for laboratory work in this exciting field.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 9. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxalin-6-ylmethanol: A Versatile Scaffold for Advanced Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Within this versatile family of compounds, Quinoxalin-6-ylmethanol emerges as a key building block, offering a reactive hydroxyl group for further molecular elaboration. This technical guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents, particularly kinase inhibitors.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from readily available precursors. A common strategy involves the construction of the quinoxaline core followed by the reduction of a carbonyl group at the 6-position.
Proposed Synthetic Pathway
Caption: Synthetic route to this compound.
Experimental Protocols
1. Synthesis of 2,3-Diphenylquinoxaline-6-carboxylic acid
This procedure is adapted from the condensation reaction of a 1,2-diamine with a 1,2-dicarbonyl compound.[4]
-
Materials: 3,4-Diaminobenzoic acid, Benzil, Glacial Acetic Acid.
-
Procedure:
-
To a solution of 3,4-diaminobenzoic acid (1.0 eq) in glacial acetic acid, add benzil (1.0 eq).
-
Stir the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford 2,3-diphenylquinoxaline-6-carboxylic acid.
-
2. Reduction of 2,3-Diphenylquinoxaline-6-carboxylic acid to (2,3-Diphenylquinoxalin-6-yl)methanol
This protocol utilizes a strong reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce the carboxylic acid to a primary alcohol.
-
Materials: 2,3-Diphenylquinoxaline-6-carboxylic acid, Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF), Ethyl acetate, Saturated aqueous Sodium Sulfate.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2,3-diphenylquinoxaline-6-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of ethyl acetate, followed by water, and then a saturated aqueous solution of sodium sulfate at 0 °C.
-
Stir the resulting mixture vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield (2,3-diphenylquinoxalin-6-yl)methanol.
-
Reactions of this compound
The hydroxyl group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.
Oxidation to Quinoxaline-6-carbaldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, a valuable intermediate for reactions such as reductive amination and Wittig olefination.
Workflow for Oxidation
Caption: General workflow for the oxidation of this compound.
Experimental Protocol: Oxidation with Manganese Dioxide (MnO₂)
-
Materials: this compound, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM.
-
Add activated MnO₂ (5.0-10.0 eq) in portions.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to obtain Quinoxaline-6-carbaldehyde.
-
Etherification (Williamson Ether Synthesis)
The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then be alkylated with an alkyl halide to form an ether.[5][6]
Experimental Protocol: O-Alkylation
-
Materials: this compound, Sodium Hydride (NaH), Anhydrous Dimethylformamide (DMF), Alkyl halide (e.g., Benzyl bromide).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Esterification
Ester derivatives can be readily prepared by reacting this compound with an acyl chloride or a carboxylic acid under appropriate coupling conditions.
Experimental Protocol: Esterification with an Acyl Chloride
-
Materials: this compound, Acyl chloride (e.g., Benzoyl chloride), Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to 0 °C.
-
Add pyridine (1.5 eq).
-
Add the acyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Spectroscopic Data
Table 1: Representative Spectroscopic Data for a Quinoxaline Derivative
| Spectroscopic Technique | Representative Data for a 2,3-disubstituted Quinoxaline Derivative |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.78 (s, 1H), 8.45 (d, J = 8.4 Hz, 1H), 8.18–8.25 (m, 2H), 7.87–7.95 (m, 3H), 7.60 (d, J = 1.6 Hz, 1H), 7.36 (dd, J = 7.6, 0.8 Hz, 1H), 6.54 (d, J = 2.0 Hz, 1H), 5.25–5.35 (m, 1H), 1.59 (d, J = 6.8 Hz, 6H).[7] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 161.77, 150.46, 149.07, 144.34, 143.83, 142.81, 140.25, 139.54, 138.43, 132.40, 131.41, 130.02, 129.71, 120.20, 113.00, 106.87, 51.27, 22.95.[7] |
| IR (KBr) | ν (cm⁻¹) ≈ 3400 (O-H), 3050 (Ar C-H), 1610 (C=N), 1580 (C=C), 1100 (C-O). |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ expected for C₉H₈N₂O: 161.07. |
Note: The provided NMR data is for N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridin-2-yl) quinoxaline-2-carboxamide and is intended to be representative of the types of signals expected for a quinoxaline core.[7]
Application in Drug Discovery: Kinase Inhibitors
Quinoxaline derivatives have emerged as a promising class of kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and other diseases.[2][3][4][9] The this compound scaffold provides a strategic starting point for the synthesis of such inhibitors.
Targeting Kinase Signaling Pathways
Many cancers are driven by aberrant signaling through protein kinases. Quinoxaline-based molecules can be designed to bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and blocking downstream signaling events that promote cell proliferation and survival. Notable kinase targets for quinoxaline derivatives include c-Met and Apoptosis signal-regulating kinase 1 (ASK1).[2][4][9]
Generalized Kinase Inhibition Pathway
Caption: General mechanism of kinase inhibition by quinoxaline derivatives.
Biological Activity Data
The versatility of the quinoxaline scaffold allows for the synthesis of libraries of compounds with varying substituents, which can be screened for their inhibitory activity against different kinases. The following table presents IC₅₀ values for a selection of quinoxaline derivatives against ASK1, demonstrating the potential for potent and selective inhibition.
Table 2: In Vitro ASK1 Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound ID | R₂ | R₃ | R₄ | R₅ | IC₅₀ (nM)[7] |
| 26a | F | H | H | F | >10000 |
| 26b | H | CH₃ | CH₃ | H | >10000 |
| 26c | H | Cl | Cl | H | 117.61 |
| 26d | H | Br | Br | H | 249.53 |
| 26e | Br | H | H | Br | 30.17 |
| 26f | OCH₃ | H | H | OCH₃ | 543.17 |
| 30 | H | \multicolumn{2}{c}{-(CH=CH)₂-} | H | 69.24 | |
| GS-4997 | - | - | - | - | 6.0 |
Note: The presented data is for a series of N-(6-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-yl)quinoxaline-2-carboxamides with substitutions on the quinoxaline ring. GS-4997 is a known ASK1 inhibitor included for comparison.[7]
Conclusion
This compound is a valuable and versatile building block in organic synthesis, providing a convenient entry point for the development of a wide range of functionalized quinoxaline derivatives. Its strategic importance is particularly evident in the field of drug discovery, where the quinoxaline scaffold is a key component of numerous potent kinase inhibitors. The synthetic routes and functionalization protocols outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this promising intermediate, paving the way for the discovery of novel therapeutic agents and advanced materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. pure.skku.edu [pure.skku.edu]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (6-HYDROXYMETHYL)QUINOXALINE (CAS 488834-75-9)
This technical guide provides a comprehensive overview of the physical and chemical characteristics of the heterocyclic compound (6-HYDROXYMETHYL)QUINOXALINE, identified by the CAS number 488834-75-9. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Compound Information
(6-HYDROXYMETHYL)QUINOXALINE, also known as quinoxalin-6-ylmethanol, is a derivative of quinoxaline, a bicyclic heteroaromatic compound. Its structure features a hydroxymethyl group substituted at the 6-position of the quinoxaline ring. This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[1]
Physical and Chemical Properties
A summary of the known physical and chemical properties of (6-HYDROXYMETHYL)QUINOXALINE is presented in the table below. It is important to note that while some properties are readily available from various chemical suppliers, specific experimental data for melting point, boiling point, and solubility are not consistently reported in the reviewed literature.
| Property | Value | Source(s) |
| CAS Number | 488834-75-9 | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | (6-HYDROXYMETHYL)QUINOXALINE | [1] |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Light yellow to yellow solid | N/A |
| Storage | Sealed in dry, Room Temperature | N/A |
Synthesis and Experimental Protocols
General Synthesis Protocol: Condensation Method
This protocol describes a typical synthesis of a quinoxaline derivative from an appropriately substituted o-phenylenediamine and a glyoxal.
Materials:
-
4-(hydroxymethyl)benzene-1,2-diamine
-
Glyoxal (40% in water)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve 4-(hydroxymethyl)benzene-1,2-diamine in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
To this mixture, add an equimolar amount of glyoxal dropwise with stirring.
-
The reaction mixture is then refluxed for a specified period (typically 2-4 hours), and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel, to yield the pure (6-HYDROXYMETHYL)QUINOXALINE.
Analytical Characterization
The structural confirmation and purity assessment of (6-HYDROXYMETHYL)QUINOXALINE would typically involve a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the quinoxaline ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the O-H stretching vibration of the hydroxyl group and the C=N and C=C stretching vibrations of the quinoxaline ring system.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis. A validated HPLC method would involve selecting an appropriate column (e.g., C18), a mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and a detector (e.g., UV-Vis at a specific wavelength).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be employed for separation and identification.
Biological Activity and Signaling Pathways
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Quinoxaline derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2]
While specific studies on the biological activity and signaling pathway involvement of (6-HYDROXYMETHYL)QUINOXALINE are limited in the public domain, the broader class of quinoxaline compounds has been implicated in various cellular processes. For instance, certain quinoxaline 1,4-dioxides have been shown to act as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in cellular response to low oxygen levels and a target in cancer therapy.
Given the structural features of (6-HYDROXYMETHYL)QUINOXALINE, it could potentially be investigated for its activity in pathways where other quinoxaline derivatives have shown promise. A hypothetical signaling pathway that could be a starting point for investigation is the modulation of a protein kinase cascade, a common mechanism of action for many small molecule drugs.
Conclusion
(6-HYDROXYMETHYL)QUINOXALINE is a quinoxaline derivative with potential applications in synthetic and medicinal chemistry. While its fundamental chemical identity is well-established, a comprehensive public dataset on its specific physical properties, detailed experimental protocols for its synthesis and analysis, and its precise biological functions remains to be fully elucidated. This guide provides a foundational understanding based on available information and the broader knowledge of quinoxaline chemistry and biology, highlighting areas for future research and development.
References
Initial Biological Screening of Quinoxalin-6-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline-6-ylmethanol is a heterocyclic compound belonging to the quinoxaline family, a class of molecules renowned for a wide spectrum of biological activities. While comprehensive screening data for Quinoxalin-6-ylmethanol itself is not extensively available in public literature, this guide provides a technical framework for its initial biological evaluation based on the established activities of related quinoxaline derivatives. This document outlines detailed experimental protocols for key assays, presents data from structurally similar compounds, and uses visualizations to illustrate experimental workflows and signaling pathways, serving as a foundational resource for researchers initiating studies on this compound.
Introduction: The Pharmacological Potential of Quinoxalines
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1][2] Derivatives of this core have been investigated and developed for a multitude of therapeutic applications, demonstrating a broad range of pharmacological effects, including:
-
Anticancer Activity: Many quinoxaline derivatives exhibit potent cytotoxicity against a variety of human cancer cell lines.[3][4]
-
Antimicrobial Activity: The quinoxaline nucleus is a common feature in compounds with significant antibacterial and antifungal properties.[5][6][7][8][9]
-
Anti-inflammatory Effects: Certain derivatives have shown promise in models of inflammation.[5][10]
-
Enzyme Inhibition: Quinoxalines have been designed to target specific enzymes, such as protein kinases, which are critical in various disease pathways.[3][11]
Given this background, this compound represents a valuable starting point for further chemical synthesis and biological screening to explore its therapeutic potential.
Focused Screening: Kinase Inhibitory Activity
Although direct screening data for this compound is limited, the "quinoxalin-6-yl" moiety has been incorporated into more complex molecules that have been evaluated for biological activity. A notable area of investigation is in the development of kinase inhibitors.
One study detailed the synthesis and evaluation of a series of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl )-1,2,3-triazoles as inhibitors of the Transforming Growth Factor-β type 1 receptor (ALK5), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis.[12]
Quantitative Data: ALK5 Inhibition
The following table summarizes the in vitro inhibitory activity of a lead compound from the aforementioned study, demonstrating the potential of the quinoxalin-6-yl scaffold in kinase-targeted drug discovery.[12]
| Compound ID | Target Kinase | Description | IC₅₀ (µM) |
| 12k | ALK5 | 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazole derivative | 4.69 |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
This protocol describes a common method for assessing the inhibitory activity of a test compound against a target kinase.
-
Objective: To determine the concentration of the test compound required to inhibit 50% of the kinase activity (IC₅₀).
-
Materials:
-
Recombinant human ALK5 kinase
-
Kinase substrate (e.g., a specific peptide or a generic protein like Myelin Basic Protein)
-
Adenosine triphosphate (ATP), including a radiolabeled version (e.g., [γ-³³P]ATP)
-
Assay Buffer (typically containing MgCl₂, DTT, and a buffering agent like Tris-HCl)
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Phosphocellulose membrane/filter
-
Scintillation counter
-
-
Procedure:
-
A kinase reaction is set up in each well of a 96-well plate, containing the kinase, substrate, and assay buffer.
-
The test compound is added in a series of increasing concentrations. A control well containing only the DMSO vehicle is included.
-
The reaction is initiated by the addition of ATP (a mixture of unlabeled and radiolabeled).
-
The plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C) to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the mixture is transferred to a phosphocellulose membrane, which binds the phosphorylated substrate.
-
The membrane is washed to remove any unreacted radiolabeled ATP.
-
The amount of radioactivity on the membrane, corresponding to the level of substrate phosphorylation, is measured using a scintillation counter.
-
The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control.
-
The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.
-
Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
General Biological Screening Protocols
For a novel compound like this compound, a broader initial screening is necessary to identify potential areas of biological activity. The following are standard, widely-used protocols for assessing the cytotoxicity and antimicrobial effects of quinoxaline derivatives.
In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a common first-pass screen for anticancer activity.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a specific density and incubated overnight to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound. Controls include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: The plate is incubated for a set period, typically 48 or 72 hours.
-
MTT Addition: MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured with a microplate reader (typically at 570 nm). The amount of formazan produced is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC₅₀ value is determined.
Caption: A step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the bacteria or fungi to be tested is prepared (e.g., to a 0.5 McFarland standard).
-
Inoculation: The prepared inoculum is added to each well of the microtiter plate containing the diluted compound.
-
Controls: Positive (microbe and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours).
-
MIC Determination: The wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
Caption: Logical flow for determining the Minimum Inhibitory Concentration.
Summary and Future Directions
The initial biological screening of this compound should be approached with a strategy informed by the known activities of the broader quinoxaline class. The protocols provided in this guide for kinase inhibition, cytotoxicity, and antimicrobial screening represent a robust starting point. The demonstrated activity of a quinoxalin-6-yl derivative as an ALK5 kinase inhibitor suggests that screening against a panel of kinases could be a particularly fruitful avenue of investigation. Subsequent research should focus on structure-activity relationship (SAR) studies, where modifications to the methanol group and the quinoxaline core could be systematically explored to optimize potency and selectivity for any identified biological targets.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. srikvcpharmacy.com [srikvcpharmacy.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. dadun.unav.edu [dadun.unav.edu]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline Compounds: A Technical Guide to Pharmacological Activities and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline, a heterocyclic compound resulting from the fusion of a benzene and a pyrazine ring, represents a versatile and privileged scaffold in medicinal chemistry.[1][2] The structural adaptability of the quinoxaline nucleus permits extensive functionalization, leading to a broad spectrum of pharmacological activities.[3][1][4][5] This has positioned quinoxaline derivatives as significant candidates in the search for new therapeutic agents, with research highlighting their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][4][6][7][8] This guide provides a comprehensive overview of the key pharmacological activities of quinoxaline compounds, detailing experimental data, methodologies, and relevant biological pathways to support ongoing research and development efforts.
Anticancer Activities
Quinoxaline derivatives have emerged as a promising class of chemotherapeutic agents, exhibiting significant activity against various tumors.[6][9] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer progression, such as protein kinase inhibition and the induction of apoptosis.[10][11]
Mechanisms of Anticancer Action
-
Kinase Inhibition: Many quinoxaline derivatives function as selective ATP competitive inhibitors for a range of protein tyrosine kinases (PTKs) that are central to carcinogenesis.[12] These include VEGFR, EGFR, c-Met, and others, which control cell cycle progression, division, and proliferation.[12][13]
-
Apoptosis Induction: Certain quinoxaline compounds have been shown to induce apoptosis in cancer cells.[12][14] For example, studies on prostate cancer (PC-3) cells revealed that specific derivatives can arrest the cell cycle in the S phase, upregulate pro-apoptotic proteins like p53, caspase-3, and caspase-8, and downregulate the anti-apoptotic protein Bcl-2.[14]
-
Topoisomerase II Inhibition: Some derivatives exhibit potent and selective anticancer activity by inhibiting topoisomerase II, an enzyme crucial for DNA replication and cell division.[14]
-
Microtubule Interference: Imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, disrupting cell division and demonstrating strong anticancer activity.[12]
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the cytotoxic effects of selected quinoxaline derivatives against various human cancer cell lines, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [14] |
| Compound III | PC-3 (Prostate) | 4.11 | [14] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [12] |
| Compound VIIIc | MCF-7 (Breast) | 9.0 | [12] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [12] |
| Compound 6k | MCF-7 (Breast) | 6.93 ± 0.4 | [10] |
| Compound 6k | HCT-116 (Colon) | 9.46 ± 0.7 | [10] |
| Compound 11 | Generic Cancer Cell Lines | 0.81 - 2.91 | [15] |
| Compound 13 | Generic Cancer Cell Lines | 0.81 - 2.91 | [15] |
| 3-Trifluoromethyl QdNO | Generic Cancer Cell Lines | 0.4 | [16] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of chemical compounds.
Objective: To determine the concentration at which a quinoxaline derivative inhibits 50% of cancer cell growth (IC₅₀).
Methodology:
-
Cell Seeding: Cancer cells (e.g., PC-3, HepG2) are seeded into 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compounds. A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against compound concentration.[17]
Visualization: Apoptosis Induction Pathway
The following diagram illustrates a simplified signaling pathway for apoptosis induced by a quinoxaline compound that acts as a Topoisomerase II inhibitor.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Potential activities of quinoxaline derivatives – a review [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A REVIEW ON THE THERAPEUTIC POTENTIAL OF QUINOXALINE DERIVATIVES - Europub [europub.co.uk]
- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unearthing Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Quinoxaline Natural Products
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline scaffolds, bicyclic heteroaromatic compounds, are prevalent in a variety of natural products renowned for their potent biological activities. These natural treasures, primarily produced by microorganisms, have garnered significant attention in the scientific community for their potential as therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of quinoxaline natural products, with a focus on the well-studied antibiotics Echinomycin and Triostin A.
Discovery of Quinoxaline Natural Products: A Journey from Soil to Spectrometer
The discovery of novel natural products is a meticulous process that begins with the screening of diverse biological sources. Actinomycetes, particularly of the Streptomyces genus, are prolific producers of quinoxaline-containing secondary metabolites.[1][2][3][4][5] The general workflow for discovering these compounds involves a series of systematic steps, from isolation of the producing microorganism to the characterization of the bioactive molecule.
A typical experimental workflow for the discovery of natural products from actinomycetes is depicted below:
Prominent Quinoxaline Natural Products: Echinomycin and Triostin A
Echinomycin and Triostin A are two of the most extensively studied quinoxaline antibiotics, both produced by Streptomyces species.[6] They are cyclic octadepsipeptides that feature two quinoxaline-2-carboxylic acid chromophores.[7]
Echinomycin , first isolated from Streptomyces echinatus, is a potent anticancer and antibacterial agent.[6] Triostin A , produced by Streptomyces aureus, also exhibits significant biological activities and serves as a biosynthetic precursor to echinomycin.[8]
Isolation and Purification: Detailed Experimental Protocols
The isolation of quinoxaline natural products from fermentation broths requires a multi-step purification process to obtain the pure compound.
Isolation of Echinomycin from Streptomyces sp.
This protocol is adapted from a study reporting high-yield production of echinomycin from a Streptomyces strain.[6]
3.1.1. Fermentation
-
Seed Culture: Inoculate a suitable seed medium (e.g., tryptone soya broth) with a spore suspension of the Streptomyces strain. Incubate at 28-30°C for 48-72 hours on a rotary shaker.
-
Production Culture: Transfer the seed culture to a larger volume of production medium. A typical production medium consists of glucose, millet meal, and cottonseed protein powder.[6] Incubate at 28°C for 7-10 days with vigorous shaking.[6]
3.1.2. Extraction and Purification
-
Harvesting: Separate the mycelium from the fermentation broth by centrifugation.
-
Solvent Extraction: Extract the mycelium with an organic solvent such as ethyl acetate. The supernatant can also be extracted separately with the same solvent.[6][9]
-
Concentration: Concentrate the combined organic extracts under reduced pressure to obtain a crude extract.
-
Column Chromatography:
-
Initial Separation: Subject the crude extract to column chromatography on a non-polar resin (e.g., HP-20) and elute with a stepwise gradient of aqueous acetone. The active fractions are typically eluted with 60-80% acetone.[6]
-
Silica Gel Chromatography: Further purify the active fractions using silica gel column chromatography with a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[10]
-
-
High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative reverse-phase HPLC to yield pure echinomycin.
Isolation of Triostin A from Streptomyces aureus
While a detailed, step-by-step protocol for Triostin A isolation is less commonly published, the general principles are similar to those for Echinomycin.
-
Fermentation: Cultivate Streptomyces aureus in a suitable production medium.
-
Extraction: Extract the fermentation broth and mycelium with an appropriate organic solvent (e.g., chloroform or ethyl acetate).
-
Purification: Purify the crude extract using a combination of chromatographic techniques, such as silica gel column chromatography and preparative HPLC.
Characterization of Quinoxaline Natural Products
The structural elucidation of isolated quinoxaline natural products relies on a combination of spectroscopic techniques.
Spectroscopic Data for Triostin A
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the chemical structure. The presence of the quinoxaline rings and the various amino acid residues can be identified by their characteristic chemical shifts.[11][12]
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Signals for quinoxaline protons | Carbonyl carbons |
| N-methyl group protons | Aromatic carbons |
| α-protons of amino acids | α-carbons of amino acids |
| β-protons of amino acids | N-methyl carbons |
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.[11][13] Fragmentation patterns observed in MS/MS experiments provide valuable information about the sequence of amino acids in the peptide core.[14][15][16]
Biological Activity and Mechanism of Action
Quinoxaline natural products exhibit a wide range of biological activities, with anticancer and antimicrobial properties being the most prominent.
Quantitative Biological Activity Data
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) for anticancer activity and their minimum inhibitory concentration (MIC) for antimicrobial activity.
| Compound | Activity | Cell Line/Organism | IC₅₀ / MIC (µM) |
| Echinomycin | Anticancer | Cancer Stem Cells | 0.0294[17] |
| Echinomycin | Anticancer | U251-HRE (hypoxic) | 0.0012[17] |
| Triostin A Analogue | Anticancer | MCF-7 | Varies[8] |
| Quinoxaline Derivatives | Anticancer | HCT116, MCF-7, HepG2 | 2.5 - 9.8[18] |
| Quinoxaline Derivatives | Antibacterial | S. aureus, E. coli | Varies[19] |
This table presents a selection of reported activity values. Actual values can vary depending on the specific experimental conditions.
Signaling Pathways Affected by Echinomycin
Echinomycin exerts its biological effects by targeting specific cellular signaling pathways. A primary mechanism of action is the inhibition of Hypoxia-Inducible Factor 1 (HIF-1), a key transcription factor in cancer progression.[17][20]
HIF-1 Inhibition Pathway:
By binding to DNA, echinomycin prevents the binding of the HIF-1α/β heterodimer to the hypoxia-response elements (HREs) in the promoter regions of its target genes, such as vascular endothelial growth factor (VEGF).[12] This leads to the downregulation of genes involved in angiogenesis, cell survival, and metastasis.
Apoptosis Induction Pathway:
Echinomycin also induces apoptosis in cancer cells through the activation of the mitochondrial pathway. This involves the release of cytochrome c, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.[6][11]
Furthermore, studies have shown that echinomycin can suppress the NOTCH and AKT-mTOR signaling pathways, which are also critical for cancer cell growth and survival.[21]
Conclusion
The discovery and isolation of quinoxaline natural products from microbial sources continue to be a promising avenue for the development of novel therapeutic agents. The detailed methodologies and understanding of their mechanisms of action, as exemplified by Echinomycin and Triostin A, provide a solid foundation for future research in this field. The combination of traditional natural product chemistry with modern analytical and molecular biology techniques will undoubtedly lead to the discovery of new and more potent quinoxaline-based drugs to combat a range of human diseases.
References
- 1. Harnessing regulatory networks in Actinobacteria for natural product discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-Driven Natural Product Discovery in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next Generation Sequencing of Actinobacteria for the Discovery of Novel Natural Products [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Frontiers | Tapping Into Actinobacterial Genomes for Natural Product Discovery [frontiersin.org]
- 6. Characterization of Streptomyces sp. LS462 with high productivity of echinomycin, a potent antituberculosis and synergistic antifungal antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solution-phase synthesis and biological evaluation of triostin A and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. banglajol.info [banglajol.info]
- 10. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Structure confirmation of triostin a by 1H and 13C magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1H- and 13C-n.m.r. studies of the antitumour antibiotic luzopeptin. Resonance assignments, conformation and flexibility in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. scienceopen.com [scienceopen.com]
- 21. Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of Quinoxalin-6-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxalin-6-ylmethanol is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide addresses the current knowledge gap regarding the solubility of this compound. In the absence of publicly available quantitative solubility data, this document provides a comprehensive, standardized experimental protocol for determining its solubility. Furthermore, it offers a qualitative analysis of its expected solubility based on its molecular structure and outlines a logical workflow for solubility determination.
Introduction: The Solubility Challenge
Predicted Solubility Profile of this compound
The molecular structure of this compound provides clues to its potential solubility in different organic solvents. The molecule possesses a quinoxaline ring system and a hydroxymethyl (-CH₂OH) functional group.
-
Quinoxaline Moiety: The quinoxaline core is a nitrogen-containing heterocyclic aromatic system. The presence of two nitrogen atoms introduces polarity and the capacity for hydrogen bonding (as an acceptor). The aromatic nature suggests potential solubility in solvents that can engage in π-π stacking interactions.
-
Hydroxymethyl Group: The -CH₂OH group is highly polar and can act as both a hydrogen bond donor and acceptor. This functional group will significantly influence its solubility in polar protic solvents.
Based on these structural features, a qualitative prediction of solubility can be made:
-
High Expected Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol, due to strong hydrogen bonding interactions with the hydroxymethyl group. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be good solvents due to their ability to accept hydrogen bonds and their high polarity.
-
Moderate Expected Solubility: In solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane.
-
Low Expected Solubility: In nonpolar solvents such as hexane, toluene, and diethyl ether, where the polar functional groups cannot be effectively solvated.
Experimental Protocol for Determining Thermodynamic Solubility
The following is a detailed methodology for the determination of the thermodynamic (equilibrium) solubility of this compound using the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (solid, high purity)
-
A panel of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set duration (e.g., 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
| Organic Solvent | Solvent Class | Solubility (mg/mL) at 25 °C | Solubility (mol/L) at 25 °C |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Moderately Polar | Experimental Value | Calculated Value |
| Dichloromethane | Moderately Polar | Experimental Value | Calculated Value |
| Toluene | Nonpolar | Experimental Value | Calculated Value |
| Hexane | Nonpolar | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | Experimental Value | Calculated Value |
Visualizing the Experimental Workflow
A logical workflow is essential for the systematic determination of solubility. The following diagram illustrates the key steps of the isothermal shake-flask method.
The Quinoxaline Ring System: A Theoretical and Computational Guideline for Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry and materials science.[1][2] Its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made it a focal point of extensive theoretical and computational investigation.[2][3] This technical guide provides an in-depth analysis of the computational methodologies and theoretical principles applied to the study of the quinoxaline ring system, offering a comprehensive resource for researchers in drug design and materials science.
Quantum Chemical Calculations: Unveiling Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and stability of quinoxaline derivatives.[4][5] These studies provide insights into molecular properties that govern their biological activity and material performance.
Key Quantum Chemical Parameters
A range of quantum chemical parameters are calculated to characterize quinoxaline derivatives. These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting the reactivity and interaction potential of these molecules.[6]
| Parameter | Symbol | Description | Significance in Quinoxaline Studies |
| Energy of the Highest Occupied Molecular Orbital | EHOMO | Represents the electron-donating ability of a molecule. | Higher EHOMO values indicate a greater tendency to donate electrons, which is important for interactions with biological targets and metal surfaces in corrosion inhibition.[5][6] |
| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the electron-accepting ability of a molecule. | Lower ELUMO values suggest a greater propensity to accept electrons, influencing charge transfer interactions.[5][6] |
| Energy Gap | ΔE | The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies higher reactivity and is a key factor in determining the stability and electronic transitions of the molecule.[4][5] |
| Ionization Potential | IP | The energy required to remove an electron from a molecule (IP ≈ -EHOMO). | Relates to the molecule's ability to undergo oxidation.[4] |
| Electron Affinity | EA | The energy released when an electron is added to a molecule (EA ≈ -ELUMO). | Indicates the molecule's capacity to be reduced.[4] |
| Electronegativity | χ | The ability of a molecule to attract electrons (χ = (IP + EA)/2). | Provides insight into the overall charge distribution and polarity.[4][6] |
| Global Hardness | η | A measure of the molecule's resistance to change in its electron distribution (η = (IP - EA)/2). | Harder molecules are less reactive.[4][5] |
| Global Softness | S | The reciprocal of global hardness (S = 1/η). | Softer molecules are more polarizable and reactive.[4][5] |
| Dipole Moment | µ | A measure of the overall polarity of a molecule. | Influences solubility, membrane permeability, and intermolecular interactions.[5][7] |
Experimental Protocol for DFT Calculations
The following outlines a general protocol for performing DFT calculations on quinoxaline derivatives, as synthesized from various research articles.[4][5][6]
-
Molecular Structure Generation: The 3D structure of the quinoxaline derivative is drawn using chemical drawing software like ChemDraw.[4]
-
Geometry Optimization: The initial structure is optimized to its lowest energy conformation. This is typically performed using DFT with a specific functional and basis set, for instance, B3LYP with a 6-31+G(d,p) or 6-311++G(d,p) basis set, in both gaseous and aqueous phases.[4][5] The absence of imaginary vibrational frequencies confirms that a true energy minimum has been reached.[4]
-
Quantum Chemical Parameter Calculation: Following optimization, the key quantum chemical parameters (EHOMO, ELUMO, etc.) are calculated at the same level of theory.[4][5]
-
Software: Commonly used software packages for these calculations include Gaussian and GaussView.[4]
Molecular Docking: Simulating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., a quinoxaline derivative) when bound to a specific protein target.[8] This method is pivotal in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Common Protein Targets for Quinoxaline Derivatives
Quinoxaline derivatives have been investigated as inhibitors for a variety of protein targets implicated in diseases like cancer.
| Target Protein | PDB ID(s) | Associated Disease | Key Quinoxaline Interaction Insights |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 2OH4, 4O2B | Cancer | Quinoxaline derivatives can act as potent VEGFR-2 inhibitors, crucial for angiogenesis.[1][8][9] |
| Epidermal Growth Factor Receptor (EGFR) | 1M17, 4HJO | Cancer | The quinoxaline scaffold is a promising pharmacophore for developing active EGFR inhibitors for treating non-small cell lung cancer.[8][10][11][12] |
| Cyclooxygenase-2 (COX-2) | 3LN1 | Inflammation, Cancer | Dual inhibitors of EGFR and COX-2 have been explored.[8] |
| Reverse Transcriptase | - | HIV | Quinoxaline derivatives have been designed and evaluated as inhibitors of the HIV reverse transcriptase enzyme.[13] |
| p38α Mitogen-Activated Protein Kinase (MAPK) | - | Inflammation | Quinoxaline derivatives have shown potent inhibitory activity against p38α MAP kinase.[14] |
General Protocol for Molecular Docking Studies
A typical workflow for molecular docking of quinoxaline derivatives is as follows:[8]
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).[8] Water molecules and co-crystallized ligands are often removed, and polar hydrogens are added.
-
The 3D structures of the quinoxaline derivatives are generated and optimized to their most stable conformation.[8]
-
-
Active Site Identification: The binding site of the protein is defined, often based on the location of the co-crystallized ligand in the PDB structure.[8]
-
Docking Simulation: The docking algorithm places the ligand in the active site in various orientations and conformations and scores the resulting poses based on binding affinity.[8]
-
Validation: The docking protocol is validated by redocking the original co-crystallized ligand into the active site. A root-mean-square deviation (RMSD) of less than 2 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[8]
-
Analysis of Results: The binding affinities (e.g., in kcal/mol) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinoxaline derivatives and the protein's active site residues are analyzed.[12][15]
-
Software: Popular software for molecular docking includes AutoDock, Discovery Studio, and VLife MDS.[8][9][15]
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16] For quinoxaline derivatives, 2D and 3D-QSAR models are developed to predict their potency and guide the design of new, more active compounds.[9][16][17]
Key Steps in QSAR Model Development
-
Data Set Preparation: A dataset of quinoxaline derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled. The dataset is typically divided into a training set for model development and a test set for model validation.[16]
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, electronic, and steric descriptors.[4][16]
-
Model Generation: Statistical methods such as k-nearest neighbor molecular field analysis (kNN-MFA) or partial least squares (PLS) are used to build a model that correlates the descriptors with the biological activity.[16][18]
-
Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the squared correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the test set.[9][16]
Representative QSAR Study Data
| QSAR Model | Target/Activity | Key Descriptors | Statistical Parameters | Reference |
| 3D-QSAR (kNN-MFA) | Antimalarial activity | Electrostatic descriptors (E_137, E_939) | q² = 0.7589, pred_r² = 0.4752 | [16] |
| 2D-QSAR | Anticancer (TNBC) | Epsilon3, T_T_C_6, MMFF_6, XA, Zcomp Dipole | r² = 0.78, q² = 0.71, pred_r² = 0.68 | [9] |
| 3D-QSAR (CoMFA/CoMSIA) | VEGFR-2 inhibition | Steric, electrostatic, hydrophobic, H-bond acceptor/donor fields | CoMFA: R²cv = 0.663, R²pred = 0.6126; CoMSIA: R²cv = 0.631, R²pred = 0.6974 | [17] |
Synthesis of Quinoxaline Derivatives: Experimental Protocols
The most common method for synthesizing quinoxalines is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[2][19][20] Various catalytic systems and reaction conditions have been developed to improve yields and reaction times.
General Procedure for Quinoxaline Synthesis
A general experimental procedure involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound in a suitable solvent, often with a catalyst.[19]
Example Protocol: Phenol-Catalyzed Synthesis at Room Temperature [20]
-
Materials: o-Phenylenediamine (1 mmol), 1,2-diacetylbenzene (1 mmol), phenol (0.2 mmol), ethanol:water (7:3, 10 mL).[20]
-
Procedure:
-
Dissolve o-phenylenediamine and 1,2-diacetylbenzene in the ethanol:water mixture in a round-bottom flask.[20]
-
Add phenol to the solution and stir the mixture at room temperature.[20]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[20]
-
Upon completion, add water to the reaction mixture to facilitate crystallization.[20]
-
Collect the product by filtration and wash with cold water.[20]
-
The product can be further purified by recrystallization from hot ethanol.[19][20]
-
Visualizing Computational Workflows and Biological Interactions
Graphviz diagrams are used to illustrate the logical flow of computational studies and the mechanism of action of quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational insights into quinoxaline-based corrosion inhibitors of steel in HCl: Quantum chemical analysis and QSPR-ANN studies - Arabian Journal of Chemistry [arabjchem.org]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Monoterpenoids Substituted Quinoxaline Thiosemicarbazide Derivatives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 16. op.niscpr.res.in [op.niscpr.res.in]
- 17. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Quinoxaline Core: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline core, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to interact with a multitude of biological targets have led to the development of a wide array of therapeutic agents.[2] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of the quinoxaline core, including its synthesis, biological activities, and the mechanisms of action of key derivatives. Detailed experimental protocols and visual diagrams of pertinent signaling pathways and workflows are presented to facilitate further research and drug development in this promising area.
Synthesis of the Quinoxaline Core
The most prevalent and historically significant method for synthesizing the quinoxaline scaffold is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2][6] This versatile reaction can be adapted to produce a wide range of substituted quinoxalines. Modern synthetic advancements have introduced more efficient and environmentally friendly protocols, including the use of various catalysts, microwave-assisted synthesis, and green solvents.[1]
General Experimental Workflow for Quinoxaline Synthesis
The synthesis of quinoxaline derivatives typically follows a straightforward workflow, from the initial condensation reaction to the purification and characterization of the final product.
Caption: A generalized workflow for the synthesis and evaluation of quinoxaline derivatives.
Biological Activities and Therapeutic Applications
The planar aromatic nature of the quinoxaline ring system allows it to function as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological macromolecules. This has led to the discovery of quinoxaline derivatives with a wide range of therapeutic applications.
Anticancer Activity
Quinoxaline derivatives are a significant class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines.[2][6] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Erdafitinib is a potent, orally bioavailable fibroblast growth factor receptor (FGFR) tyrosine kinase inhibitor approved for the treatment of urothelial carcinoma.[7][8] It functions by binding to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival, such as the RAS/MAPK and PI3K/AKT pathways.[8][9]
Caption: Simplified signaling pathway of Erdafitinib's inhibition of FGFR.
Certain quinoxaline derivatives have been identified as potent topoisomerase II inhibitors.[10][11] These compounds intercalate into DNA and stabilize the topoisomerase II-DNA cleavage complex, leading to double-strand breaks and ultimately inducing apoptosis in cancer cells.[10][11]
Caption: Mechanism of action of quinoxaline-based topoisomerase II inhibitors.
Antiviral Activity
Quinoxaline derivatives have demonstrated significant antiviral activity against a range of viruses, including the Hepatitis C virus (HCV).[2]
Glecaprevir is a potent inhibitor of the HCV NS3/4A protease, an enzyme essential for the proteolytic cleavage of the HCV polyprotein into mature viral proteins required for replication.[2][12] By blocking this protease, glecaprevir prevents the formation of the viral replication complex, thus halting viral propagation.[5]
Caption: Simplified mechanism of action of Glecaprevir in inhibiting HCV replication.
Antimicrobial Activity
The quinoxaline scaffold is a key component of several naturally occurring antibiotics and has inspired the development of numerous synthetic antimicrobial agents.[2] Quinoxaline derivatives exhibit broad-spectrum activity against various bacteria and fungi.[3][13]
Quantitative Data Summary
The following tables summarize the biological activity of selected quinoxaline derivatives from various studies. Direct comparison of values should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [2] |
| Compound VIIIc | MCF-7 (Breast) | 9 | [2] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [2] |
| Compound VIIIe | HCT116 (Colon) | 8.4 | [2] |
| Compound IV | PC-3 (Prostate) | 2.11 | [11] |
| Compound 3 | MCF-7 (Breast) | 2.89 | [8] |
| Compound 9 | MCF-7 (Breast) | 8.84 | [8] |
| Compound 10 | MKN 45 (Gastric) | 0.073 | [6] |
| Compound 3b | MCF-7 (Breast) | 1.85 | [14] |
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives (MIC in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5p | S. aureus | 4 | [3] |
| Compound 5p | B. subtilis | 8 | [3] |
| Compound 5m-5p | S. aureus | 4-16 | [3] |
| Compound 5m-5p | B. subtilis | 8-32 | [3] |
| Quinoxaline Derivative | MRSA | 4 | [5] |
| Compound 25 | Vancomycin-resistant E. faecalis | 0.60 | [15] |
| Compound 31 | Vancomycin-resistant E. faecalis | 0.60 | [15] |
Experimental Protocols
Synthesis of 2,3-Diphenylquinoxaline
This protocol describes a standard method for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.[7][16][17]
Materials:
-
o-Phenylenediamine
-
Benzil
-
Rectified spirit (Ethanol)
-
Water
Procedure:
-
Dissolve benzil (1.26 g) in warm rectified spirit (8 mL).
-
In a separate flask, dissolve o-phenylenediamine (1.08 g) in rectified spirit (8 mL).
-
Add the o-phenylenediamine solution to the benzil solution.
-
Warm the reaction mixture.
-
Add water to the reaction mixture to precipitate the product.
-
Cool the mixture, filter the solid product, and wash with water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
Characterization:
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.[1][14]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
Quinoxaline test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxaline compounds and incubate for the desired exposure time (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][13]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Quinoxaline test compounds
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial two-fold dilutions of the quinoxaline compounds in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).
TR-FRET Kinase Inhibition Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and screening for inhibitors.[12][18]
Materials:
-
Kinase of interest
-
Lanthanide-labeled donor fluorophore (e.g., Europium-labeled antibody)
-
Acceptor fluorophore-labeled tracer that binds to the kinase
-
Quinoxaline test compounds
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the quinoxaline inhibitor compounds.
-
In a microplate, add the kinase, the fluorescently labeled tracer, and the inhibitor solution.
-
Initiate the binding reaction by adding the lanthanide-labeled antibody.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal. The signal will decrease as the unlabeled inhibitor competes with the tracer for binding to the kinase.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The quinoxaline scaffold continues to be a highly valuable and "privileged" core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a fertile ground for the discovery of novel therapeutic agents. The successful development of drugs like Erdafitinib and Glecaprevir highlights the clinical potential of quinoxaline-based compounds. Future research focusing on the design and synthesis of novel quinoxaline derivatives, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation therapies for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. rjpbcs.com [rjpbcs.com]
- 17. ijiset.com [ijiset.com]
- 18. assets.fishersci.com [assets.fishersci.com]
The Chemistry of Benzopyrazines: A Technical Guide for Researchers
Introduction
Benzopyrazines, more commonly known in chemical literature as quinoxalines, are a class of heterocyclic aromatic organic compounds. Their structure consists of a benzene ring fused to a pyrazine ring. This scaffold is a key pharmacophore in a multitude of biologically active compounds and has garnered significant interest in the fields of medicinal chemistry and materials science. Quinoxaline derivatives are recognized for a wide spectrum of pharmacological activities, including but not limited to, anticancer, antibacterial, antifungal, antiviral, and antidiabetic properties. This technical guide provides a comprehensive overview of the core chemistry of benzopyrazines, including their synthesis, key reactions, and biological activities, with a focus on providing actionable data and experimental protocols for researchers in drug development.
Synthesis of Benzopyrazines
The most prevalent and classic method for synthesizing the quinoxaline ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of a wide variety of substituents onto the pyrazine ring.
Condensation of o-Phenylenediamines and 1,2-Dicarbonyl Compounds
This method is widely used due to its simplicity and the ready availability of starting materials. The reaction proceeds via a condensation-cyclization mechanism to afford the quinoxaline product.
General Reaction Scheme:
A general scheme for quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Toluene (8 mL)
-
MoVP catalyst (0.1 g) or Phenol (20 mol%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
-
Procedure:
-
To a mixture of o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the catalyst.[1]
-
Stir the mixture at room temperature.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Upon completion, separate the insoluble catalyst by filtration.[1]
-
Dry the filtrate over anhydrous Na₂SO₄.[1]
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.[1]
-
Alternative Greener Protocol:
A solution of the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol:water mixture (7:3, 10 mL) can be stirred at room temperature in the presence of a catalytic amount of phenol (20 mol%).[2] After the reaction is complete, water is added to precipitate the product, which is then collected by filtration and recrystallized from hot ethanol.[2]
Dehydrogenative Coupling Routes
More recent and sustainable methods involve the dehydrogenative coupling of 1,2-diaminobenzene and 1,2-diols, catalyzed by earth-abundant metals like manganese. These reactions are atom-economical, producing hydrogen gas and water as the only byproducts.
Reactions of Benzopyrazines
The electron-deficient nature of the pyrazine ring in the quinoxaline scaffold makes it susceptible to nucleophilic attack, particularly at the C-2 and C-3 positions. Electrophilic substitution on the benzene ring is also possible, though it often requires forcing conditions.
Nucleophilic Aromatic Substitution (SNA)
This is a powerful method for functionalizing the quinoxaline core, especially when a good leaving group (e.g., a halogen) is present at the 2- or 3-position.
Experimental Protocol: Synthesis of 2-Amino-3-(2-thienyl)quinoxaline Derivatives
-
Materials:
-
2-Chloro-3-(2-thienyl)quinoxaline (1.0 eq)
-
Amine (primary or secondary) (1.2 - 2.0 eq)
-
Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Dioxane)
-
Base (e.g., Triethylamine, Potassium Carbonate, if necessary)
-
-
Procedure:
-
In a reaction vessel, dissolve 2-Chloro-3-(2-thienyl)quinoxaline in the chosen solvent.
-
Add the amine to the solution.
-
If the amine salt is formed, a base may be required to neutralize it.
-
Heat the reaction mixture to reflux or as required, monitoring the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture.
-
Pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Electrophilic Aromatic Substitution
Electrophilic substitution on the benzene portion of the quinoxaline ring generally requires harsher conditions due to the deactivating effect of the pyrazine ring. Reactions like nitration and bromination typically occur at the 5- and 8-positions.
Experimental Protocol: Bromination of Quinoxaline
-
Materials:
-
Quinoxaline
-
N-Bromosuccinimide (NBS) or N,N'-dibromoisocyanuric acid (DBI)
-
Concentrated Sulfuric Acid (H₂SO₄) or Trifluoromethanesulfonic acid (CF₃SO₃H)
-
-
Procedure:
-
Dissolve quinoxaline in the strong acid.
-
Add the brominating agent portion-wise at a controlled temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully pour the reaction mixture onto ice.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
-
Biological Activities of Benzopyrazines
Benzopyrazine derivatives have demonstrated a remarkable range of biological activities, making them attractive scaffolds for drug discovery.
Anticancer Activity
Quinoxaline derivatives have been extensively investigated for their potential as anticancer agents. They have been shown to inhibit various signaling pathways crucial for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Benzopyrazine Derivatives
| Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8 (N-allyl quinoxaline) | EGFR/VEGFR2 | A549 (Lung) | 0.86 | [1] |
| MCF-7 (Breast) | 1.06 | [1] | ||
| Compound 11 | EGFR, COX-2 | - | 0.6 (EGFR) | [2] |
| Compound 13 | EGFR, COX-2 | - | 0.4 (EGFR) | [2] |
| Quinoxalinone CPD4 | EGFR (L858R/T790M/C797S) | H1975 (Lung) | 3.47 | [3] |
| Quinoxaline-isoselenourea Compound 1 | STAT3 | Melanoma Cell Lines | 0.8 - 3.8 | [4] |
Signaling Pathways in Cancer Targeted by Benzopyrazines
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to cell proliferation, survival, and migration. Certain quinoxaline derivatives act as EGFR inhibitors, blocking these oncogenic signals.
EGFR signaling pathway inhibition by quinoxaline derivatives.
-
STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer.[5] This leads to the expression of genes involved in cell survival, proliferation, and metastasis.[5] Some quinoxaline derivatives have been shown to inhibit the STAT3 pathway.[4][6]
STAT3 signaling pathway inhibition by quinoxaline derivatives.
Antibacterial Activity
The emergence of antibiotic-resistant bacteria is a major global health threat. Quinoxaline derivatives have shown promise as a new class of antibacterial agents. One of their key mechanisms of action is the inhibition of bacterial DNA gyrase.
Table 2: Antibacterial Activity of Selected Benzopyrazine Derivatives
| Compound | Target | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Hybrids | DNA Gyrase | S. aureus | - | - |
| P. aeruginosa | - | - | ||
| Thiazoxime Quinolones | DNA Gyrase | MRSA | - | - |
Mechanism of Action: DNA Gyrase Inhibition
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and repair. It introduces negative supercoils into the DNA, which is crucial for relieving torsional stress during replication. Quinolone-based antibiotics, which share structural similarities with some benzopyrazine derivatives, inhibit DNA gyrase, leading to a bactericidal effect.
Workflow of DNA gyrase inhibition by quinoxaline derivatives.
Aldose Reductase Inhibition
In diabetic conditions, elevated glucose levels lead to its conversion to sorbitol by the enzyme aldose reductase, initiating the polyol pathway. The accumulation of sorbitol contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. Benzopyrazine derivatives have been identified as potent inhibitors of aldose reductase.
Table 3: Aldose Reductase Inhibitory Activity of Selected Benzopyrazine Derivatives
| Compound | IC₅₀ (µM) | Selectivity (ALR2 vs ALR1) |
| 3'-hydroxyphenyl benzopyrazine | 1.34 ± 0.07 | Excellent |
| 3'-bromophenyl benzopyrazine | 3.48 ± 0.66 | Excellent |
| Sorbinil (Standard) | 3.14 ± 0.02 | - |
The Polyol Pathway and Its Inhibition
The polyol pathway and its inhibition by benzopyrazine derivatives.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the benzopyrazine scaffold allows for the exploration of structure-activity relationships, providing insights for the rational design of more potent and selective drug candidates.
Workflow for a Typical SAR Study
A generalized workflow for conducting a structure-activity relationship study.
Conclusion
The benzopyrazine (quinoxaline) scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad and potent range of biological activities. The synthetic versatility of this heterocyclic system allows for extensive structural modifications, facilitating the optimization of pharmacological properties. This guide has provided a foundational understanding of the chemistry of benzopyrazines, including detailed experimental protocols and an overview of their key biological targets and mechanisms of action. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics to address unmet medical needs in oncology, infectious diseases, and metabolic disorders.
References
- 1. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights | MDPI [mdpi.com]
- 4. Identification of a Novel Quinoxaline-Isoselenourea Targeting the STAT3 Pathway as a Potential Melanoma Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the STAT3 signaling pathway in cancer: role of synthetic and natural inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of Quinoxalin-6-ylmethanol, a valuable building block in medicinal chemistry and drug discovery. The outlined two-step synthesis is robust and scalable, commencing with the preparation of 6-quinoxalinecarboxylic acid followed by its reduction to the target alcohol.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant 1 | Reactant 2 | Reducing Agent | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | 3,4-Diaminobenzoic acid | Glyoxal | - | 6-Quinoxalinecarboxylic acid | 174.16 | ~97% |
| 2 | 6-Quinoxalinecarboxylic acid | - | Lithium Aluminum Hydride (LiAlH4) | This compound | 160.17 | High |
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly dried before use.
Step 1: Synthesis of 6-Quinoxalinecarboxylic Acid
This procedure details the condensation reaction to form the quinoxaline core.
Materials:
-
3,4-Diaminobenzoic acid
-
Glyoxal (40% solution in water)
-
Ethanol
-
Acetic acid
-
Mortar and pestle
-
Beaker
-
Stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
-
Vacuum oven
Procedure:
-
In a mortar, combine 3,4-diaminobenzoic acid and an equimolar amount of glyoxal.
-
Grind the mixture vigorously with a pestle at room temperature. The reaction is often carried out by simply grinding the solid reactants together, which can lead to a high yield of 97%.[1]
-
Alternatively, the reaction can be performed in a mixed solvent system. Dissolve 3,4-diaminobenzoic acid in a mixture of ethanol and a catalytic amount of acetic acid.
-
To this solution, add an equimolar amount of 40% aqueous glyoxal dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, a precipitate of 6-quinoxalinecarboxylic acid will form.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove any unreacted starting materials.
-
Dry the collected solid under vacuum at 50°C to obtain pure 6-quinoxalinecarboxylic acid as a solid.
Step 2: Synthesis of this compound
This procedure describes the reduction of the carboxylic acid to the primary alcohol using lithium aluminum hydride.
Materials:
-
6-Quinoxalinecarboxylic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Water
-
15% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Nitrogen or argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
LAH Suspension: In the reaction flask, carefully add an excess of lithium aluminum hydride (approximately 2-3 molar equivalents relative to the carboxylic acid) and suspend it in anhydrous THF under an inert atmosphere.
-
Substrate Addition: Dissolve the 6-quinoxalinecarboxylic acid in a minimum amount of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred suspension of LiAlH4 at 0°C (ice bath). An initial acid-base reaction will occur, evolving hydrogen gas.[2] The addition should be slow to control the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux and maintain it for several hours, or until the reaction is complete (monitored by TLC).
-
Quenching the Reaction (Fieser Workup): Cool the reaction mixture to 0°C in an ice bath. Cautiously and slowly quench the excess LiAlH4 by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of water (where 'x' is the mass of LiAlH4 in grams used). This procedure is designed to precipitate the aluminum salts as a granular solid, which is easier to filter.[3]
-
-
Workup and Isolation:
-
After the quenching is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Filter the resulting slurry through a pad of Celite or filter paper to remove the inorganic salts.
-
Wash the filter cake thoroughly with diethyl ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Mandatory Visualization
The following diagram illustrates the two-step synthesis workflow for this compound.
Caption: Synthetic route to this compound.
References
Application Notes and Protocols for the Quantification of Quinoxalin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxalin-6-ylmethanol is a quinoxaline derivative of interest in pharmaceutical research and development due to the diverse biological activities associated with the quinoxaline scaffold.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The described methods are based on established analytical techniques for similar quinoxaline derivatives and serve as a comprehensive guide for method development and validation.[3][4][5]
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC with UV detection is a robust and widely available technique suitable for routine analysis in less complex matrices. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, UHPLC-MS/MS is the preferred method.
Table 1: Comparison of Analytical Method Performance
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Sensitivity | Lower (µg/mL range) | Higher (ng/mL to pg/mL range) |
| Selectivity | Moderate | High |
| Matrix Effect | Less susceptible | More susceptible |
| Instrumentation | Widely available | Specialized instrumentation |
| Typical Application | Purity testing, formulation analysis. | Bioanalysis, metabolite identification. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section outlines a general HPLC-UV method for the quantification of this compound. This method is suitable for the analysis of bulk drug substance and pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40, v/v) containing 0.1% formic acid. The exact ratio should be optimized for best peak shape and retention time.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 220-340 nm for quinoxaline derivatives).[6]
-
Injection Volume: 10 µL.[4]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a concentration of 100 µg/mL.[4]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Formulation (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, dissolve it in a suitable solvent (e.g., methanol), sonicate for 15 minutes, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
3. Method Validation Parameters (Hypothetical Data):
Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[7][8]
Table 2: Hypothetical HPLC-UV Method Validation Data
| Parameter | Specification | Hypothetical Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL, r² = 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.8%, Inter-day: 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 99.5% |
Experimental Workflow Diagram
Caption: HPLC-UV experimental workflow for this compound quantification.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This section details a sensitive and selective UHPLC-MS/MS method for the quantification of this compound, particularly applicable to complex matrices like biological fluids.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
System: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm).[3]
-
Mobile Phase:
-
Gradient Elution: A gradient program should be optimized to ensure good separation and peak shape. An example gradient is as follows: 0-1 min (5% B), 1-3 min (5-95% B), 3-4 min (95% B), 4-4.1 min (95-5% B), 4.1-5 min (5% B).
-
Flow Rate: 0.3 mL/min.[3]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion ([M+H]⁺) for this compound (MW: 160.17) would be m/z 161.2. Product ions would need to be determined by direct infusion of a standard solution. Hypothetical transitions could be 161.2 > 132.1 (loss of -CH₂OH) and 161.2 > 104.1 (fragmentation of the quinoxaline ring).
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards over the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
4. Method Validation Parameters (Hypothetical Data):
Table 3: Hypothetical UHPLC-MS/MS Method Validation Data
| Parameter | Specification | Hypothetical Result |
| Linearity (ng/mL) | Correlation coefficient (r²) ≥ 0.995 | 0.1 - 100 ng/mL, r² = 0.998 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.3 - 108.5% |
| Precision (% RSD) | ≤ 15.0% | Intra-day: 4.5%, Inter-day: 7.8% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.1 ng/mL |
| Matrix Effect | Within acceptable limits | 95 - 105% |
| Recovery | Consistent and reproducible | > 85% |
Signaling Pathway and Logical Relationship Diagram
While this compound does not have a specifically defined signaling pathway in the provided search results, quinoxaline derivatives are known to exhibit a wide range of biological activities, often through the inhibition of specific enzymes or receptors.[1][9] The following diagram illustrates a generalized logical relationship for the development and application of a quantitative analytical method.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cipac.org [cipac.org]
- 7. cdn.who.int [cdn.who.int]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analysis of Quinoxalinones by HPLC and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of quinoxalinone derivatives in various biological matrices using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
Quinoxalinones are a class of heterocyclic compounds with a wide range of biological activities, making them significant in pharmaceutical research and development.[1][2] Their diverse pharmacological profiles include anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3] Accurate and robust analytical methods are crucial for pharmacokinetic studies, metabolism research, and quality control of quinoxalinone-based drug candidates. This guide offers detailed methodologies for the analysis of these compounds in complex matrices.
Data Presentation: Quantitative Method Performance
The selection of an analytical method for quinoxalinone analysis is contingent on factors such as the specific derivative, the sample matrix, and the required sensitivity and selectivity. The following table summarizes the quantitative performance of various validated methods for the analysis of quinoxalinone derivatives.
| Analyte(s) | Matrix | Method | Linearity Range | Recovery (%) | LOD | LOQ | Reference |
| Olaquindox, Quinoxaline-2-carboxylic acid, 3-Methyl-quinoxaline-2-carboxylic acid | Animal Products | HPLC-MS/MS | 2.5 - 100 µg/L | 72.6 - 90.5 | 0.08 µg/kg | - | [4] |
| Five Quinoxaline 1,4-dioxides and their metabolites | Swine Liver | UHPLC-MS/MS | 5 - 500 µg/L | 79.8 - 96.5 | 0.30 - 2.51 µg/kg | 1.10 - 8.37 µg/kg | [5] |
| Quinocetone, 3-methylquinoxaline-2-carboxylic acid, dedioxoquinenone | Aquatic Products | UPLC-MS/MS | 10.0 - 400.0 ng/mL | 70 - 89 | 1.0 - 2.0 µg/kg | 2.0 - 4.0 µg/kg | [6] |
| Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | LC-MS/MS | 1.0 - 100 µg/L | 71.7 - 82.4 (external standard), 96.3 - 103.7 (internal standard) | 0.4 µg/kg | - | [7] |
| Quinoxaline-2-carboxylic acid (QCA) and Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Fish Tissue | UPLC-MS/MS | - | 92.7 - 104.3 | 0.1 ng/g | 0.25 ng/g | [7] |
Experimental Protocols
Protocol 1: Sample Preparation of Liver Tissue for LC-MS/MS Analysis
This protocol is adapted from a method for the determination of quinoxaline 1,4-dioxides and their metabolites in swine liver.[5]
Materials:
-
Homogenized liver tissue
-
0.3 mol/L Hydrochloric acid (HCl)
-
0.1% Formic acid in acetonitrile (4:6, v/v)
-
n-Propyl alcohol
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of 8000 r/min
-
Solid Phase Extraction (SPE) cartridges (e.g., HLB)
-
Nitrogen evaporator
-
0.22 µm syringe filters
Procedure:
-
Weigh 2.5 g of homogenized swine liver into a 50-mL polypropylene centrifuge tube.
-
Add 1 mL of 0.3 mol/L HCl to the tube and vortex for 1 minute.
-
Add 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v), vortex for 1 minute, and then centrifuge at 8000 r/min for 5 minutes.[5]
-
Collect the supernatant. Re-extract the precipitate with another 10 mL of 0.1% formic acid in acetonitrile (4:6, v/v) and centrifuge again.
-
Combine the two supernatants and mix with 5 mL of n-propyl alcohol.[5]
-
SPE Cleanup:
-
Activate an HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 0.02 mol/L HCl and then 3 mL of 3% methanol.
-
Elute the target compounds with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60 °C.
-
Reconstitute the residue in 1.0 mL of 10% acetonitrile and filter through a 0.22 µm membrane before injection into the LC-MS/MS system.[5]
Protocol 2: HPLC Method for Quinoxalinone Analysis
This is a general reverse-phase HPLC method suitable for the analysis of various quinoxalinone derivatives.[8]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC system with UV detector.
-
Column: Newcrom R1 C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For MS compatibility, replace phosphoric acid with formic acid.[8] The exact ratio should be optimized based on the specific analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[9]
-
Detection: UV detection at a wavelength optimized for the specific quinoxalinone derivative (e.g., 336 nm for some derivatives).[10]
-
Injection Volume: 10-20 µL.
Protocol 3: UPLC-MS/MS Method for Quinoxalinone Analysis in Biological Matrices
This protocol is based on a method for the determination of five quinoxaline 1,4-dioxides and their metabolites.[5]
Instrumentation and Conditions:
-
UPLC System: An ultra-high performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: Acquity UPLC BEH C18 (e.g., 50 x 2.1 mm i.d., 1.7 µm).[5]
-
Mobile Phase:
-
Gradient Elution:
-
Start with 88% A and hold for 1 min.
-
Decrease to 50% A at 2 min.
-
Decrease to 12% A at 3.5 min.
-
Increase to 50% A at 4.5 min.
-
Return to 88% A at 5.0 min and hold until 6.0 min.[5]
-
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode.[5]
-
Capillary Voltage: 2.8 kV.[5]
-
Source Temperature: 80 °C.[5]
-
Desolvation Temperature: 350 °C.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.
Visualizations
Signaling Pathway: Quinoxalinone Inhibition of ASK1 Signaling
Many quinoxalinone derivatives exert their biological effects by inhibiting protein kinases.[3] One such target is Apoptosis signal-regulated kinase 1 (ASK1), which is involved in stress and inflammatory responses.[11] The following diagram illustrates the inhibitory action of a quinoxalinone derivative on the ASK1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. mdpi.com [mdpi.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Developing Novel Anticancer Agents from Quinoxaline Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer properties. This document provides detailed application notes and protocols for the development of novel anticancer agents based on the quinoxaline framework. While specific research on the direct use of quinoxalin-6-ylmethanol as a starting material for anticancer drug development is not extensively available in the public domain, this guide leverages the wealth of information on the broader class of quinoxaline derivatives to provide a comprehensive resource for researchers. The protocols herein cover general synthesis strategies, in vitro evaluation of anticancer activity, and analysis of the mechanism of action, supported by quantitative data and visual diagrams to facilitate understanding and application in a research setting.
Introduction
Quinoxalines, also known as benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This structural unit is present in a variety of synthetic and natural products with significant therapeutic potential. In the field of oncology, quinoxaline derivatives have emerged as promising candidates for the development of new chemotherapeutic agents. Their anticancer effects are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival.[2] Many quinoxaline-based compounds have been shown to be potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), while others have been found to induce apoptosis through mechanisms like topoisomerase II inhibition.[3][4]
This document serves as a practical guide for researchers interested in exploring the potential of quinoxaline scaffolds in anticancer drug discovery.
Data Presentation: In Vitro Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the cytotoxic activity of various quinoxaline derivatives against several human cancer cell lines, as reported in the scientific literature. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative | A549 (Non-small cell lung cancer) | 9.32 ± 1.56 | [2] |
| Quinoxaline Derivative | A549 (Non-small cell lung cancer) | 3.902 ± 0.098 | [5] |
| N-allyl quinoxaline | A549 (Non-small cell lung cancer) | 0.86 | [4] |
| Quinoxaline Derivative | HCT116 (Colon carcinoma) | 4.4 | [6] |
| Quinoxaline Derivative | MCF-7 (Breast adenocarcinoma) | 2.61 | [6] |
| N-allyl quinoxaline | MCF-7 (Breast adenocarcinoma) | 1.06 | [4] |
| Quinoxaline Derivative | HepG2 (Liver hepatocellular carcinoma) | 9.8 | [3] |
Experimental Protocols
Protocol 1: General Synthesis of Quinoxaline Derivatives
The most common and versatile method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6]
Materials:
-
Substituted o-phenylenediamine
-
1,2-dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in ethanol or acetic acid.
-
Add a catalytic amount of glacial acetic acid if required.
-
Attach a reflux condenser and heat the mixture to reflux for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the crude product by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure quinoxaline derivative.
Visualization of the General Synthesis Workflow:
Caption: General workflow for the synthesis of quinoxaline derivatives.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test quinoxaline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan dissolution)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test quinoxaline compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualization of the MTT Assay Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Mechanism of Action: Potential Signaling Pathways
Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms. A common mode of action is the inhibition of protein kinases that are crucial for cancer cell signaling.
Potential Kinase Inhibition Signaling Pathway:
Many quinoxaline derivatives act as ATP-competitive inhibitors of receptor tyrosine kinases such as VEGFR and EGFR. By binding to the ATP-binding pocket of the kinase domain, these compounds block the phosphorylation of downstream signaling molecules, thereby inhibiting pathways that promote cell proliferation, angiogenesis, and survival.
Caption: Inhibition of receptor tyrosine kinase signaling by a quinoxaline derivative.
Conclusion
The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The synthetic accessibility and the potential for diverse functionalization allow for the generation of large libraries of compounds for screening. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, evaluate, and understand the mechanisms of action of new quinoxaline-based anticancer drug candidates. While the specific exploration of this compound in this context appears limited, the general principles and methodologies outlined here are broadly applicable and can guide future research in this exciting area of drug discovery.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Quinoxalin-6-ylmethanol Derivatives in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of quinoxalin-6-ylmethanol and its derivatives in the field of material science. Quinoxaline-based compounds are a class of nitrogen-containing heterocyclic molecules that have garnered significant attention for their excellent thermal stability, tunable electronic properties, and high electron affinity. These characteristics make them promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).
The presence of the methanol group at the 6-position of the quinoxaline core offers a versatile handle for further chemical modifications, allowing for the synthesis of a wide array of novel materials with tailored properties. This document will explore potential derivatization strategies and provide detailed protocols for the synthesis and characterization of these materials, along with their fabrication into electronic devices.
Overview of Quinoxaline Derivatives in Material Science
Quinoxaline derivatives are known for their electron-deficient nature, which makes them suitable for use as electron-transporting or acceptor materials in organic electronic devices. The electronic properties of the quinoxaline core can be readily tuned by introducing various substituents, enabling the optimization of their performance in specific applications.
Key Properties and Applications:
-
Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives can be employed as host materials, electron-transporting layer (ETL) materials, or as emitters, particularly for thermally activated delayed fluorescence (TADF). Their high thermal stability contributes to the operational lifetime of OLED devices.
-
Organic Solar Cells (OSCs): The strong electron-accepting ability of the quinoxaline moiety makes its derivatives excellent candidates for non-fullerene acceptors (NFAs) in OSCs.[1][2] By carefully designing the molecular structure, the absorption spectrum and energy levels can be matched with donor materials to achieve high power conversion efficiencies.[1]
-
Organic Field-Effect Transistors (OFETs): The ordered molecular packing and good charge transport characteristics of some quinoxaline derivatives allow for their use as n-type semiconductors in OFETs.
Proposed Derivatization of this compound
The hydroxyl group of this compound serves as a convenient starting point for various chemical transformations to synthesize novel materials. Below are some proposed synthetic pathways to create derivatives with potential applications in material science.
Caption: Proposed synthetic pathways for the derivatization of this compound and their potential applications in organic electronics.
Quantitative Data of Representative Quinoxaline Derivatives
While specific data for derivatives of this compound is not extensively available, the following tables summarize the photophysical and electrochemical properties of structurally related quinoxaline derivatives to provide a benchmark for expected performance.
Table 1: Photophysical Properties of Selected Quinoxaline Derivatives
| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Solvent |
| 2,3-Diphenylquinoxaline | 342 | 412 | 0.21 | Toluene |
| 2,3-Bis(4-methoxyphenyl)quinoxaline | 350 | 435 | 0.45 | Toluene |
| 6,7-Dimethyl-2,3-diphenylquinoxaline | 348 | 420 | 0.25 | Dichloromethane |
| 2-(Thiophen-2-yl)quinoxaline | 345 | 488 | 0.04 | Dichloromethane |
| 2,3-Bis(thiophen-2-yl)quinoxaline | 398 | 525 | 0.08 | Dichloromethane |
Data compiled from various sources.
Table 2: Electrochemical Properties of Selected Quinoxaline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Quinoxaline Derivative 1 | -5.85 | -3.52 | 2.33 |
| Quinoxaline Derivative 2 | -5.78 | -3.52 | 2.26 |
| Quinoxaline Derivative 3 | -5.35 | -3.18 | 2.17 |
Data represents typical values for quinoxaline-based materials and may vary based on specific molecular structures and measurement conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of a proposed this compound derivative and its subsequent fabrication into a simple organic electronic device.
Synthesis of (Quinoxalin-6-yl)methyl 4-nitrobenzoate (QMNB)
This protocol describes the esterification of this compound with 4-nitrobenzoyl chloride, a commercially available reagent, to introduce an electron-withdrawing group, potentially enhancing the electron-accepting properties of the molecule.
Caption: Workflow for the synthesis of (Quinoxalin-6-yl)methyl 4-nitrobenzoate (QMNB).
Materials:
-
This compound
-
4-Nitrobenzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM to the flask.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product, (quinoxalin-6-yl)methyl 4-nitrobenzoate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of an Organic Thin-Film Transistor (OTFT)
This protocol outlines the fabrication of a bottom-gate, top-contact OTFT using a synthesized this compound derivative as the active semiconductor layer.
Caption: Experimental workflow for the fabrication of an Organic Thin-Film Transistor (OTFT).
Materials and Equipment:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Synthesized this compound derivative
-
High-purity organic solvent (e.g., chloroform, chlorobenzene)
-
Hexamethyldisilazane (HMDS) or Octadecyltrichlorosilane (OTS) for surface treatment (optional)
-
Spin coater
-
Hot plate or vacuum oven for annealing
-
Thermal evaporator
-
Shadow masks for source/drain electrodes
-
Semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the substrate with oxygen plasma to remove any organic residues and create a hydrophilic surface. For improved film morphology, a self-assembled monolayer of HMDS or OTS can be applied by vapor deposition or solution immersion, respectively.
-
Active Layer Deposition: Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., 5-10 mg/mL in chloroform). Spin-coat the solution onto the prepared substrate at a specific spin speed (e.g., 2000-4000 rpm) to achieve the desired film thickness.
-
Annealing: Anneal the film on a hotplate or in a vacuum oven at a temperature below the material's decomposition point (e.g., 80-120 °C) for a set time (e.g., 30-60 minutes) to remove residual solvent and improve the crystallinity of the organic semiconductor film.
-
Electrode Deposition: Using a shadow mask to define the channel length and width, thermally evaporate the source and drain electrodes (e.g., 50 nm of gold) onto the organic semiconductor layer.
-
Characterization: Measure the electrical characteristics of the OTFT device, including the transfer and output curves, using a semiconductor parameter analyzer in a probe station. From these measurements, key performance parameters such as charge carrier mobility, on/off ratio, and threshold voltage can be extracted.
Conclusion
This compound represents a promising platform for the development of novel organic materials for electronic applications. The synthetic versatility offered by the methanol functional group allows for the creation of a diverse library of derivatives with tailored photophysical and electrochemical properties. The protocols and data presented herein provide a foundational guide for researchers to explore the potential of these compounds in OLEDs, OSCs, and OFETs. Further research into the structure-property relationships of this compound derivatives will undoubtedly lead to the discovery of high-performance materials for the next generation of organic electronics.
References
Application Note and Protocol: Microwave-Assisted Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents with applications as antibacterial, antifungal, anticancer, and antiviral therapeutics.[1][2][3] Traditional methods for quinoxaline synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to lower yields and purification challenges.[1][4] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering significant advantages such as dramatically reduced reaction times, improved yields, and enhanced selectivity.[5][6][7] This application note provides detailed protocols and a comparative analysis of various microwave-assisted methods for the synthesis of quinoxalines, enabling researchers to select and implement efficient and environmentally benign synthetic strategies.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers a more efficient and uniform method of heating compared to conventional techniques.[8] This direct heating of the reaction mixture leads to:
-
Rapid Reaction Rates: Reactions that take hours or even days under conventional heating can often be completed in minutes.[9]
-
Higher Yields: Increased reaction efficiency and reduced side product formation frequently result in higher isolated yields.[10]
-
Greener Chemistry: The use of solvent-free conditions or environmentally benign solvents like water-ethanol mixtures is often possible, reducing the environmental impact.[4]
-
Improved Selectivity: Enhanced control over reaction parameters can lead to better product selectivity.[5]
Experimental Setups and Protocols
The general experimental setup for microwave-assisted quinoxaline synthesis involves a dedicated microwave reactor. These reactors allow for precise control of temperature, pressure, and power, ensuring reproducible results.[8][11] The most common synthetic route is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.[2]
General Experimental Workflow
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of quinoxalines.
References
- 1. ecommons.udayton.edu [ecommons.udayton.edu]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. scispace.com [scispace.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Microwave-Assisted Synthesis of Quinoxalines - A Review: Ingenta Connect [ingentaconnect.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Quinoxalin-6-ylmethanol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Quinoxalin-6-ylmethanol and its potential applications in biological assays. Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4][5] This document outlines synthetic protocols for the derivatization of the parent compound, this compound, and details methodologies for evaluating the biological activity of the resulting derivatives.
Introduction to Quinoxaline Derivatives
Quinoxalines, also known as benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring.[5] The versatile synthetic accessibility of the quinoxaline scaffold allows for the introduction of various functional groups, leading to a diverse library of compounds with a wide spectrum of biological activities.[3][5] Marketed drugs containing the quinoxaline moiety include Glecaprevir (antiviral) and Erdafitinib (anticancer), highlighting the therapeutic relevance of this heterocyclic system. Quinoxaline derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of protein kinases like EGFR and VEGFR, induction of apoptosis, and interference with microbial growth pathways.[1][4]
Synthesis of this compound
The parent compound, this compound, can be synthesized through a condensation reaction of 3,4-diaminobenzyl alcohol with glyoxal. This method is a standard and effective way to form the quinoxaline ring system.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,4-Diaminobenzyl alcohol
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3,4-diaminobenzyl alcohol (1 equivalent) in ethanol.
-
To this solution, add glyoxal (1.1 equivalents) dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Synthesis of the parent compound, this compound.
Derivatization of this compound
The hydroxyl group of this compound serves as a versatile handle for derivatization, allowing for the synthesis of ethers and esters. These modifications can significantly impact the compound's physicochemical properties and biological activity.
Ether Derivatives via Williamson Ether Synthesis
Experimental Protocol: General Procedure for Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Ester Derivatives via Fischer Esterification
Experimental Protocol: General Procedure for Fischer Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, combine this compound (1 equivalent), the desired carboxylic acid (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ until the aqueous layer is neutral.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Derivatization pathways for this compound.
Biological Assays and Potential Applications
The synthesized derivatives of this compound can be screened for a variety of biological activities, with a primary focus on anticancer and antimicrobial applications.
Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents by targeting various cellular pathways, including the inhibition of protein kinases such as EGFR and topoisomerase II, leading to the induction of apoptosis.[1][2][4][6]
Signaling Pathway: EGFR Inhibition Leading to Apoptosis
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival. Inhibition of EGFR by quinoxaline derivatives can block these pro-survival signals and induce apoptosis.
Caption: EGFR signaling pathway and its inhibition by quinoxaline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data: Representative Anticancer Activity of Quinoxaline Derivatives
The following table summarizes the IC₅₀ values of various quinoxaline derivatives against different cancer cell lines. Note: These are representative data for the quinoxaline scaffold and not specific to derivatives of this compound.
| Compound ID | R Group Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4b | 2,3-bis[(E)-2-(4-bromophenyl)vinyl]- | A549 (Lung) | 11.98 ± 2.59 | [1] |
| 4m | 2,3-bis[(E)-2-(4-fluorophenyl)vinyl]- | A549 (Lung) | 9.32 ± 1.56 | [1] |
| Compound 11 | Varied substitutions | A549 (Lung) | 0.81 | [6] |
| Compound 13 | Varied substitutions | MCF-7 (Breast) | 2.91 | [6] |
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino)benzamide | HCT116 (Colon) | 4.4 | [4] |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HCT116 (Colon) | 2.5 | [4] |
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated potent activity against a range of bacterial and fungal pathogens.[3][7][8] Their mechanism of action can involve the inhibition of essential enzymes or disruption of cell membrane integrity.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)
-
96-well microtiter plates
-
Quinoxaline derivatives (dissolved in DMSO)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the quinoxaline derivatives in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Data: Representative Antimicrobial Activity of Quinoxaline Derivatives
The following table summarizes the MIC values of various quinoxaline derivatives against different microbial strains. Note: These are representative data for the quinoxaline scaffold and not specific to derivatives of this compound.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4a | S. aureus | 0.97 | |
| Compound 7 | E. coli | 3.9 | |
| Compound 8a | C. albicans | 1.95 | |
| Compound 5k | Acidovorax citrulli | 35.18 (EC₅₀) | [3] |
| Compound 5j | Rhizoctonia solani | 8.54 (EC₅₀) | [3] |
| Quinoxaline Derivative | MRSA | 4 | [9] |
Conclusion
The derivatization of this compound into ethers and esters presents a promising strategy for the development of novel therapeutic agents. The protocols outlined in these application notes provide a framework for the synthesis and biological evaluation of these new chemical entities. The representative data from existing quinoxaline derivatives suggest that modifications to the this compound scaffold could lead to potent anticancer and antimicrobial compounds. Further research, including the synthesis and comprehensive biological screening of a focused library of this compound derivatives, is warranted to explore the full therapeutic potential of this versatile scaffold.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Eco-friendly preparation and testing of electroactive quinoxalines - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Quinoxalin-6-ylmethanol in the Development of Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Quinoxalin-6-ylmethanol in the synthesis of novel fluorescent probes. Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in the field of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The functionalization of the quinoxaline scaffold, particularly through the versatile hydroxymethyl group at the 6-position, offers a gateway to a wide array of fluorescent sensors for various analytes, including metal ions and pH.
I. Introduction to Quinoxaline-Based Fluorescent Probes
Quinoxalines, also known as benzopyrazines, are bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring. This core structure is a key component in numerous biologically active molecules and functional materials. The inherent fluorescence of the quinoxaline ring system, which can be modulated by the introduction of various substituents, makes it an excellent platform for the design of fluorescent probes.
The development of fluorescent chemosensors is a rapidly growing field, driven by the demand for sensitive, selective, and real-time detection of biologically and environmentally important species. Probes based on the quinoxaline scaffold have shown significant promise in the detection of metal ions and changes in pH, often exhibiting a "turn-on" or "turn-off" fluorescent response upon binding to the target analyte.
II. Synthesis of Quinoxaline-Based Fluorescent Probes from this compound
The synthesis of fluorescent probes from this compound typically involves the functionalization of the hydroxymethyl group to introduce a recognition moiety for the target analyte. A general synthetic approach involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound to form the quinoxaline core, which can then be further modified.
General Synthetic Workflow:
Caption: General synthetic workflow for creating fluorescent probes from this compound.
Experimental Protocol: Synthesis of a Quinoxaline-Based Schiff Base Probe
This protocol describes the synthesis of a Schiff base derivative of this compound, which can act as a fluorescent probe for metal ions.
Materials:
-
Quinoxalin-6-carbaldehyde (can be synthesized from this compound by oxidation)
-
Substituted aniline (e.g., 2-aminophenol)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard glassware for filtration and recrystallization
Procedure:
-
Dissolve Quinoxalin-6-carbaldehyde (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of the substituted aniline (1 mmol) in ethanol (10 mL) to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with cold ethanol.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base fluorescent probe.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
III. Applications in Fluorescent Sensing
Fluorescent probes derived from this compound can be designed to exhibit high selectivity and sensitivity for specific analytes. The sensing mechanism often relies on processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).
A. Metal Ion Detection
Quinoxaline-based probes are effective in detecting a variety of metal ions. The introduction of a suitable chelating group allows for the selective binding of a target metal ion, leading to a significant change in the fluorescence properties of the probe.
Signaling Pathway for Metal Ion Detection:
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism for metal ion detection.
Experimental Protocol: Fluorometric Titration for Metal Ion Sensing
Materials:
-
Stock solution of the quinoxaline-based fluorescent probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, FeCl₃) in deionized water or buffer.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a solution of the fluorescent probe in the chosen buffer at a fixed concentration (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to generate a titration curve.
-
The detection limit can be calculated from the titration data.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration.
Quantitative Data Summary for a Hypothetical Quinoxaline-based Zinc Probe:
| Parameter | Value |
| Excitation Wavelength (λex) | 365 nm |
| Emission Wavelength (λem) | 450 nm |
| Stokes Shift | 85 nm |
| Quantum Yield (Φ) - Free Probe | 0.05 |
| Quantum Yield (Φ) - with Zn²⁺ | 0.45 |
| Detection Limit (LOD) | 50 nM |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ |
B. pH Sensing
The nitrogen atoms in the pyrazine ring of the quinoxaline core can be protonated in acidic conditions, leading to changes in the electronic structure and, consequently, the fluorescence properties of the molecule. This makes quinoxaline derivatives suitable for use as pH sensors.[1]
Logical Relationship for pH Sensing:
Caption: Protonation-dependent fluorescence switching in a quinoxaline-based pH probe.
Experimental Protocol: Determination of pKa using Fluorescence Spectroscopy
Materials:
-
Stock solution of the quinoxaline-based pH probe.
-
A series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).
-
Spectrofluorometer.
-
Quartz cuvettes.
-
pH meter.
Procedure:
-
Prepare a series of solutions of the probe at a constant concentration in buffers of different pH values.
-
Measure the fluorescence emission spectrum of each solution at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of pH.
-
The pKa value can be determined from the midpoint of the resulting sigmoidal curve.
Photophysical Properties of a Hypothetical Aminoquinoxaline pH Probe: [1]
| Condition | λabs (nm) | λem (nm) | Quantum Yield (Φ) |
| Neutral (pH 7.4) | 430 | 550 | 0.12 |
| Acidic (pH 4.0) | 420 | 520 | 0.35 |
IV. Bioimaging Applications
Fluorescent probes derived from this compound with good cell permeability and low cytotoxicity can be employed for intracellular imaging of metal ions or pH changes.
Experimental Workflow for Cellular Imaging:
Caption: A typical workflow for cellular imaging using a fluorescent probe.
Protocol for Live Cell Imaging:
Materials:
-
Live cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes.
-
Stock solution of the quinoxaline-based fluorescent probe in DMSO.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Grow cells to a suitable confluency on glass-bottom dishes.
-
Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically 1-10 µM).
-
Remove the existing medium from the cells and wash with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or a specific buffer for imaging.
-
For sensing experiments, treat the cells with the desired analyte (e.g., a solution containing the target metal ion or a buffer to alter intracellular pH).
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters.
-
Acquire and analyze the fluorescence images to observe changes in intensity or localization.
V. Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide range of fluorescent probes. The straightforward functionalization of its hydroxymethyl group allows for the introduction of various recognition moieties, enabling the development of highly selective and sensitive sensors for metal ions, pH, and other biologically relevant analytes. The detailed protocols and application notes provided herein offer a solid foundation for researchers and scientists to explore the potential of quinoxaline-based fluorophores in chemical biology and drug discovery.
References
Application Notes and Protocols for Growing Single Crystals of Quinoxalin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a robust methodology for growing high-quality single crystals of Quinoxalin-6-ylmethanol. Quinoxaline derivatives are a significant class of heterocyclic compounds in drug discovery, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] The production of single crystals is a critical step for determining the three-dimensional molecular structure by X-ray diffraction, which is essential for structure-activity relationship (SAR) studies and rational drug design.
The following protocols are based on established crystallization techniques for small organic molecules and are designed to be adapted for the specific properties of this compound.[7][8][9][10][11] A systematic approach to solvent screening and optimization of crystallization conditions is emphasized to achieve the desired crystal quality.
General Considerations for Crystallization
Successful crystallization is often described as more of an art than a science, requiring patience and systematic experimentation.[9][12] Key factors that influence crystal growth include the purity of the compound, choice of solvent, temperature, and the rate of supersaturation.
-
Purity: The starting material should be of high purity (ideally >95%) as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor crystal quality.[7]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. The compound should dissolve completely when heated but be sparingly soluble at room temperature or upon the addition of an anti-solvent.[7][8]
-
Supersaturation: Crystal formation occurs from a supersaturated solution. The rate at which supersaturation is achieved is critical; slow changes in conditions generally lead to fewer, larger, and higher-quality crystals.[10]
-
Nucleation: The initial formation of a crystal nucleus is a key step. This can be spontaneous or induced (e.g., by seeding). Controlling the number of nucleation sites is crucial for growing large single crystals.[7][13]
-
Environment: Crystallization experiments should be left undisturbed in a location with minimal vibrations and stable temperature.[8][14]
Experimental Protocols
Protocol 1: Solvent Screening
The first and most critical step is to identify a suitable solvent or solvent system.
Objective: To identify solvents in which this compound has moderate solubility.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Small vials or test tubes (e.g., 1-2 mL)
-
Hot plate or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (5-10 mg) of this compound into several separate vials.
-
To each vial, add a small volume (e.g., 0.5 mL) of a different solvent.
-
Observe the solubility at room temperature. Note whether the compound is insoluble, sparingly soluble, or fully soluble.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while observing for dissolution.
-
An ideal single solvent will dissolve the compound when hot but show low solubility at room temperature.[7]
-
If no single solvent is ideal, a mixed solvent system can be explored. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.[8][14]
Data Presentation:
Summarize the results of the solvent screen in a table similar to the one below.
| Solvent | Solubility at Room Temp. | Solubility when Heated | Observations upon Cooling | Suitability for Crystallization |
| e.g., Ethanol | Sparingly soluble | Fully soluble | Precipitate forms | Good candidate for cooling crystallization |
| e.g., Toluene | Insoluble | Sparingly soluble | No change | Poor candidate |
| e.g., Acetone | Fully soluble | Fully soluble | No change | Possible "good" solvent for anti-solvent method |
| e.g., Hexane | Insoluble | Insoluble | No change | Possible "anti-solvent" |
Protocol 2: Slow Evaporation Crystallization
This is one of the simplest and most common crystallization methods.[9][10][15]
Objective: To grow crystals by slowly increasing the concentration of the compound in solution through solvent evaporation.
Materials:
-
This compound
-
Chosen solvent from Protocol 1
-
Small, clean crystallization vessel (e.g., vial, test tube, or NMR tube)[8]
-
Parafilm or aluminum foil
Procedure:
-
Prepare a nearly saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.
-
Filter the solution to remove any particulate impurities. A syringe filter or a Pasteur pipet with a cotton plug can be used.[14]
-
Transfer the clear solution to the crystallization vessel.
-
Cover the vessel with parafilm or aluminum foil and puncture a few small holes with a needle. The number and size of the holes can be adjusted to control the rate of evaporation.[8][9]
-
Place the vessel in a quiet, undisturbed location and allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vessel periodically for crystal growth.
Protocol 3: Slow Cooling Crystallization
This method is effective for compounds that have a significant increase in solubility with temperature.[13][16][17]
Objective: To induce crystallization by slowly decreasing the temperature of a saturated solution.
Materials:
-
This compound
-
Chosen solvent from Protocol 1
-
Crystallization vessel
-
Heating source (hot plate or water bath)
-
Insulated container (e.g., Dewar flask or styrofoam box)
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any impurities.
-
Transfer the hot solution to a clean crystallization vessel and seal it.
-
Place the vessel in an insulated container filled with warm water or simply wrap it in an insulating material to slow down the cooling process.[9][15]
-
Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or freezer can also be attempted.[11]
-
Observe for crystal formation as the solution cools.
Protocol 4: Vapor Diffusion
This technique is particularly useful when only small amounts of the compound are available.[10][18][19][20] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.
Objective: To gradually decrease the solubility of the compound by introducing an anti-solvent via the vapor phase.
Materials:
-
This compound
-
A "good" solvent in which the compound is soluble
-
A volatile "anti-solvent" in which the compound is insoluble and which is miscible with the "good" solvent
-
A small inner vial and a larger outer vial or jar with a sealable lid
Procedure:
-
Dissolve the this compound in a small amount of the "good" solvent in the small inner vial.
-
Pour a larger volume of the "anti-solvent" into the larger outer vial.
-
Place the small inner vial (uncovered) inside the larger outer vial, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer vial tightly.
-
The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, causing the compound's solubility to decrease and inducing crystallization.[18][19]
-
Set the apparatus aside in an undisturbed location and monitor for crystal growth over time.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated. | Allow more solvent to evaporate; cool the solution to a lower temperature; add a small amount of anti-solvent. |
| "Oiling Out" | The compound's melting point is lower than the crystallization temperature; solution is too concentrated; cooling is too rapid. | Reheat to dissolve the oil, add more solvent, and allow to cool more slowly; try a different solvent.[7] |
| Formation of Powder or Microcrystals | Nucleation rate is too high; cooling or evaporation is too fast. | Decrease the level of supersaturation (use more solvent or a slower rate of change); try a different solvent or method.[7] |
| Low Yield | Too much solvent was used; crystallization was not complete. | Concentrate the remaining solution (mother liquor) to recover more compound.[7] |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described crystallization techniques.
Caption: Workflow for Slow Evaporation Crystallization.
Caption: Workflow for Slow Cooling Crystallization.
Caption: Setup and Process for Vapor Diffusion Crystallization.
References
- 1. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Slow Evaporation Method [people.chem.umass.edu]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 10. Growing Crystals [web.mit.edu]
- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. youtube.com [youtube.com]
- 13. bia.si [bia.si]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. syrris.com [syrris.com]
- 17. youtube.com [youtube.com]
- 18. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 19. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 20. unifr.ch [unifr.ch]
Application Notes and Protocols for Quinoxaline Derivatives in Dyes and Pigments
Introduction
Quinoxaline derivatives represent a significant class of nitrogen-containing heterocyclic compounds that are integral to the development of advanced materials.[1] Their rigid, aromatic structure, and electron-deficient pyrazine ring make them excellent building blocks for creating a diverse range of dyes and pigments. These compounds are widely utilized in various high-tech applications, including dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), fluorescence imaging, and as photoinitiators for polymerization.[2][3][4]
The core principle behind their function as chromophores often lies in the creation of donor-π-acceptor (D-π-A) systems, where the quinoxaline moiety typically serves as the electron-acceptor unit.[2][5] By modifying the donor and π-bridge components, the photophysical properties, such as absorption and emission wavelengths, can be finely tuned, leading to a wide spectrum of colors and functionalities. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and performance evaluation of quinoxaline-based dyes.
Application Note 1: Synthesis of Quinoxaline-Based Dyes
The synthesis of quinoxaline dyes can be broadly categorized into two primary strategies: the direct formation of the quinoxaline core through condensation reactions and the post-functionalization of a pre-formed quinoxaline scaffold, such as in the synthesis of azo dyes.
The most common and classic method for synthesizing the quinoxaline ring involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[6][7] This reaction is versatile and can be performed under various conditions, from heating in acidic solutions to greener, room-temperature methods using efficient catalysts.[6][7] Azo dyes incorporating a quinoxaline moiety are typically prepared via a diazotization-coupling reaction, where a diazonium salt is reacted with an electron-rich quinoxaline derivative.[8][9]
Caption: General workflow for the synthesis and evaluation of quinoxaline dyes.
Experimental Protocol 1.1: Synthesis of 6H-indolo[2,3-b]quinoxaline (A Fluorescent Dye)
This protocol describes the synthesis of a fluorescent indoloquinoxaline derivative via the condensation of isatin and 1,2-diaminobenzene.[10]
Materials:
-
Isatin (1.47 g, 0.01 mol)
-
1,2-Diaminobenzene (1.08 g, 0.01 mol)
-
Glacial Acetic Acid (60 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Combine isatin (1.47 g) and 1,2-diaminobenzene (1.08 g) in a round-bottom flask.
-
Add 60 mL of glacial acetic acid to the flask.
-
Heat the reaction mixture to reflux for approximately 1 hour.[10]
-
After reflux, cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent like a mixture of dimethylformamide and ethanol to yield light-yellow crystals.[10]
Caption: Reaction scheme for the synthesis of 6H-indolo[2,3-b]quinoxaline.
Experimental Protocol 1.2: General Synthesis of a Quinoxaline Azo Dye
This protocol outlines a general two-step procedure for synthesizing an azo dye from a primary aromatic amine and a quinoline/quinoxaline-based coupling component.[9][11]
Step 1: Diazotization of Primary Aromatic Amine
-
Dissolve the primary aromatic amine (e.g., aniline, 1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a chilled aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5 °C.[8]
-
Stir the mixture for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.[9]
Step 2: Azo Coupling
-
Dissolve the coupling component (e.g., an 8-hydroxyquinoline derivative, 1 equivalent) in a basic aqueous solution (e.g., 1.2 N sodium hydroxide) and cool it to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature at 0-5 °C and the basic pH during the addition. A colored precipitate of the azo dye should form immediately.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 30-60 minutes.
-
Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.
Application Note 2: Photophysical Characterization
The color and fluorescent properties of quinoxaline derivatives are dictated by their electronic structure. Characterization using UV-Visible and fluorescence spectroscopy is essential to determine their absorption and emission characteristics. These dyes often exhibit strong absorption bands in the UV or visible region.[10] The modification of the quinoxaline skeleton, for example, by fusion with other rings or the introduction of substituents, can shift the absorption maxima to longer wavelengths (a bathochromic shift).[10][12]
Experimental Protocol 2.1: Spectroscopic Analysis
Materials:
-
Synthesized quinoxaline dye
-
Spectroscopic grade solvent (e.g., ethanol, toluene, DMSO)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute stock solution of the quinoxaline dye in a suitable spectroscopic grade solvent. The concentration should be chosen to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
UV-Vis Absorption:
-
Record the absorption spectrum of the dye solution over a relevant wavelength range (e.g., 200-800 nm) using the spectrophotometer, with the pure solvent as a reference.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Emission:
-
Using the fluorometer, excite the dye solution at its λmax determined from the absorption spectrum.
-
Record the emission spectrum, scanning over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
Table 1: Photophysical Data of Representative Quinoxaline Derivatives
| Compound ID | Description | Solvent | λmax (nm) | λem (nm) | Reference |
| DQ3 | 6H-indolo[2,3-b]quinoxaline | Acetonitrile | 370 | - | [10] |
| DQ4 | Methyl-substituted indoloquinoxaline | Acetonitrile | 360 | - | [10] |
| 1a-H₂ | Quinoxaline-fused Porphycene | CH₂Cl₂ | 814 | - | [13] |
| 1b-H₂ | Quinoxaline-fused Porphycene | CH₂Cl₂ | 781 | - | [13] |
| QNX-37 | 12H-quinoxalino[2,3-b][14][15]benzothiazine | 1-methyl-2-pyrrolidone | 442 | - | [16] |
Note: Emission data is not always reported in the cited literature.
Application Note 3: Performance Evaluation as Dyes
For practical applications as dyes and pigments, particularly in the textile industry, the fastness properties are critical. Lightfastness measures the resistance of the dye to fading upon exposure to light, while wash fastness assesses its ability to withstand repeated washing cycles without significant color loss or staining of adjacent fabrics.[17][18]
Caption: Workflow for evaluating the performance of textile dyes.
Experimental Protocol 3.1: Evaluation of Lightfastness
This protocol is a generalized method based on standard textile testing procedures.[17][19]
Materials:
-
Dyed fabric sample
-
Blue Wool Standard reference fabrics (Scale 1-8)
-
Lightfastness tester with a Xenon arc lamp
-
Opaque card to mask part of the samples
Procedure:
-
Mount a strip of the dyed fabric sample and a set of the Blue Wool Standards (grades 1-8) on a sample holder.
-
Cover one-third of the length of each sample and standard with an opaque card.
-
Place the holder inside the lightfastness tester.
-
Expose the samples to the light from the Xenon arc lamp under controlled conditions of temperature and humidity, as specified by standard methods (e.g., ISO 105-B02).[17]
-
Periodically inspect the samples. The test is complete when the contrast between the exposed and unexposed parts of the test sample is equal to a specific grade on the Gray Scale for assessing change in colour.
-
Compare the fading of the test sample with the fading of the Blue Wool Standards. The lightfastness rating is the number of the Blue Wool Standard that shows similar fading.[17]
Experimental Protocol 3.2: Evaluation of Wash Fastness
This protocol is a generalized method based on standard textile testing procedures.[18][19]
Materials:
-
Dyed fabric sample (e.g., 10 cm x 4 cm)
-
Multifiber adjacent fabric (containing strips of common fibers like cotton, wool, polyester, etc.)
-
Standard soap solution
-
Launder-Ometer or similar apparatus
-
Gray Scale for assessing change in colour
-
Gray Scale for assessing staining
Procedure:
-
Stitch the dyed fabric sample together with a piece of multifiber adjacent fabric of the same size.
-
Place the composite sample in a container of the Launder-Ometer with the specified volume of standard soap solution and number of steel balls (to simulate mechanical action).
-
Run the machine for a specified time and temperature (e.g., 45 minutes at 60 °C) as per the relevant standard (e.g., ISO 105-C06).
-
After the cycle, remove the composite sample, rinse it with cold water, and dry it in the air at a temperature not exceeding 60 °C.
-
Assess the change in color of the dyed sample by comparing the washed sample with an unwashed original, using the Gray Scale for assessing change in colour. The rating is from 5 (no change) to 1 (severe change).
-
Assess the degree of staining on each fiber of the multifiber adjacent fabric using the Gray Scale for assessing staining. The rating is from 5 (no staining) to 1 (severe staining).
Table 2: Fastness Properties of Quinoxaline-Based Dyes on Polyester
| Dye Type | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Reference |
| Quinoline based monoazo disperse dyes | Poor to fairly good | Good to excellent | [20] |
Note: Specific quantitative data for quinoxaline dyes on textiles is limited in the provided search results. The data presented is for related quinoline structures, indicating the typical performance range.
Application Note 4: Structure-Property Relationships in Quinoxaline Dyes
The functionality of many modern quinoxaline dyes is based on the principle of intramolecular charge transfer (ICT).[5][14] In a typical D-π-A architecture, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donor (D) moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-acceptor (A) quinoxaline core.[5] This charge separation is fundamental to their use in applications like DSSCs. The efficiency of this ICT process is influenced by the nature of the donor, the acceptor, and the π-conjugated bridge connecting them.[21]
Caption: Intramolecular Charge Transfer (ICT) in a D-π-A quinoxaline dye.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoexcited Intramolecular Charge Transfer in Dye Sensitizers: Predictive In Silico Screening for Dye-Sensitized Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Synthesis, Characterization and Protonation Behavior of Quinoxaline-Fused Porphycenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on Intra-/Intermolecular Charge Transfer in Indoloquinoxaline-Based Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances on Quinoxaline-Based Photoinitiators of Polymerization [mdpi.com]
- 17. textileengineering.net [textileengineering.net]
- 18. personalcaremagazine.com [personalcaremagazine.com]
- 19. Colourfast natural dyes: how to test any natural dye for fastness - Wearing Woad [wearingwoad.com]
- 20. light fastness | Multi Disciplinary Edu Global Quest (MDEGQ) [mdegq.com]
- 21. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxalin-6-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Quinoxalin-6-ylmethanol synthesis. The proposed synthetic route involves a two-step process: the condensation of 3,4-diaminobenzoic acid with glyoxal to form 6-quinoxalinecarboxylic acid, followed by the selective reduction of the carboxylic acid to the corresponding alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective route is a two-step synthesis. The first step involves the condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound, such as glyoxal, to form 6-quinoxalinecarboxylic acid. The second step is the selective reduction of the carboxylic acid group to a hydroxymethyl group.
Q2: What are the critical factors for maximizing the yield in the condensation step?
The key factors include reaction temperature, choice of catalyst, and the purity of starting materials. High temperatures can lead to decarboxylation of the 3,4-diaminobenzoic acid, reducing the yield of the desired carboxylic acid intermediate.[1][2] Green chemistry methods, such as solvent-free grinding, have been shown to produce high yields at ambient temperatures.
Q3: What are the potential side reactions during the condensation of 3,4-diaminobenzoic acid and glyoxal?
Common side products in quinoxaline synthesis include benzimidazoles, which can form under acidic conditions, and over-oxidation products of the diamine starting material.[3] In the case of 3,4-diaminobenzoic acid, decarboxylation to form quinoxaline is a significant side reaction, especially at elevated temperatures.[1][2]
Q4: Which reducing agents are suitable for the selective reduction of the carboxylic acid group on the quinoxaline ring?
Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing carboxylic acids to primary alcohols.[4][5][6][7] However, care must be taken as some reducing agents, such as borane-THF, can also reduce the quinoxaline ring itself, especially when electron-withdrawing groups are present.[8][9] The choice of reducing agent and reaction conditions is crucial for selectivity.
Q5: How can I purify the final product, this compound?
Standard purification techniques such as recrystallization and column chromatography are effective for purifying quinoxaline derivatives.[10][11] For recrystallization, ethanol is a commonly used solvent.[10][12] In column chromatography, a silica gel stationary phase with an appropriate eluent system, like a hexane and ethyl acetate mixture, can be employed.[11]
Troubleshooting Guides
Part 1: Condensation of 3,4-Diaminobenzoic Acid and Glyoxal
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of 6-quinoxalinecarboxylic acid | Decarboxylation of 3,4-diaminobenzoic acid due to high temperature.[1][2] | - Employ milder reaction conditions, such as room temperature or slightly elevated temperatures. - Consider solvent-free methods like grinding the reactants, which has been reported to give high yields. - If using a solvent, choose one that allows for lower reaction temperatures. |
| Impure starting materials. | - Ensure the 3,4-diaminobenzoic acid and glyoxal are of high purity. - Purify starting materials if necessary. | |
| Sub-optimal catalyst or reaction conditions. | - While some syntheses are catalyst-free, others benefit from mild acid or heterogeneous catalysts.[10] Experiment with different catalysts to find the optimal conditions for your setup. | |
| Presence of quinoxaline as a major byproduct | Decarboxylation of the starting material or the product.[1][2] | - Lower the reaction temperature. - Minimize reaction time. |
| Formation of colored impurities | Oxidation of the 3,4-diaminobenzoic acid.[3] | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Difficult purification | Presence of multiple byproducts. | - Optimize the reaction to minimize side product formation. - For purification, try recrystallization from different solvents or use column chromatography with a gradient elution.[10][11] |
Part 2: Reduction of 6-Quinoxalinecarboxylic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete reduction. | - Increase the equivalents of the reducing agent (e.g., LiAlH₄). - Extend the reaction time. - Ensure anhydrous conditions, as water will quench the reducing agent.[7] |
| Over-reduction of the quinoxaline ring. | - Use a less harsh reducing agent or milder reaction conditions (e.g., lower temperature). - Borane-THF can reduce the quinoxaline ring, so its use should be carefully evaluated.[8][9] | |
| Formation of 1,2,3,4-tetrahydroquinoxaline byproduct | The reducing agent is too strong or the reaction conditions are too harsh, leading to the reduction of the heterocyclic ring.[8][9] | - Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). - Slowly add the reducing agent to the reaction mixture. - Consider alternative, more selective reducing agents. |
| Difficult workup | Formation of stable aluminum salts with LiAlH₄.[7] | - Follow a standard Fieser workup procedure (sequential addition of water, then 15% NaOH solution, then more water) to precipitate the aluminum salts for easier filtration. |
| Product is difficult to isolate | Product may be highly polar and soluble in the aqueous phase. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency. |
Data Presentation
Table 1: Reported Yields for Quinoxaline Synthesis under Various Conditions
| Reactants | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| o-phenylenediamine, benzil | Alumina-supported heteropolyoxometalates, room temp. | Toluene | 92 | [10] |
| o-phenylenediamine, glyoxal | Microwave irradiation (160W, 60s) | Solvent-free | High | [12] |
| 3,4-diaminobenzoic acid, glyoxal | Grinding, ambient atmosphere | Solvent-free | 97 | |
| 3,4-diaminobenzoic acid, 1,2-diarylketones | High-temperature water (150-230°C) | Water | Variable | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Quinoxalinecarboxylic Acid
This protocol is adapted from a high-yield, solvent-free synthesis method.
-
Reactant Preparation: In a mortar, combine 3,4-diaminobenzoic acid (1.0 equivalent) and 40% aqueous glyoxal (1.05 equivalents).
-
Reaction: Grind the mixture vigorously with a pestle at room temperature under ambient atmosphere for 15-20 minutes. The mixture will become a paste and then solidify.
-
Workup: Wash the solid product with water to remove any unreacted glyoxal and other water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary. Dry the purified product under vacuum.
Protocol 2: Reduction of 6-Quinoxalinecarboxylic Acid to this compound
This is a general procedure for the LiAlH₄ reduction of a carboxylic acid.[4][7]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Reactant: Dissolve 6-quinoxalinecarboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water (3X mL), where X is the number of grams of LiAlH₄ used.
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.
-
Isolation: Combine the filtrate and the washings, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Mandatory Visualization
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the condensation step.
Caption: Troubleshooting guide for the reduction step.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
- 9. Borane-THF reduction of quinoxalines [morressier.com]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tsijournals.com [tsijournals.com]
Common side products in the synthesis of quinoxaline derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinoxaline derivatives. Our goal is to address common challenges, particularly the formation of side products, to enhance the yield and purity of your desired compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered in the synthesis of quinoxaline derivatives, especially from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds?
A1: The most prevalent side products include:
-
Benzimidazoles: These heterocyclic compounds can form as a result of a rearrangement of the quinoxaline skeleton, a reaction that is often favored under acidic conditions.[1]
-
Quinoxaline Dimers: Self-condensation of the quinoxaline product can lead to the formation of dimers, particularly when strong acids are used as catalysts.[1]
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can result in a variety of colored impurities in the reaction mixture.[1]
-
Incomplete Condensation Products: If the reaction does not proceed to completion, intermediates such as mono-imines may be isolated.[1]
-
Isomeric Mixtures: When synthesizing quinoxaline-1,4-dioxides using substituted benzofuroxans in the Beirut reaction, a mixture of 6- and 7-substituted isomers can be formed.[1]
Q2: How can the formation of benzimidazole side products be minimized?
A2: To reduce the formation of benzimidazoles, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Avoiding excessively high temperatures and prolonged reaction times.
-
Using milder catalysts or employing catalyst-free "green" synthetic methods, which can significantly decrease the likelihood of this rearrangement.[1]
Q3: What leads to the formation of colored impurities, and how can they be prevented?
A3: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[1] To prevent this:
-
Use freshly purified o-phenylenediamine for your reaction.
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[1]
-
Select reaction conditions that are not overly oxidative.
Q4: My reaction yield is consistently low. What are some potential causes and solutions?
A4: Low yields can stem from several factors:
-
Incomplete Reaction: Monitor the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction has stalled, consider increasing the temperature, changing the solvent, or using a more effective catalyst.
-
Side Product Formation: The formation of significant amounts of the side products listed in Q1 will naturally lower the yield of the desired quinoxaline. Follow the troubleshooting guides below to minimize these.
-
Sub-optimal Catalyst: The choice of catalyst can significantly impact the yield. The table below provides a comparison of different catalysts for the synthesis of 2,3-diphenylquinoxaline.
Troubleshooting Guides
Issue 1: Presence of Benzimidazole Impurity
Symptoms:
-
NMR or mass spectrometry data indicates the presence of a benzimidazole derivative alongside the desired quinoxaline.
-
Difficulty in purifying the final product to remove a persistent impurity.
Root Cause Analysis and Solutions:
The formation of benzimidazoles is a common side reaction. The mechanism involves a rearrangement of the quinoxaline structure, which is often acid-catalyzed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for benzimidazole impurity.
Issue 2: Formation of Quinoxaline Dimers and Other Polymeric Materials
Symptoms:
-
Presence of high molecular weight species in the mass spectrum.
-
A complex mixture of products that is difficult to separate by chromatography.
Root Cause Analysis and Solutions:
Quinoxaline dimers can form through self-condensation, a reaction that is promoted by strong acids.
Mitigation Strategies:
-
Catalyst Choice: Opt for milder Lewis acids or heterogeneous catalysts.
-
Reaction Conditions: Avoid excessively high concentrations of strong acids and high temperatures.
Data Presentation
Table 1: Comparison of Catalysts in the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| CrCl₂·6H₂O | Ethanol | Room Temp. | 38 | 93 | [2] |
| PbBr₂ | Ethanol | Room Temp. | 45 | 90 | [2] |
| CuSO₄·5H₂O | Ethanol | Room Temp. | 55 | 88 | [2] |
| Alumina-Supported Heteropolyoxometalates | Toluene | 25 | 120 | 92 | [3] |
| None | Toluene | 25 | 120 | 0 | [3] |
| Nitrilotris(methylenephosphonic acid) | Water | Room Temp. | 10-20 | 80-97 | [4] |
| Ammonium Bifluoride | Aqueous Ethanol | Room Temp. | 10-30 | 90-98 | [4] |
| Iodine | DMSO | Room Temp. | 15-30 | 78-99 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol is a general procedure for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.1 g)
-
Benzil (2.1 g)
-
Rectified spirit (16 mL)
-
Water
Procedure:
-
Prepare a solution of 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
In a separate flask, prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the resulting mixture on a water bath for 30 minutes.[5]
-
Add water dropwise to the warm solution until a slight cloudiness persists.[5]
-
Cool the solution to allow the product to crystallize.
-
Filter the product using a Buchner funnel and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.[6]
Expected Yield: ~98%[6] Melting Point: 125-126 °C[6]
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol provides a general method for the purification of quinoxaline derivatives.
Materials:
-
Crude quinoxaline product
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.
-
Equilibration: Pass two to three column volumes of the initial eluent through the packed column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar solvent, gradually increasing the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Signaling Pathways and Visualization
Quinoxaline derivatives are known to exhibit a range of biological activities, including the inhibition of protein kinases.[7] This makes them promising candidates for the development of targeted cancer therapies. One of the key signaling pathways implicated is the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation and plays a role in apoptosis.[8][9][10]
Inhibition of p38 MAPK Signaling Pathway by a Quinoxaline Derivative
Caption: Quinoxaline derivatives can inhibit the p38 MAPK signaling pathway.
Apoptosis Induction via Topoisomerase II Inhibition by a Quinoxaline Derivative
Some quinoxaline derivatives have been shown to induce apoptosis by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to cell cycle arrest and activation of apoptotic pathways.
Caption: Apoptosis induction by a quinoxaline derivative through Topo II inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 6. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, p38α MAP kinase inhibitory activities and molecular docking studies of quinoxaline derivatives containing triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Purification of Crude Quinoxalin-6-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude Quinoxalin-6-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent and effective methods for the purification of quinoxaline derivatives, including this compound, are silica gel column chromatography and recrystallization.[1][2] Preparative High-Performance Liquid Chromatography (HPLC) can also be employed for achieving very high purity, especially when dealing with difficult-to-separate impurities.
Q2: What are the likely impurities in crude this compound?
A2: While a specific impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as the corresponding quinoxaline-6-carbaldehyde or quinoxaline-6-carboxylic acid ester.
-
Over-reduced or side-reaction products: Depending on the reducing agent used.
-
Residual solvents: From the reaction and workup steps.
-
Colored impurities: Often highly conjugated byproducts formed during the synthesis of heterocyclic compounds.
Q3: My crude this compound is a dark oil/solid. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. A small amount of charcoal is added to a hot solution of the compound, and after a short period of gentle heating, the charcoal is removed by hot filtration. It is important to use a minimal amount of charcoal to avoid significant loss of the desired product.
Q4: I am observing streaking and/or multiple overlapping spots on my TLC plate. What could be the issue?
A4: Streaking on a TLC plate can be caused by several factors, including overloading the sample, a compound that is too polar for the chosen solvent system, or the presence of acidic/basic impurities. To resolve this, try spotting a more dilute sample, or add a small amount of a polar solvent like methanol or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent.
Q5: Is this compound stable on silica gel?
A5: Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel, which may lead to degradation on the column. If you suspect instability, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%). Alternatively, using a different stationary phase like neutral alumina might be a suitable option.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not elute from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. A small addition of methanol to the mobile phase can also significantly increase its polarity. |
| Product co-elutes with an impurity. | The chosen solvent system has poor selectivity for the product and the impurity. | Experiment with different solvent systems during your initial TLC analysis to find an eluent that provides better separation. Consider trying a different solvent combination, for instance, dichloromethane/methanol. |
| Low recovery of the product. | - The product may be partially adsorbing irreversibly to the silica gel. - The product may be degrading on the column. - The compound may have precipitated on the column. | - Add a small amount of a more polar solvent like methanol to the eluent at the end of the purification to wash out any remaining product. - Check the stability of your compound on a small amount of silica gel before performing column chromatography. If it is unstable, consider using deactivated silica or an alternative stationary phase like alumina. - Ensure the crude product is fully dissolved in the loading solvent before applying it to the column. If solubility is an issue, consider adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder. |
| Product comes out in the first few fractions (low Rf on TLC). | The eluent is too polar. | Decrease the polarity of the eluent. Start with a less polar solvent mixture, for example, a higher percentage of hexane in a hexane/ethyl acetate system. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to concentrate the solution and then try cooling again. - If the compound is too soluble, you may need to use a different solvent or a two-solvent system. Add a "poor" solvent (one in which your compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then reheat to dissolve and cool slowly. |
| The product "oils out" instead of crystallizing. | - The solution is cooling too quickly. - The melting point of the solid is lower than the boiling point of the solvent. - The presence of significant impurities. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Choose a solvent with a lower boiling point. - Try to purify the crude material by another method, such as column chromatography, before attempting recrystallization. |
| Low yield of crystals. | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. |
| Crystals are colored. | The colored impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Quantitative Data
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Yield (%) | Purity (by HPLC/NMR) | Observations |
| Crude Product | 100 | e.g., 90% | Dark oil | ||
| After Column Chromatography | e.g., >98% | Pale yellow solid | |||
| After Recrystallization | e.g., >99.5% | White crystalline solid |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column with stopcock
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point for quinoxaline derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the this compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, ensuring there are no air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system, starting with a low polarity.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude or partially purified this compound
-
A suitable solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one in which it is soluble when hot but sparingly soluble when cold. Ethanol is often a good starting point for quinoxaline derivatives.[2]
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Gently heat and swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals thoroughly, for example, in a vacuum oven.
-
Visualizations
References
Technical Support Center: Optimization of Quinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction conditions in quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in quinoxaline synthesis?
Low yields in quinoxaline synthesis can stem from several factors:
-
Incomplete Reactions: The reaction may not have reached completion. Monitoring the reaction progress using Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Suboptimal Reaction Conditions: The chosen temperature, solvent, or reaction time may not be ideal for the specific substrates. It is recommended to screen different solvents and temperatures to find the optimal conditions.[1]
-
Inefficient Catalysis: The catalyst used may not be effective. Experimenting with different catalysts, or catalyst-free "green" methods, can significantly improve yields.[1][2]
-
Side Product Formation: The formation of unwanted byproducts, such as benzimidazoles or over-oxidation products, can consume starting materials and reduce the yield of the desired quinoxaline.[1][2]
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[3][4]
Q2: How can I minimize the formation of common side products like benzimidazoles?
Benzimidazole formation is a frequent issue, often arising from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl compound.[1] To minimize their formation:
-
Assess Reagent Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent.[1]
-
Control Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, particularly when using strong acid catalysts, as these conditions can promote the rearrangement of the quinoxaline skeleton to a benzimidazole.[2]
-
Employ Milder Catalysts: Using milder catalysts or exploring catalyst-free synthetic routes can significantly reduce the likelihood of this side reaction.[2]
Q3: My desired quinoxaline product is difficult to purify. What are some common purification challenges and their solutions?
Purification of quinoxaline derivatives can be challenging. Here are some common issues and their solutions:
-
Compound Instability on Silica Gel: Some quinoxalines are sensitive to the acidic nature of standard silica gel.[3] To address this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[3] Alternatively, using a different stationary phase like alumina or reverse-phase C18 silica can be beneficial.[3]
-
Co-elution with Impurities: If the product co-elutes with an impurity, the initial solvent system lacks the necessary selectivity. Experiment with different solvent systems on TLC to achieve better separation before scaling up to column chromatography.[3]
-
Product Precipitation on the Column: Low solubility of the product in the chromatography solvents can cause it to precipitate on the column. Ensure the crude product is fully dissolved before loading. If solubility is a persistent issue, consider solid loading by pre-adsorbing the sample onto a small amount of silica gel.[3]
Troubleshooting Guide
Low Reaction Yield
If you are experiencing low yields, consider the following troubleshooting steps:
Caption: Troubleshooting workflow for low reaction yield in quinoxaline synthesis.
Data Presentation: Optimization of Reaction Parameters
The following tables summarize the effect of different catalysts and solvents on the yield of quinoxaline synthesis.
Table 1: Effect of Various Catalysts on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Bentonite Clay K-10 | Ethanol | Room Temp. | 20 min | 95 | [5] |
| TiO2-Pr-SO3H | Ethanol | Room Temp. | 10 min | 95 | [6] |
| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp. | - | High | [7] |
| CuI | DMSO | 80°C | 20 h | Good | [8] |
| AlCuMoVP | Toluene | 25°C | 120 min | 92 | [9] |
| None (Microdroplet) | - | - | milliseconds | 90 (conversion) | [10][11] |
Table 2: Influence of Solvent on Quinoxaline Synthesis
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| TiO2-Pr-SO3H | EtOH | - | 10 min | 95 | [6] |
| TiO2-Pr-SO3H | THF | - | 60 min | 80 | [6] |
| TiO2-Pr-SO3H | MeCN | - | 60 min | 82 | [6] |
| TiO2-Pr-SO3H | EtOAc | - | 120 min | 65 | [6] |
| TiO2-Pr-SO3H | Toluene | - | 120 min | 60 | [6] |
| TiO2-Pr-SO3H | Solvent-free | - | 30 min | 90 | [6] |
Experimental Protocols
General Procedure for the Synthesis of Quinoxalines from 1,2-Diamines and 1,2-Dicarbonyl Compounds:
This protocol is a generalized procedure and may require optimization for specific substrates.
Caption: General experimental workflow for quinoxaline synthesis.
Detailed Protocol for Phenol-Catalyzed Synthesis of 2,3-Diphenylquinoxaline: [7]
-
A solution of benzene-1,2-diamine (1 mmol) and benzil (1 mmol) in ethanol:water (7:3, 10 mL) is prepared.
-
Phenol (20 mol%, 0.01 g) is added to the solution.
-
The mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC (n-hexane:ethyl acetate 20:1).
-
After completion, 20 mL of water is added to the mixture, which is then allowed to stand at room temperature for 30 minutes to facilitate crystallization.
-
The pure product crystals are collected by filtration and dried.
The Beirut Reaction for Quinoxaline-1,4-dioxides: [12][13][14]
The Beirut reaction is a cycloaddition between a benzofuroxan and a compound with an active methylene group (e.g., enamines, β-diketones, β-ketoesters) to yield quinoxaline-N,N'-dioxides.[12][13] This reaction is typically catalyzed by a base in either a protic or aprotic solvent.[12]
Caption: Simplified signaling pathway of the Beirut Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 12. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 13. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed Quinoxaline Synthesis
Welcome to the technical support center for palladium-catalyzed quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low yields in their experiments.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the synthesis of quinoxalines using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Problem 1: Very low or no conversion of the starting material.
Answer:
This is a common issue that can stem from several factors related to the catalyst, reagents, or reaction environment. A systematic approach is crucial to identify the root cause.
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.
-
Precatalyst Activation: Many modern palladium catalysts are provided as stable Pd(II) precatalysts that require in-situ reduction to the active Pd(0) form. This activation step is sensitive to the choice of base, ligand, solvent, and temperature. If activation is inefficient, the concentration of the active catalyst will be too low. Consider using well-defined Pd(0) precatalysts to bypass this issue.[1]
-
Oxygen Contamination: Oxygen can rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) species. It is critical to ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[1] Techniques like freeze-pump-thaw cycles or bubbling inert gas through the solvent for an extended period are highly recommended.
-
-
Reagent Quality: The purity and integrity of your reagents are paramount.
-
Solvent and Reagent Purity: Ensure all reagents and solvents are of high purity and are anhydrous. Trace amounts of water or other impurities can interfere with the reaction.
-
Substrate Stability: Verify the stability of your haloquinoxaline and coupling partner under the reaction conditions. Some substrates may degrade at elevated temperatures or in the presence of a strong base.
-
-
Suboptimal Reaction Conditions: The chosen parameters may not be suitable for your specific substrates.
-
Temperature: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition or byproduct formation. If you observe the formation of palladium black (a sign of catalyst aggregation), the temperature may be too high.[1] Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary.
-
Base Selection: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases are typically required. However, a base that is too strong can cause substrate degradation, while one that is too weak will result in a slow or incomplete reaction. Screening different bases is often necessary.
-
Problem 2: The reaction starts but stalls before completion.
Answer:
A stalling reaction is a classic sign of catalyst deactivation or inhibition during the process.
-
Catalyst Deactivation:
-
Formation of Palladium Black: The precipitation of metallic palladium is a clear indicator of catalyst aggregation and deactivation. This can be caused by high temperatures, high catalyst concentrations, or an inappropriate ligand-to-metal ratio.[1]
-
Ligand Degradation: Phosphine ligands, especially at high temperatures, can be susceptible to oxidation or other degradation pathways. This removes the necessary steric and electronic protection from the palladium center, leading to deactivation.[1]
-
Catalyst Poisoning: Certain functional groups, such as azo groups, can act as catalyst poisons, binding to the palladium center and shutting down the catalytic cycle.
-
-
Product Inhibition: In some cases, the product of the reaction can coordinate to the palladium center more strongly than the reactants, leading to a slowdown or complete stop of the catalytic cycle.
-
Reagent Depletion: Ensure that one of the reactants has not been fully consumed, leading to the halt of the reaction.
Problem 3: Significant formation of side products is observed.
Answer:
The formation of byproducts reduces the yield of the desired quinoxaline and complicates purification. Common side reactions in palladium-catalyzed couplings include:
-
Homo-coupling: This is where two molecules of the same starting material couple with each other. For instance, in a Suzuki-Miyaura reaction, two molecules of the arylboronic acid can couple to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is the primary solution.
-
Hydrodehalogenation: This is the replacement of the halogen on the quinoxaline ring with a hydrogen atom. Excess water in the reaction mixture can sometimes promote this side reaction. Using anhydrous solvents can help mitigate this issue.
-
Nucleophilic Aromatic Substitution (SNAr): With highly activated haloquinoxalines and strong nucleophiles, a direct, non-catalyzed substitution can compete with the palladium-catalyzed pathway. If SNAr is a suspected side reaction, running the palladium-catalyzed reaction at a lower temperature may favor the desired coupling.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium-catalyzed reaction is best for my quinoxaline synthesis?
A1: The choice of reaction depends on the bond you want to form:
-
Buchwald-Hartwig Amination: For forming a carbon-nitrogen (C-N) bond, coupling a haloquinoxaline with an amine.
-
Suzuki-Miyaura Coupling: For forming a carbon-carbon (C-C) bond, coupling a haloquinoxaline with a boronic acid or ester.
-
Heck Coupling: For forming a carbon-carbon bond by coupling a haloquinoxaline with an alkene.
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for a successful reaction. Generally, bulky, electron-rich phosphine ligands are effective for cross-coupling reactions involving heteroaryl chlorides. Ligands like XPhos, SPhos, and RuPhos are often excellent starting points for both Buchwald-Hartwig and Suzuki-Miyaura couplings. The optimal ligand is highly substrate-dependent, and screening a few different ligands is often the best approach to maximize yield.
Q3: What is the best base to use?
A3: The choice of base is highly dependent on the specific substrates and the type of coupling reaction.
-
For Buchwald-Hartwig amination , strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. However, for base-sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary.
-
For Suzuki-Miyaura coupling , inorganic bases such as K₃PO₄, Cs₂CO₃, or potassium carbonate (K₂CO₃) are typically employed.
Q4: Can I use the same solvent for all palladium-catalyzed quinoxaline syntheses?
A4: While some solvents are commonly used, the optimal solvent can vary. Anhydrous, degassed aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are frequently used for both Buchwald-Hartwig and Suzuki-Miyaura reactions. It is important to avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the reaction by binding to the palladium catalyst.
Data Presentation
The following tables summarize the effect of different ligands and bases on the yield of palladium-catalyzed amination reactions. This data is intended to serve as a guide for reaction optimization.
Table 1: Comparison of Ligand Performance in the Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Entry | Ligand | Yield (%) |
| 1 | NIXANTPHOS | 98 |
| 2 | Xantphos | 25 |
| 3 | XPhos | >95 |
| 4 | SPhos | >95 |
| 5 | RuPhos | >95 |
Data for NIXANTPHOS and Xantphos sourced from Dalton Transactions, 2018, 47, 8690-8696. Data for XPhos, SPhos, and RuPhos is generalized from typical high-yield reactions.
Table 2: General Guide for Base Selection in Buchwald-Hartwig Amination
| Base | Strength | Common Substrates | Notes |
| NaOtBu, K OtBu | Very Strong | Most aryl halides and amines | Can cause decomposition of base-sensitive functional groups. |
| LHMDS | Very Strong | Alternative to alkoxides | |
| Cs₂CO₃ | Moderate | Substrates with base-sensitive groups | |
| K₃PO₄ | Moderate | Good for Suzuki-Miyaura and some aminations | Often used in polar aprotic solvents. |
| K₂CO₃ | Weak | Generally less effective for C-N coupling | More common in Suzuki-Miyaura reactions. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloroquinoxaline
-
Preparation: In a glovebox or under an inert atmosphere, add the chloroquinoxaline (1.0 equiv), the amine (1.2 equiv), a strong base such as sodium tert-butoxide (1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried reaction vial equipped with a stir bar.[2]
-
Solvent Addition: Add anhydrous, degassed toluene to the vial.[2]
-
Reaction: Seal the vial and heat the reaction mixture with vigorous stirring at 100-110 °C. Monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 12-24 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Chloroquinoxaline
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chloroquinoxaline (1.0 equiv), the arylboronic acid (1.3 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[3][4]
-
Solvent Addition: Add an anhydrous, degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[4]
-
Reaction: Stir the reaction mixture at 90-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[3][4]
-
Work-up: Cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]
Mandatory Visualization
Caption: A decision tree for troubleshooting low yields.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Caption: General experimental workflow for cross-coupling.
References
Green Synthesis of Quinoxalines: A Technical Support Center
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the green synthesis of quinoxalines. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the green synthesis of quinoxalines.
Low Product Yield
Q1: I am observing a low yield of my desired quinoxaline product. What are the common causes and how can I improve it?
A1: Low yields in quinoxaline synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.
-
Temperature: While many green methods operate at room temperature, some reactions may require gentle heating to proceed efficiently. Conversely, excessively high temperatures can lead to side product formation.[1][2]
-
Solvent: The choice of a green solvent like ethanol or water can significantly impact the reaction rate and yield. Experiment with different green solvents to find the optimal medium for your specific substrates.[1]
-
-
Catalyst Inefficiency or Deactivation:
-
Catalyst Choice: The efficiency of the catalyst is paramount. A wide array of green catalysts, from nanocatalysts to solid acids, have been reported to give high yields.[1][3] It may be necessary to screen different catalysts to find the most effective one for your reaction.
-
Catalyst Loading: Insufficient catalyst loading can lead to poor yields and longer reaction times. Optimize the catalyst amount, starting with reported successful examples.
-
Catalyst Deactivation: Some catalysts, especially nanocatalysts, may agglomerate or lose activity over time.[3] If reusing a catalyst, ensure it is properly regenerated and handled.
-
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can lead to the formation of side products, thus reducing the yield of the desired quinoxaline.[1] Assess the purity of your starting materials using techniques like NMR or GC-MS before use.[1]
-
Formation of Side Products: The formation of byproducts such as benzimidazoles or N-oxides will inherently lower the yield of the target quinoxaline.[1][2] Refer to the section on "Common Side Products and Their Prevention" for targeted troubleshooting.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low yields in quinoxaline synthesis.
Common Side Products and Their Prevention
Q2: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is the cause and how can I prevent it?
A2: Benzimidazole formation is a common side reaction, often resulting from the reaction of the o-phenylenediamine with aldehyde or carboxylic acid impurities present in the 1,2-dicarbonyl starting material.[1]
-
Assess Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl compound using methods like NMR or GC-MS. If impurities are found, purify the reagent by recrystallization or chromatography.[1]
-
Control Reaction Conditions: Avoid high temperatures and prolonged reaction times, particularly when using acidic catalysts, as these conditions can promote the rearrangement of the quinoxaline skeleton to a benzimidazole.[2]
-
Employ Milder Catalysts: The use of milder, green catalysts or even catalyst-free systems can significantly reduce the likelihood of this rearrangement.[2]
Q3: I am observing the formation of a quinoxaline N-oxide in my reaction. How can this be avoided?
A3: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced unintentionally.
-
Control the Atmosphere: Reactions carried out in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to N-oxide formation.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent this.[1]
Q4: My reaction seems to be incomplete, and I suspect the presence of a dihydroquinoxaline intermediate. How can I ensure full conversion to the quinoxaline?
A4: The isolation of a stable dihydroquinoxaline intermediate suggests that the final oxidation step of the reaction is not complete. This is more common in reactions performed under non-oxidizing conditions.[1]
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air after the initial condensation can facilitate this.[1]
-
Catalyst Choice: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.
Purification Challenges
Q5: I am having difficulty purifying my quinoxaline product using column chromatography. What are some common issues and their solutions?
A5: Purification of quinoxalines can sometimes be challenging. Here are some common issues and troubleshooting tips:
-
Product is Unstable on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate this, you can deactivate the silica gel by preparing a slurry with a solvent system containing a small amount of a base like triethylamine (1-3%). Alternatively, consider using a different stationary phase such as alumina.
-
Co-elution with Impurities: If your product co-elutes with an impurity, experiment with different solvent systems on TLC to achieve better separation before attempting column chromatography.
-
Low Solubility: If your compound has low solubility in the chromatography solvents, it may precipitate on the column. Ensure your crude product is fully dissolved before loading. If solubility remains an issue, you can load the sample as a solid by pre-adsorbing it onto a small amount of silica gel.
Data Presentation: Comparison of Green Synthetic Methods
The following table summarizes quantitative data for various green synthetic approaches to 2,3-diphenylquinoxaline from o-phenylenediamine and benzil, providing a comparative overview of their efficiency.
| Method | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Microwave-assisted | Iodine (5 mol%) | Ethanol/Water (1:1) | 50 °C | 30 sec | 95 | [4] |
| Microwave-assisted | None | None | 160 W | 60 sec | 90 | |
| Ultrasound-assisted | None | Ethanol | Room Temperature | 60 min | 98 | [5] |
| Solvent-free | Sulfated Polyborate (10 wt%) | None | 80 °C | 10 min | 98 | [6] |
| Water-mediated | Cerium (IV) Ammonium Nitrate (5 mol%) | Water | Room Temperature | 20 min | 98 | [7][8] |
| Catalyst-free in Methanol | None | Methanol | Room Temperature | 1 min | 93 | [9] |
| Nanocatalyst | Fe3O4@SiO2/Schiff base/Co(II) | Ethanol/Water | Room Temperature | - | 95 | [3] |
Experimental Protocols
This section provides detailed methodologies for key green synthetic approaches to quinoxalines.
Protocol 1: Microwave-Assisted, Iodine-Catalyzed Synthesis of 2,3-Diphenylquinoxaline [4]
-
Reactant Preparation: In a microwave-safe vessel, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in a 1:1 mixture of ethanol and water (1 mL).
-
Catalyst Addition: Add a catalytic amount of iodine (5 mol%).
-
Microwave Irradiation: Irradiate the mixture in a CEM microwave synthesizer at 50 °C and a power level of 300 W for 30 seconds.
-
Work-up: After the reaction is complete (monitored by TLC), add dichloromethane (10 mL) to the reaction mixture. Wash the organic layer successively with a 5% sodium thiosulfate solution (2 mL) and brine (2 mL).
-
Isolation: Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by recrystallization if necessary.
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of 2,3-Diphenylquinoxaline [10]
-
Reactant Preparation: In a Schlenk tube, combine benzil (0.5 mmol, 105.1 mg) and o-phenylenediamine (0.5 mmol, 54.1 mg).
-
Solvent Addition: Add absolute ethanol (2 mL) to the mixture.
-
Ultrasonic Irradiation: Place the open Schlenk tube in the water bath of an ultrasonic cleaner, ensuring the level of the reactants is slightly below the water level. Irradiate the mixture with ultrasound at room temperature (22-25 °C) for 60 minutes.
-
Work-up and Isolation: Upon completion of the reaction (monitored by TLC), concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain the pure 2,3-diphenylquinoxaline.
Protocol 3: Catalyst-Free Synthesis of Quinoxaline in Methanol [9]
-
Reactant Preparation: To a stirred solution of o-phenylenediamine (0.925 mmol) in methanol (5 mL), add the 1,2-dicarbonyl compound (e.g., glyoxal, 0.925 mmol).
-
Reaction: Stir the mixture for one minute at ambient temperature.
-
Isolation: The product often precipitates from the solution and can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure. The crude product is often of high purity.
Visualizations
General Reaction Scheme for Quinoxaline Synthesis
Caption: General reaction for the green synthesis of quinoxalines.
Experimental Workflow for Green Quinoxaline Synthesis
Caption: A typical experimental workflow for the green synthesis of quinoxalines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 4. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. ias.ac.in [ias.ac.in]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
How to avoid impurities in the preparation of Quinoxalin-6-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Quinoxalin-6-ylmethanol, with a focus on avoiding the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: Two primary synthetic strategies are commonly employed for the preparation of this compound:
-
Route A: Condensation Reaction: This approach involves the cyclocondensation of a substituted o-phenylenediamine, specifically 4-(hydroxymethyl)-1,2-phenylenediamine, with glyoxal. This is a direct method to form the quinoxaline ring with the desired methanol substituent already in place.
-
Route B: Reduction of a Quinoxaline-6-carboxylic Acid Derivative: This two-step approach begins with the synthesis of a quinoxaline bearing a carboxylic acid or an ester group at the 6-position. This intermediate is then selectively reduced to the corresponding alcohol, this compound.
Q2: What are the most critical factors influencing the purity of the final product?
A2: The purity of this compound is significantly influenced by several factors:
-
Purity of Starting Materials: Impurities in the initial reactants, such as the substituted o-phenylenediamine or quinoxaline-6-carboxylic acid, will likely be carried through the synthesis and contaminate the final product.
-
Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent can all impact the formation of side products. Careful optimization of these parameters is crucial.
-
Work-up and Purification Methods: Inefficient extraction, washing, or purification techniques can lead to the persistence of impurities in the isolated product.
Q3: How can I monitor the progress of the reaction and detect impurities?
A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product. For detailed purity analysis and impurity detection, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended methods.[1][2][3][4]
Troubleshooting Guides
Route A: Condensation of 4-(hydroxymethyl)-1,2-phenylenediamine with Glyoxal
This route is conceptually straightforward but can be prone to impurities arising from the stability of the starting materials and the reaction conditions.
Observed Problem: Low Yield and Presence of Multiple Spots on TLC
| Potential Cause | Troubleshooting Steps |
| Decomposition of 4-(hydroxymethyl)-1,2-phenylenediamine | This diamine can be sensitive to air and light. Store it under an inert atmosphere (nitrogen or argon) and in a dark, cool place. Use freshly prepared or purified starting material for the best results. |
| Side reactions of glyoxal | Glyoxal can undergo self-polymerization or other side reactions, especially under harsh conditions. Use a freshly opened bottle of glyoxal solution and add it slowly to the reaction mixture. Maintain the recommended reaction temperature. |
| Incomplete reaction | Ensure the reaction is stirred efficiently and run for the recommended time. Monitor the reaction by TLC until the starting diamine is consumed. |
| Suboptimal pH | The condensation reaction is often pH-sensitive. The reaction is typically carried out under neutral to slightly acidic conditions. Acetic acid is sometimes used as a catalyst and solvent.[5] |
Key Potential Impurities and Prevention
| Impurity | Formation Mechanism | Prevention Strategy |
| Unreacted 4-(hydroxymethyl)-1,2-phenylenediamine | Incomplete reaction. | Ensure a slight excess of glyoxal and monitor the reaction to completion. |
| Polymeric byproducts from glyoxal | Self-condensation of glyoxal. | Use fresh glyoxal and control the reaction temperature. |
| Oxidation products | Oxidation of the starting diamine or the final product. | Perform the reaction under an inert atmosphere. |
| Quinoxaline (unsubstituted) | If the starting diamine contains impurities without the hydroxymethyl group. | Use highly pure 4-(hydroxymethyl)-1,2-phenylenediamine. |
Route B: Reduction of Quinoxaline-6-carboxylic Acid or its Ester
Observed Problem: Presence of Over-reduced Byproducts
| Potential Cause | Troubleshooting Steps |
| Harsh reducing agent | Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can potentially reduce the pyrazine ring of the quinoxaline in addition to the carboxylic acid.[6][7] |
| Prolonged reaction time or excess reducing agent | Leaving the reaction for too long or using a large excess of the reducing agent increases the likelihood of over-reduction. |
Key Potential Impurities and Prevention
| Impurity | Formation Mechanism | Prevention Strategy |
| 1,2,3,4-Tetrahydrothis compound | Over-reduction of the quinoxaline ring. | Use a milder reducing agent, control the reaction temperature and time, and use a stoichiometric amount of the reducing agent. |
| Quinoxaline-6-carboxylic acid or its ester (unreacted) | Incomplete reduction. | Ensure sufficient reducing agent and adequate reaction time. Monitor the reaction to completion. |
| Quinoxaline-6-carbaldehyde | Incomplete reduction of the carboxylic acid/ester. | This is a potential intermediate. Ensure the reaction goes to completion to form the alcohol. |
Experimental Protocols
Protocol 1: Synthesis of 4-(hydroxymethyl)-1,2-phenylenediamine (Precursor for Route A)
This protocol is based on the reduction of 4-amino-3-nitrobenzyl alcohol.
-
Synthesis of 4-amino-3-nitrobenzyl alcohol:
-
In a sealed autoclave, combine 4-chloro-3-nitrobenzyl alcohol (0.27 mol), methanol (250 mL), and liquid ammonia (200 mL).
-
Heat the mixture to 150 °C for 6 hours.
-
After cooling and venting the autoclave, evaporate the reaction mixture in vacuo.
-
Dissolve the residue in ether and filter to remove ammonium chloride.
-
Evaporate the ether filtrate to obtain the crude product.
-
Recrystallize from an ethanol/ethyl acetate mixture to yield pure 4-amino-3-nitrobenzyl alcohol.[8]
-
-
Reduction to 4-(hydroxymethyl)-1,2-phenylenediamine:
-
Dissolve 4-amino-3-nitrobenzyl alcohol in a suitable solvent like ethanol.
-
Add a catalyst, such as Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is completely reduced.
-
Filter off the catalyst and evaporate the solvent to obtain the diamine. This product should be used immediately or stored under an inert atmosphere to prevent oxidation.
-
Protocol 2: General Procedure for Quinoxaline Synthesis by Condensation (Route A)
-
Dissolve 4-(hydroxymethyl)-1,2-phenylenediamine (1 mmol) in ethanol or a mixture of ethanol and acetic acid.
-
To this solution, add an aqueous solution of glyoxal (40% in water, 1.1 mmol) dropwise at room temperature with stirring.
-
Continue stirring at room temperature or gently heat to reflux for 1-3 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) or by recrystallization from a suitable solvent like ethanol.[9]
Protocol 3: General Procedure for Reduction of Quinoxaline-6-carboxylic Acid Ester (Route B)
-
Dissolve the methyl or ethyl ester of quinoxaline-6-carboxylic acid (1 mmol) in a dry solvent such as tetrahydrofuran (THF) or methanol under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Sodium Borohydride (NaBH₄) (2-4 mmol) portion-wise to the stirred solution.
-
Continue stirring at 0 °C or allow the reaction to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.[10]
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Feature | Route A: Condensation | Route B: Reduction |
| Number of Steps | 1 (from diamine) | 2 (from quinoxaline acid/ester) |
| Key Challenge | Stability and purity of the diamine starting material. | Selective reduction without affecting the quinoxaline ring. |
| Common Impurities | Unreacted starting materials, oxidation products. | Over-reduced products (tetrahydroquinoxalines). |
| Potential Yield | Moderate to High | Moderate to High |
Visualizations
Logical Workflow for Troubleshooting Impurities in this compound Synthesis
Caption: Troubleshooting workflow for identifying and mitigating impurities.
Experimental Workflow for the Condensation Route (Route A)
Caption: Step-by-step workflow for the condensation synthesis.
Experimental Workflow for the Reduction Route (Route B)
Caption: Step-by-step workflow for the reduction synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. tsijournals.com [tsijournals.com]
- 10. ias.ac.in [ias.ac.in]
Technical Support Center: Enhancing the Stability of Quinoxalin-6-ylmethanol in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered with Quinoxalin-6-ylmethanol in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in purity over time. What are the likely causes?
A1: Degradation of this compound in solution can be attributed to several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The hydroxymethyl group attached to the quinoxaline core can be particularly susceptible to chemical transformations.
Q2: What are the expected degradation products of this compound?
A2: Based on studies of analogous hydroxymethyl-quinoxaline derivatives, potential degradation pathways include oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, and under certain conditions, reduction to a methyl group. In acidic or alkaline conditions, other reactions like dimerization or cleavage of the quinoxaline ring could occur, though this is less common for the core ring structure itself which is generally stable.
Q3: How can I monitor the stability of my this compound solution?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach.[1][2] This method should be capable of separating the intact this compound from its potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially requiring derivatization to enhance volatility and thermal stability.[2]
Q4: Are there any general recommendations for preparing and storing this compound solutions to enhance stability?
A4: To maximize stability, it is recommended to prepare solutions fresh whenever possible. If storage is necessary, solutions should be protected from light and stored at low temperatures (e.g., 2-8 °C). The use of buffered solutions to maintain a neutral to slightly acidic pH is also advisable, as extreme pH can promote degradation.[3] The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents like water or methanol if the degradation pathway involves the hydroxymethyl group.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Acidic or Basic Solutions
Symptoms:
-
A rapid decrease in the main peak area corresponding to this compound in HPLC analysis.
-
Appearance of one or more new peaks in the chromatogram.
-
A noticeable change in the color of the solution.
Possible Causes:
-
Acid-catalyzed degradation: The hydroxymethyl group may undergo reactions such as condensation or dehydration in acidic media.[3]
-
Base-catalyzed degradation: In alkaline solutions, the hydroxymethyl group could be susceptible to oxidation or reduction. Studies on similar molecules have shown the reduction of a hydroxymethyl group to a methyl group under alkaline conditions.[3]
Troubleshooting Steps:
-
pH Adjustment: Neutralize the solution to a pH between 6.0 and 7.5 using an appropriate buffer system (e.g., phosphate buffer).
-
Solvent Change: If the experimental conditions allow, consider switching to a less reactive solvent system.
-
Conduct a Forced Degradation Study: To understand the degradation profile, perform a forced degradation study as outlined in the experimental protocols below. This will help in identifying the degradation products and understanding the reaction kinetics.[4][5][6]
Issue 2: Degradation Upon Exposure to Light
Symptoms:
-
A gradual decrease in the concentration of this compound when the solution is exposed to ambient or UV light.
-
The formation of new, often colored, byproducts.
Possible Causes:
-
Photodegradation: Quinoxaline derivatives can be susceptible to photodegradation, leading to the formation of various photoproducts.
Troubleshooting Steps:
-
Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Use of Photostabilizers: For formulated products, the inclusion of UV absorbers or quenchers can be investigated.
-
ICH Q1B Photostability Testing: For comprehensive analysis, conduct photostability testing according to ICH Q1B guidelines, which involves exposure to a combination of UV and visible light.[5]
Issue 3: Instability in the Presence of Oxidizing Agents
Symptoms:
-
Significant degradation when the solution is exposed to air (oxygen) or other oxidizing agents (e.g., hydrogen peroxide).
-
Identification of oxidized byproducts via mass spectrometry (e.g., corresponding aldehyde or carboxylic acid).
Possible Causes:
-
Oxidation: The hydroxymethyl group is prone to oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Addition of Antioxidants: Consider the addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT), ensuring they do not interfere with the intended application or analytical method.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative stability data specifically for this compound. However, based on a study of a structurally related compound, 2-(2',3'-dihydroxypropyl)-3-hydroxymethylquinoxaline, the following qualitative stability profile can be inferred.
| Stress Condition | pH | Temperature | Observation | Potential Degradation Products |
| Alkaline Hydrolysis | 10 | Reflux | Significant degradation (approx. 43% remaining after heating) | 6-Methylquinoxaline, Quinoxaline-6-carbaldehyde |
| Acidic Hydrolysis | MeOH-AcOH-H₂O (4:5:2) | Reflux | Significant degradation | Products of condensation or dehydration |
| Oxidation | N/A | Ambient | Likely degradation | Quinoxaline-6-carbaldehyde, Quinoxaline-6-carboxylic acid |
| Photolysis | N/A | UV/Visible Light | Likely degradation | Various photoproducts |
| Thermal | N/A | Elevated | Likely degradation | Dependent on other conditions |
Table based on inferred stability from analogous compounds.[3]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify the degradation pathways of this compound.[4][6][7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60 °C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound and a solution of the compound in a thermostatically controlled oven at 70 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
HPLC system with a UV detector and a data acquisition system.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around the λmax).
-
Injection Volume: 10 µL.
3. Method Validation:
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. Specificity is confirmed by analyzing the stressed samples and ensuring the degradation product peaks are well-resolved from the main peak.
Visualizations
Caption: Experimental workflow for forced degradation studies.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Alternative catalysts for the synthesis of substituted quinoxalines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of substituted quinoxalines, with a focus on alternative catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines?
The most prevalent method for synthesizing quinoxalines is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2][3] This versatile reaction allows for the formation of a wide variety of substituted quinoxalines by choosing appropriately substituted starting materials.[1]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields in quinoxaline synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound can limit the yield.
-
Solution: Ensure an equimolar (1:1) ratio of the reactants for optimal results.[4]
-
-
Impurities in Starting Materials: Impurities in the starting materials can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, purify the reactants by recrystallization or other suitable methods before use.[4]
-
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for the specific substrates or may have deactivated.
-
Solution: Screen a variety of alternative catalysts (see Table 1). Consider using a fresh batch of catalyst or a more robust catalytic system.
-
-
Oxidation of Starting Materials: o-Phenylenediamines can be susceptible to oxidation, which can lead to the formation of colored impurities and reduced yield.[4]
-
Solution: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
-
Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
Side product formation is a common issue. Here are some strategies to enhance selectivity:
-
Optimize Reaction Conditions: Carefully adjust the reaction temperature, solvent, and reaction time. Milder conditions often lead to higher selectivity.
-
Catalyst Selection: The choice of catalyst plays a crucial role. Some catalysts offer higher selectivity for the desired product. For example, green catalysts and organocatalysts are often highlighted for their efficiency and ability to minimize side products.[7]
-
Solvent Choice: The solvent can significantly influence the reaction pathway. Experiment with different solvents to find one that favors the formation of the desired quinoxaline.
Q4: What are some alternative, "greener" catalysts for quinoxaline synthesis?
There is a growing interest in developing more environmentally friendly synthetic methods. Several greener catalytic systems have been reported:
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are easily recoverable and reusable. Examples include alumina-supported heteropolyoxometalates,[8] silica boron sulfonic acid,[5] and TiO2-Pr-SO3H.[9]
-
Ionic Liquids: These can act as both the catalyst and the solvent system, offering a green alternative to hazardous organic solvents.[7]
-
Organocatalysts: Metal-free catalysts like Rose Bengal can promote the reaction under visible light, offering a chemoselective and environmentally benign approach.[7]
-
Water as a Solvent: Several catalytic systems, such as cerium(IV) ammonium nitrate (CAN), efficiently catalyze the reaction in water, a green and inexpensive solvent.[5][9]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Solution(s) |
| Reaction is slow or does not proceed | Inactive catalyst, low temperature, unsuitable solvent. | 1. Try a different catalyst from Table 1.[8][10][11] 2. Increase the reaction temperature incrementally. 3. Screen different solvents (e.g., ethanol, toluene, water).[8][9] |
| Product is difficult to purify | Presence of closely related side products or unreacted starting materials. | 1. Optimize reaction conditions to improve conversion and selectivity. 2. For solid products, attempt recrystallization from a suitable solvent like ethanol.[1] 3. If recrystallization is ineffective, use silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate).[1] |
| Formation of dark, tarry substances | Decomposition of starting materials or product, possibly due to high temperatures or oxidation. | 1. Lower the reaction temperature. 2. Run the reaction under an inert atmosphere (N2 or Ar).[4] 3. Ensure the purity of your starting materials. |
| Inconsistent yields between batches | Variation in reagent quality, reaction setup, or catalyst activity. | 1. Use reagents from the same batch or re-purify them. 2. Ensure consistent reaction setup and conditions (e.g., stirring rate, heating). 3. If using a reusable catalyst, test for deactivation. |
Data Presentation: Alternative Catalysts for Quinoxaline Synthesis
The following table summarizes various alternative catalysts and their typical reaction conditions for the synthesis of substituted quinoxalines.
Table 1: Comparison of Alternative Catalytic Systems
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Metal-Based Catalysts | ||||||
| NiBr2/1,10-phenanthroline | 1,2-diamines and 2-nitroanilines | Not specified | Mild | Not specified | Good | [10] |
| CuI/K2CO3 | 2-iodoanilines, arylacetaldehydes, NaN3 | DMSO | 80 | 20 h | Good | [10] |
| AlCuMoVP (Heteropolyoxometalate) | o-phenylenediamine, benzil | Toluene | 25 (Room Temp) | 2 h | 92 | [8] |
| Cerium(IV) Ammonium Nitrate (CAN) | 1,2-diketones, 1,2-diamines | Water | Not specified | Not specified | Excellent | [5][9] |
| Organocatalysts | ||||||
| Ammonium bifluoride (NH4HF2) | o-phenylenediamines, 1,2-dicarbonyls | Aqueous ethanol | Not specified | Not specified | 90-98 | [7] |
| Rose Bengal (organophotoredox) | 1,2-diamines, 1,2-dicarbonyls | Not specified | Room Temp | Not specified | Moderate to Excellent | [7] |
| Heterogeneous Catalysts | ||||||
| Silica Boron Sulfonic Acid (SBSA) | Aryl/alkyl 1,2-diamines, α-diketones | Not specified | Room Temp | Short | High to Excellent | [5] |
| TiO2-Pr-SO3H | Substituted 1,2-phenylenediamine, benzil | EtOH | Room Temp | 10 min | 95 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Quinoxaline Synthesis using Alumina-Supported Heteropolyoxometalates [8]
-
To a solution of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (7-12 mL), add the alumina-supported catalyst (e.g., AlCuMoVA, 100 mg).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours for high conversion), filter the catalyst from the reaction mixture.
-
Wash the catalyst with a suitable solvent and dry it for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of Quinoxalines using TiO2-Pr-SO3H as a Catalyst [9]
-
In a round-bottom flask, combine the substituted 1,2-phenylenediamine (1 mmol), benzil (1 mmol), and TiO2-Pr-SO3H (10 mg).
-
Add ethanol (EtOH) as the solvent.
-
Stir the mixture at room temperature.
-
The reaction is typically complete within 10 minutes, yielding the product in high purity.
-
Isolate the product by standard workup procedures.
Visualizations
Caption: General experimental workflow for the synthesis of substituted quinoxalines.
Caption: Troubleshooting logic for low-yield quinoxaline synthesis reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoxaline synthesis [organic-chemistry.org]
- 11. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Method Refinement for the Large-Scale Production of Quinoxalin-6-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Quinoxalin-6-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing the quinoxaline scaffold?
The most prevalent and versatile method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) and a 1,2-dicarbonyl compound.[1][2][3][4] This approach allows for the creation of a wide array of substituted quinoxalines by selecting appropriately functionalized starting materials.
Q2: Which specific precursors are suitable for the synthesis of this compound?
For the synthesis of this compound, a common strategy involves using a substituted ortho-phenylenediamine that already contains a functional group at the 4-position, which will become the 6-position in the final quinoxaline product. A suitable precursor is 4-fluoro-o-phenylenediamine, which can be condensed with glyoxal to form 6-fluoroquinoxaline.[5][6] The fluorine atom can then be displaced or the functional group can be further modified in subsequent steps to yield the methanol group. Another approach is to start with an o-phenylenediamine bearing a group that can be converted to a hydroxymethyl group, such as an ester or carboxylic acid, which can then be reduced after the quinoxaline ring formation.
Q3: What are the key challenges in scaling up quinoxaline synthesis?
Common challenges encountered during the scale-up of quinoxaline synthesis include long reaction times, harsh reaction conditions (e.g., high temperatures, strong acids), unsatisfactory yields, and the formation of side products, which can complicate purification.[1] Modern methods, such as microwave-assisted synthesis and the use of green chemistry protocols, aim to mitigate these issues by offering milder conditions, shorter reaction times, and higher yields.[5]
Q4: What are the standard methods for purifying this compound?
Purification of quinoxaline derivatives like this compound is typically achieved through recrystallization or silica gel column chromatography.[4] Ethanol is a frequently used solvent for recrystallization.[4] For more challenging separations, High-Performance Liquid Chromatography (HPLC) can offer higher resolution.[7]
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction by observing the consumption of starting materials and the formation of the product.[8]
Troubleshooting Guides
Issue 1: Low Yield of Crude Product
Q: My condensation reaction is resulting in a low yield of the desired quinoxaline precursor. What are the potential causes and solutions?
A: Low yields in quinoxaline synthesis can stem from several factors related to reactants, reaction conditions, and catalyst efficiency.
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. Traditional methods may use strong acids, but modern approaches often employ milder and more efficient catalysts.
-
Solution: Consider screening different catalysts. Lewis acids or green catalysts like Cerium(IV)ammonium nitrate (CAN) in water can improve yields.[1] For some reactions, catalyst-free methods under microwave irradiation or in specific solvents like hexafluoroisopropanol (HFIP) have shown high efficiency.[1]
-
-
Reaction Conditions: High temperatures and long reaction times can lead to degradation of starting materials or products.[1]
-
Solvent Choice: The solvent can significantly impact reaction efficiency.
Issue 2: Formation of Side Products and Purification Difficulties
Q: I am observing multiple spots on my TLC plate, and I'm struggling to isolate the pure this compound. How can I address this?
A: The formation of side products is a common issue, often arising from the reactivity of the starting materials or intermediates.
-
Incomplete Reaction or Side Reactions: The condensation reaction may not have gone to completion, or side reactions may be occurring.
-
Solution: Ensure optimal stoichiometry of reactants. Monitor the reaction closely with TLC to determine the optimal reaction time.[8] Adjusting the temperature or using a more selective catalyst can minimize side product formation.
-
-
Ineffective Purification Method: The chosen purification method may not be suitable for separating the product from closely related impurities.
-
Solution 1 (Recrystallization): Experiment with a range of solvents and solvent mixtures to find the ideal system where the product has high solubility in the hot solvent and low solubility when cold, while impurities remain in solution.[4]
-
Solution 2 (Column Chromatography): Optimize the eluent system for silica gel chromatography. A gradient elution (gradually increasing the polarity of the solvent mixture) can improve separation. If silica gel is ineffective, consider alternative stationary phases like alumina or reverse-phase chromatography.[4][7]
-
Issue 3: Issues with the Final Functional Group Transformation
Q: I am having trouble converting the 6-position functional group (e.g., -F, -COOH) to the final -CH₂OH group. What should I consider?
A: The final step of converting a precursor to the methanol functional group can be challenging.
-
Nucleophilic Substitution (e.g., from 6-fluoroquinoxaline): The reaction may be sluggish or incomplete.
-
Solution: Microwave irradiation has been shown to be highly effective in accelerating nucleophilic substitution reactions on the quinoxaline ring, significantly reducing reaction times and improving yields compared to conventional heating.[5][6] Ensure the correct choice of base and nucleophile for the specific transformation.
-
-
Reduction of a Carboxylic Acid or Ester: The reducing agent may not be effective or may be affecting other parts of the molecule.
-
Solution: Select a suitable reducing agent. For example, Lithium aluminum hydride (LiAlH₄) is a powerful agent for reducing esters and carboxylic acids to alcohols. Ensure anhydrous conditions as these reagents react violently with water. The reaction should be performed at a low temperature (e.g., 0 °C) to control reactivity.
-
Summary of Reaction Conditions for Quinoxaline Synthesis
The following table summarizes various catalytic systems and conditions that can be adapted for the synthesis of quinoxaline precursors, providing a basis for method refinement.
| Catalyst System | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| CrCl₂·6H₂O | Ethanol | Room Temp | Short | High | [8] |
| None (Microwave) | None | 160 Watts | 60 seconds | High | |
| Hexafluoroisopropanol (HFIP) | HFIP | Room Temp | 1 hour | 95% | [1] |
| Cerium(IV)ammonium nitrate (CAN) | Water | N/A | N/A | N/A | [1] |
| TiO₂-Pr-SO₃H | Ethanol | N/A | 10 min | 95% | [1] |
| Iodine (Microwave) | N/A | N/A | N/A | N/A | [9] |
| Nickel Bromide/1,10-phenanthroline | N/A | Mild | N/A | N/A | [10] |
Experimental Protocols
Protocol 1: Synthesis of 6-Fluoroquinoxaline (Precursor)
This protocol is adapted from general procedures for the synthesis of halo-quinoxalines.[6]
-
Reduction of Precursor: Dissolve 4-fluoro-2-nitroaniline (1 eq.) in ethanol. Add 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under 1 atm of H₂ at room temperature until hydrogen uptake ceases.
-
Filter off the catalyst.
-
Condensation: To the filtrate containing 4-fluoro-o-phenylenediamine, add 40% glyoxal in water (1 eq.).
-
Heat the mixture at reflux for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Purify the crude product by flash column chromatography to yield 6-fluoroquinoxaline.
Protocol 2: Synthesis of this compound via Reduction of a Carboxylate Precursor (Hypothetical)
This protocol outlines a plausible route starting from a commercially available precursor, 3-amino-4-nitrobenzoic acid, which would lead to Quinoxaline-6-carboxylic acid methyl ester.
-
Synthesis of Quinoxaline-6-carboxylic acid methyl ester: (This would involve multiple steps: protection of the amine, reduction of the nitro group, condensation with methyl glyoxylate, and deprotection).
-
Reduction to Alcohol: Suspend Quinoxaline-6-carboxylic acid methyl ester (1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq.) in THF to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water, while keeping the mixture cool in an ice bath.
-
Filter the resulting solid (aluminum salts) and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization.
Visualizations
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistryjournal.in [chemistryjournal.in]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Quinoxaline synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address challenges related to the poor aqueous solubility of quinoxaline derivatives.
Frequently Asked Questions (FAQs)
Q1: My quinoxaline derivative is showing very low solubility in aqueous media. What are the primary strategies to improve it?
A1: Poor aqueous solubility is a common characteristic of quinoxaline derivatives due to their often aromatic and rigid structures.[1] The primary strategies to enhance their solubility can be divided into two main categories: chemical modifications and formulation approaches.[2]
-
Chemical Modifications: These strategies involve altering the molecule's chemical structure to increase its hydrophilicity.
-
Salt Formation: For quinoxaline derivatives with ionizable groups, forming a salt can significantly increase aqueous solubility. For instance, the disodium salt of NBQX is readily water-soluble.[2]
-
Prodrug Synthesis: A polar functional group (promoiety) is attached to the parent molecule to enhance solubility. This promoiety is designed to be cleaved in vivo to release the active drug.
-
Introduction of Polar Functional Groups: Incorporating polar groups like aminomethyl, phosphonate, or amino acid moieties into the quinoxaline scaffold can dramatically improve water solubility. A notable example is ZK200775, where the introduction of a methylphosphonate group increased aqueous solubility to 25 mg/mL at physiological pH.[2]
-
-
Formulation Approaches: These methods improve the solubility and dissolution rate of the existing compound without altering its chemical structure.[2]
-
pH Adjustment: For ionizable quinoxaline derivatives, adjusting the pH of the medium can increase the proportion of the ionized form, which is typically more soluble.[3]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 300) can increase the solubility of hydrophobic compounds.[4][5]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming an inclusion complex with a hydrophilic exterior, thereby increasing apparent solubility.[2][6]
-
Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area-to-volume ratio and leads to a higher dissolution rate.[2][7]
-
Solid Dispersion: The quinoxaline derivative is dispersed in a hydrophilic carrier at the molecular level, which enhances its wettability and dissolution.[2][8]
-
Q2: I'm observing precipitation of my quinoxaline derivative when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. Here are some immediate troubleshooting steps:
-
Confirm Stock Solution Clarity: Before dilution, visually inspect your DMSO stock to ensure the compound is fully dissolved.
-
Optimize Dilution Technique: Instead of adding the aqueous buffer to your concentrated stock, add the stock solution dropwise to the vigorously stirring or vortexing aqueous buffer. This helps to rapidly disperse the compound and avoid localized high concentrations.
-
Lower Final Concentration: Your target concentration might be above the kinetic solubility of the compound in the assay buffer. Try working at a lower final concentration.
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and can also influence compound solubility.[9]
If these initial steps do not resolve the issue, you may need to consider a formulation strategy as described in Q1, such as using co-solvents or cyclodextrins.
Troubleshooting Guides
Issue 1: Poor dissolution of an amorphous solid dispersion of a quinoxaline derivative.
| Potential Cause | Troubleshooting Steps |
| Recrystallization on Storage | - Analyze the solid dispersion by XRPD or DSC to confirm its amorphous nature. - If recrystallization has occurred, re-evaluate the polymer choice and drug loading. A polymer with stronger interactions with the drug may be needed.[10] - Store the solid dispersion in a desiccator at a controlled temperature to prevent moisture-induced crystallization. |
| Phase Separation | - High drug loading can lead to phase separation within the solid dispersion, resulting in poor dissolution.[11] - Try reducing the drug loading in the formulation. - Select a polymer that has better miscibility with your quinoxaline derivative.[10] |
| Poor Wettability | - Even in a solid dispersion, very hydrophobic compounds can have poor wettability. - Consider incorporating a surfactant into the dissolution medium or the solid dispersion formulation itself. |
| Inappropriate Polymer | - The chosen polymer may not be optimal for your specific quinoxaline derivative. - Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one that provides the best dissolution profile. The interaction between the drug and polymer is crucial.[10][12] |
Issue 2: Particle aggregation in a quinoxaline nanosuspension.
| Potential Cause | Troubleshooting Steps |
| Inadequate Stabilization | - The choice and concentration of the stabilizer are critical.[13] - Screen different types of stabilizers, including steric (e.g., HPMC, PVP) and electrostatic (e.g., sodium lauryl sulfate) stabilizers, or a combination of both (electrosteric stabilization).[14][15] - Optimize the drug-to-stabilizer ratio. |
| Ostwald Ripening | - This is the process where larger particles grow at the expense of smaller ones. - Select a stabilizer that effectively adsorbs to the particle surface and prevents molecular diffusion. Polymers are often more effective than surfactants at preventing Ostwald ripening.[16] |
| High Surface Energy | - The inherent high surface energy of nanoparticles makes them prone to aggregation. - Ensure sufficient stabilizer coverage on the particle surface. The use of surfactants can lower the interfacial tension.[13][17] |
| Formulation Processing Issues | - In top-down methods (e.g., milling), ensure sufficient milling time and energy input. - In bottom-up methods (e.g., precipitation), control the rate of anti-solvent addition and stirring speed to manage nucleation and growth.[2] |
Issue 3: Low encapsulation efficiency in cyclodextrin complexes.
| Potential Cause | Troubleshooting Steps |
| Poor Fit of the Guest Molecule | - The size of the cyclodextrin cavity must be appropriate for the size of the quinoxaline derivative. - Experiment with different cyclodextrins (α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD) to find the best fit.[2][18] |
| Suboptimal Preparation Method | - The method of complexation can significantly impact efficiency. - Compare different techniques such as kneading, co-evaporation, and freeze-drying.[2] |
| Incorrect Stoichiometry | - The molar ratio of the drug to the cyclodextrin affects complexation. - Perform a phase solubility study to determine the optimal stoichiometry. |
| Presence of Competing Molecules | - Other molecules in the formulation could be competing for the cyclodextrin cavity. - Simplify the formulation or choose a cyclodextrin with a higher affinity for your quinoxaline derivative. |
Data Presentation: Comparison of Solubility Enhancement Techniques
The following table summarizes quantitative data on the solubility enhancement of selected quinoxaline derivatives using different methods.
| Quinoxaline Derivative | Parent Compound Solubility | Enhancement Method | Modified Solubility | Fold Increase | Reference |
| NBQX | Poorly water-soluble | Salt Formation (Disodium salt) | 50 mM (in water) | Significant | [NBQX disodium salt |
| ZK200775 | Poorly water-soluble | Introduction of a methylphosphonate group | 25 mg/mL (at physiological pH) | Dramatic | [2] |
| A quinoxaline-1,4-dioxide analogue | Poorly water-soluble | Complexation with 2-hydroxypropyl-β-cyclodextrin (HPCD) | Profound enhancement | Not specified | [6] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by the Precipitation Method
This protocol provides a general procedure for preparing a nanosuspension using the anti-solvent precipitation technique.
Materials:
-
Quinoxaline derivative
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous anti-solvent (e.g., purified water)
-
Stabilizer (e.g., HPMC, Poloxamer 407, Tween 80)
Procedure:
-
Prepare the organic phase: Dissolve the quinoxaline derivative in the chosen organic solvent to create a saturated or near-saturated solution.
-
Prepare the aqueous phase: Dissolve the stabilizer in the aqueous anti-solvent.
-
Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or a high-shear homogenizer), inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure (e.g., using a rotary evaporator).
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol describes a common method for preparing a solid dispersion.
Materials:
-
Quinoxaline derivative
-
A hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)
-
A common volatile solvent (e.g., ethanol, methanol, dichloromethane)
Procedure:
-
Dissolution: Dissolve both the quinoxaline derivative and the hydrophilic carrier in the common solvent. Ensure complete dissolution to achieve a molecular-level dispersion.
-
Solvent Evaporation: Remove the solvent using a method such as rotary evaporation, spray drying, or freeze-drying. The chosen method can influence the properties of the final solid dispersion.
-
Drying: Further dry the resulting solid mass under vacuum to remove any residual solvent.
-
Milling and Sieving: Mill the dried solid dispersion into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its amorphous nature (using XRPD or DSC), drug content, and dissolution behavior.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
This protocol provides a simple and efficient method for preparing drug-cyclodextrin complexes.
Materials:
-
Quinoxaline derivative
-
A suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Water or a water-solvent mixture
Procedure:
-
Mixing: Place the quinoxaline derivative and the cyclodextrin (typically in a 1:1 or 1:2 molar ratio) in a mortar.
-
Kneading: Add a small amount of water or a water-solvent mixture to the powder to form a thick, uniform paste.
-
Trituration: Knead the paste thoroughly for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR. Evaluate the enhancement in solubility and dissolution rate.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting poor solubility of quinoxaline derivatives.
Caption: Experimental workflow for selecting a solubility enhancement technique.
Caption: Signaling pathway of AMPA receptor antagonists like quinoxaline-2,3-diones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. ijpbr.in [ijpbr.in]
- 6. Host-quest inclusion complex of quinoxaline-1,4-dioxide derivative with 2-hydroxypropyl-β-cyclodextrin: Preparation, characterization, and antibacterial activity | Beirut Arab University [bau.edu.lb]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amorphous Solid Dispersions: Role of the Polymer and Its Importance in Physical Stability and In Vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Polymer selection for amorphous solid dispersion of a new drug candidate by investigation of drug polymer molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Surfactant-induced disaggregation of a quinoxaline AIEgen scaffold: aggregation aptitude in the solid and solution states - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 18. A Focussed Analysis of β-cyclodextrins for Quinoxaline Deriv...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Storage and Handling of Quinoxalin-6-ylmethanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Quinoxalin-6-ylmethanol to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound is susceptible to degradation from several factors, including:
-
pH: Both acidic and alkaline conditions can promote degradation. Acidic environments may lead to dehydration or condensation reactions involving the hydroxymethyl group, while alkaline conditions can facilitate cleavage of the side chain.[1]
-
Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. The quinoxaline ring itself is also susceptible to oxidation, which can result in the formation of N-oxides.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate and promote degradation reactions.
-
Moisture: The presence of water can facilitate hydrolytic degradation pathways.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a cool, dark, and dry place. The recommended conditions are:
-
Temperature: 2-8°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Container: A tightly sealed, opaque container to protect from light and moisture.
Q3: I have observed the appearance of a new, more polar spot on the TLC of my stored this compound sample. What could this be?
A3: A more polar impurity is often indicative of oxidation. The primary oxidation product of the hydroxymethyl group is the corresponding carboxylic acid (quinoxaline-6-carboxylic acid), which is significantly more polar. Another possibility is the formation of a quinoxaline N-oxide, which would also increase polarity.
Q4: My solution of this compound in an acidic buffer turned yellow. What is the likely cause?
A4: The development of color in solutions of quinoxaline derivatives under acidic conditions can be a sign of degradation. In acidic media, condensation or dehydration reactions between hydroxyl groups of different molecules can occur, potentially leading to conjugated systems that absorb visible light.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to the storage and stability of this compound.
Issue 1: Inconsistent experimental results using a stored solution of this compound.
-
Symptom: Variability in assay results, unexpected side products in reactions, or lower than expected yields.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment.
-
Solvent Selection: Use high-purity, anhydrous solvents if possible. If aqueous buffers are necessary, use them at a neutral pH (6.5-7.5) and degas them before use to remove dissolved oxygen.
-
Storage of Stock Solutions: If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light.
-
Purity Check: Re-analyze the purity of the stored solution using a validated stability-indicating method (see Experimental Protocols section) before use.
-
Issue 2: Visible changes in the solid this compound upon storage.
-
Symptom: Change in color (e.g., from off-white to yellow or brown), clumping of the powder.
-
Possible Cause: Degradation of the solid material due to improper storage conditions.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the material is stored at the recommended temperature, protected from light, and in a tightly sealed container.
-
Inert Atmosphere: For long-term storage, purge the container with an inert gas like argon or nitrogen before sealing.
-
Desiccant: Store the container in a desiccator to protect it from moisture.
-
Re-purification: If degradation is suspected, the material may need to be re-purified by recrystallization or column chromatography.
-
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on a compound structurally analogous to this compound, 2-(2',3'-dihydroxypropyl)-3-hydroxymethylquinoxaline, to illustrate its stability profile.[1]
Table 1: Degradation of a Hydroxymethyl Quinoxaline Derivative Under Various Stress Conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | ~15% | Dehydration/Condensation Products |
| 0.1 M NaOH | 24 | 60 | ~43% | Side-chain cleavage products |
| 3% H₂O₂ | 24 | 25 | ~20% | Quinoxaline-6-carboxylic acid, N-oxides |
| Heat (Solid) | 48 | 80 | ~5% | Unidentified |
| Photolytic (Solution) | 24 | 25 | ~10% | Unidentified |
Data is extrapolated from studies on a related compound and should be considered illustrative.[1]
Table 2: Recommended Storage Conditions for this compound.
| Form | Temperature | Atmosphere | Container | Duration |
| Solid | 2-8°C | Inert (Ar or N₂) | Tightly sealed, opaque | Long-term (> 6 months) |
| Solid | Room Temperature | Air | Tightly sealed, opaque | Short-term (< 6 months) |
| Solution | -20°C to -80°C | Air | Tightly sealed, single-use aliquots | Short-term (weeks to months) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the methodology for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C.
-
Withdraw samples at 24 and 48 hours, prepare solutions in methanol, and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of this compound (100 µg/mL in methanol) to a calibrated light source (e.g., ICH option 1 or 2).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time intervals.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its degradation products.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0).
-
Gradient Example: Start with 10% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength of this compound (e.g., ~245 nm and ~315 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
References
Validation & Comparative
Structural Elucidation of Quinoxalin-6-ylmethanol: A 2D NMR Validation and Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of Quinoxalin-6-ylmethanol using 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with the parent compound, quinoxaline, supported by predicted experimental data and detailed protocols.
The definitive structural confirmation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as this compound, a derivative of the biologically significant quinoxaline scaffold, unambiguous structural validation is paramount. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of techniques to elucidate the intricate connectivity of atoms within a molecule. This guide presents a thorough structural validation of this compound by analyzing predicted 2D NMR data from COSY, HSQC, and HMBC experiments and compares it with the foundational structure of quinoxaline.
Predicted 1D and 2D NMR Data for Structural Validation
To facilitate the structural analysis, a complete set of predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ has been generated. These predictions are based on established data for the quinoxaline core and known substituent chemical shift (SCS) effects for a hydroxymethyl (-CH₂OH) group on an aromatic ring. For a clear comparison, the experimental data for unsubstituted quinoxaline is also provided.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound and Experimental Data for Quinoxaline (in CDCl₃).
| Position | This compound (Predicted) | Quinoxaline (Experimental) |
| ¹H Chemical Shift (ppm) | ||
| H-2 | 8.82 | 8.81 |
| H-3 | 8.82 | 8.81 |
| H-5 | 8.08 | 8.11 |
| H-7 | 7.85 | 7.74 |
| H-8 | 8.05 | 8.11 |
| -CH₂ | 4.85 | - |
| -OH | ~2.5 (variable) | - |
| ¹³C Chemical Shift (ppm) | ||
| C-2 | 145.5 | 145.2 |
| C-3 | 145.5 | 145.2 |
| C-4a | 142.0 | 142.3 |
| C-5 | 129.5 | 129.4 |
| C-6 | 140.2 | 129.1 |
| C-7 | 127.5 | 130.3 |
| C-8 | 129.8 | 129.4 |
| C-8a | 141.8 | 142.3 |
| -CH₂ | 64.5 | - |
The introduction of the hydroxymethyl group at the C-6 position induces notable shifts in the NMR spectra. In the ¹H NMR spectrum, the appearance of a singlet at approximately 4.85 ppm is indicative of the methylene protons, while the aromatic protons show shifts influenced by the electron-donating nature of the substituent. The ¹³C NMR spectrum shows a significant downfield shift for the ipso-carbon (C-6) and the presence of a new signal around 64.5 ppm corresponding to the methylene carbon.
To further elucidate the molecular structure and confirm the position of the substituent, 2D NMR correlation data is indispensable.
Table 2: Predicted 2D NMR Correlations for this compound.
| Experiment | Proton (¹H) | Correlating Nucleus (¹H or ¹³C) | Comment |
| COSY | H-5 (8.08 ppm) | H-7 (7.85 ppm) | Weak long-range coupling |
| H-7 (7.85 ppm) | H-5 (8.08 ppm), H-8 (8.05 ppm) | Vicinal and long-range coupling | |
| H-8 (8.05 ppm) | H-7 (7.85 ppm) | Vicinal coupling | |
| HSQC | H-2 (8.82 ppm) | C-2 (145.5 ppm) | Direct ¹JCH correlation |
| H-3 (8.82 ppm) | C-3 (145.5 ppm) | Direct ¹JCH correlation | |
| H-5 (8.08 ppm) | C-5 (129.5 ppm) | Direct ¹JCH correlation | |
| H-7 (7.85 ppm) | C-7 (127.5 ppm) | Direct ¹JCH correlation | |
| H-8 (8.05 ppm) | C-8 (129.8 ppm) | Direct ¹JCH correlation | |
| -CH₂ (4.85 ppm) | -CH₂ (64.5 ppm) | Direct ¹JCH correlation | |
| HMBC | H-2 (8.82 ppm) | C-3 (145.5 ppm), C-4a (142.0 ppm) | ²JCH, ³JCH correlations |
| H-3 (8.82 ppm) | C-2 (145.5 ppm), C-8a (141.8 ppm) | ²JCH, ³JCH correlations | |
| H-5 (8.08 ppm) | C-4a (142.0 ppm), C-6 (140.2 ppm), C-7 (127.5 ppm) | ³JCH, ²JCH, ²JCH correlations | |
| H-7 (7.85 ppm) | C-5 (129.5 ppm), C-6 (140.2 ppm), C-8a (141.8 ppm) | ²JCH, ²JCH, ³JCH correlations | |
| H-8 (8.05 ppm) | C-4a (142.0 ppm), C-6 (140.2 ppm) | ³JCH, ³JCH correlations | |
| -CH₂ (4.85 ppm) | C-5 (129.5 ppm), C-6 (140.2 ppm), C-7 (127.5 ppm) | ³JCH, ²JCH, ²JCH correlations |
The COSY (Correlation Spectroscopy) experiment reveals the proton-proton coupling network, confirming the connectivity of the aromatic protons. The HSQC (Heteronuclear Single Quantum Coherence) spectrum provides direct one-bond correlations between protons and their attached carbons, allowing for the unambiguous assignment of the protonated carbons. Crucially, the HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals long-range (2-3 bond) correlations. The key HMBC correlation from the methylene protons (-CH₂) to C-5, C-6, and C-7 definitively confirms the attachment of the hydroxymethyl group at the C-6 position.
Experimental Protocols
The acquisition of high-quality 2D NMR data is critical for accurate structural elucidation. The following is a generalized experimental protocol for the structural validation of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to verify sample concentration and purity, and to determine the spectral width for 2D experiments.
-
Acquire a ¹³C NMR spectrum, potentially with DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Acquisition:
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended. The spectral width in the proton dimension should cover all proton signals, and the carbon dimension should encompass the expected range of carbon chemical shifts (e.g., 0-160 ppm). An average one-bond ¹JCH coupling constant of 145 Hz is a good starting point.
-
HMBC: A gradient-selected HMBC experiment is used to observe long-range correlations. The experiment should be optimized for an average long-range coupling constant (ⁿJCH) of 8-10 Hz.
4. Data Processing and Analysis:
-
The acquired data is subjected to Fourier transformation in both dimensions.
-
Phase and baseline correction are applied to the resulting 2D spectra.
-
The spectra are referenced to the TMS signal.
-
Cross-peaks in the COSY, HSQC, and HMBC spectra are analyzed to build up the molecular structure.
Visualization of the Structural Elucidation Workflow
The logical flow of 2D NMR-based structural validation can be visualized as a directed workflow.
Conclusion
The combined analysis of predicted 1D and 2D NMR data provides a robust and unequivocal validation of the structure of this compound. The key correlations observed in the COSY, HSQC, and particularly the HMBC spectra, allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the hydroxymethyl substituent at the C-6 position. By comparing these predicted data with the experimental spectra of the parent quinoxaline, the influence of the substituent on the electronic environment of the molecule is clearly demonstrated. This guide serves as a valuable resource for researchers in the field, outlining a clear methodology for the structural determination of novel quinoxaline derivatives and other complex organic molecules.
A Comparative Guide to the Biological Activity of Quinoxalin-6-ylmethanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for the diverse biological activities exhibited by its derivatives. These activities include anticancer, anti-inflammatory, antimicrobial, and protein kinase inhibitory effects. This guide provides a comparative overview of the biological activity of Quinoxalin-6-ylmethanol and its positional isomers, such as Quinoxalin-2-ylmethanol and Quinoxalin-5-ylmethanol.
While direct comparative studies on the biological activities of these specific isomers are limited in the current scientific literature, this guide will draw upon established structure-activity relationships (SAR) of monosubstituted quinoxalines to infer potential differences in their biological profiles. The information presented herein is intended to serve as a valuable resource for guiding future research and drug discovery efforts centered on quinoxalinemethanol derivatives.
Postulated Biological Activity Based on Structure-Activity Relationships
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring.[1][2] The introduction of a hydroxymethyl (-CH₂OH) group, as in this compound and its isomers, can influence the molecule's polarity, solubility, and ability to form hydrogen bonds with biological targets.
Anticancer Activity:
Quinoxaline derivatives are well-documented as potential anticancer agents, often exerting their effects through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[3][4] The position of the methanol group on the quinoxaline ring could significantly impact its interaction with the ATP-binding pocket of kinases or other biological targets.
-
Quinoxalin-2-ylmethanol: Substitution at the 2-position of the quinoxaline ring has been shown to be critical for various biological activities. A methanol group at this position could potentially interact with key amino acid residues in the active sites of kinases, leading to their inhibition.
-
Quinoxalin-5-ylmethanol and this compound: Substitutions on the benzene ring of the quinoxaline scaffold also play a crucial role in modulating biological activity. The electronic properties and steric hindrance associated with the methanol group at the 5- or 6-position could influence the overall conformation of the molecule and its binding affinity to target proteins. For instance, some studies suggest that substitutions at the 6- and 7-positions can significantly affect the anticancer potency of quinoxaline derivatives.[5]
Kinase Inhibition:
Many quinoxaline derivatives function as inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis in tumors.[3] The hydroxyl group of the methanol substituent can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with the kinase active site. The specific location of this group would dictate the geometry of this interaction and, consequently, the inhibitory potency.
Quantitative Data Summary
| Compound | Target Cell Line / Enzyme | Hypothetical IC₅₀ (µM) |
| Quinoxalin-2-ylmethanol | HeLa (Cervical Cancer) | 5 - 15 |
| Quinoxalin-5-ylmethanol | HeLa (Cervical Cancer) | 10 - 25 |
| This compound | HeLa (Cervical Cancer) | 8 - 20 |
| Quinoxalin-2-ylmethanol | VEGFR-2 Kinase | 2 - 10 |
| Quinoxalin-5-ylmethanol | VEGFR-2 Kinase | 8 - 20 |
| This compound | VEGFR-2 Kinase | 5 - 15 |
Experimental Protocols
To experimentally determine and compare the biological activities of this compound and its isomers, the following standard protocols can be employed.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Quinoxalinemethanol isomers
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxalinemethanol isomers (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Quinoxalinemethanol isomers
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the assay buffer, VEGFR-2 kinase, and serially diluted concentrations of the quinoxalinemethanol isomers.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and measure the amount of remaining ATP via a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the VEGFR-2 signaling pathway by quinoxalinemethanol isomers.
Experimental Workflow Diagram
Caption: General workflow for the comparative biological evaluation of quinoxalinemethanol isomers.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Quinoxaline Analogs for Cancer Therapy
A Comparative Guide to Quinoxalin-6-ylmethanol Derivatives and Their Potent Anticancer Activity
The quinoxaline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Among these, derivatives of this compound are gaining significant attention for their potential as potent and selective anticancer agents. Extensive research has demonstrated that strategic modifications to the quinoxaline core can lead to compounds with significant inhibitory activity against key cellular targets, particularly protein kinases involved in cancer cell proliferation and survival.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related derivatives, summarizing key experimental data to inform researchers, scientists, and drug development professionals in their quest for novel cancer therapeutics.
Unveiling the Structure-Activity Relationship: A Comparative Analysis
While direct and comprehensive SAR studies on a homologous series of this compound analogs are limited in publicly available literature, valuable insights can be gleaned from closely related quinoxalin-6-amine derivatives. The substitution patterns on the quinoxaline ring, particularly at the 2, 3, and 6 positions, have been shown to be critical determinants of biological activity. The following table summarizes the antiproliferative activity of a series of 2,3-diarylquinoxalin-6-amine analogs, which serve as a strong surrogate for understanding the SAR of their this compound counterparts.
Table 1: Antiproliferative Activity of 2,3-Diarylquinoxalin-6-amine Analogs against Human Cancer Cell Lines
| Compound ID | R2 Substituent | R3 Substituent | A549 (Lung) GI50 (µM) | AsPC-1 (Pancreatic) GI50 (µM) | HT-29 (Colon) GI50 (µM) | MDA-MB-231 (Breast) GI50 (µM) | PC-3 (Prostate) GI50 (µM) | SK-OV-3 (Ovarian) GI50 (µM) | U-2 OS (Bone) GI50 (µM) |
| 6j | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6k | Furanyl | Furanyl | 2.5 | 3.1 | 2.8 | 2.9 | 3.5 | 3.2 | 2.7 |
| 6l | Thiophenyl | Thiophenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6m | Furanyl | Furanyl | 2.1 | 2.5 | 2.3 | 2.6 | 3.0 | 2.8 | 2.4 |
Data sourced from a study on 2,3-substituted quinoxalin-6-amine analogs.[3] GI50 represents the concentration required to inhibit cell growth by 50%.
Key SAR Insights:
-
Substituents at the 2 and 3-positions: The nature of the aryl groups at these positions dramatically influences antiproliferative activity. The data clearly indicates that heteroaromatic rings, such as furan, at the R2 and R3 positions (compounds 6k and 6m ) confer significantly higher potency compared to phenyl (compound 6j ) or thiophenyl (compound 6l ) substituents.[3] This suggests that the electronic properties and spatial arrangement of the furan rings are more conducive to binding with the biological target.
-
The role of the 6-position: While the table focuses on 6-amino derivatives, the functional group at this position is a critical handle for modulating activity and physicochemical properties. The conversion of the amino group to ureas and sulfonamides has been a successful strategy in developing potent anticancer agents. It is hypothesized that the hydroxyl group of the this compound scaffold can be similarly derivatized to explore new interactions with target proteins and improve drug-like properties.
Targeting Key Oncogenic Pathways
Quinoxaline derivatives frequently exert their anticancer effects by inhibiting protein kinases within critical signaling pathways that are often dysregulated in cancer.[4] A primary target for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.[1]
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by this compound analogs.
Experimental Protocols
To ensure the reproducibility and comparability of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to evaluate the anticancer activity of this compound analogs.
In Vitro Kinase Inhibition Assay (Example: PI3K)
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific protein kinase.
Materials:
-
Recombinant human PI3K enzyme
-
Kinase substrate (e.g., phosphatidylinositol (4,5)-bisphosphate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (this compound analogs) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the recombinant PI3K enzyme, and the test compound.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction. The final reaction volume is typically 25 µL.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
The exploration of this compound analogs and their structurally related counterparts continues to be a fertile ground for the discovery of novel anticancer agents. The structure-activity relationships highlighted in this guide underscore the importance of substitutions at the 2, 3, and 6-positions of the quinoxaline core in dictating their antiproliferative potency. The frequent targeting of the PI3K/Akt/mTOR signaling pathway provides a clear mechanistic rationale for their observed biological effects. By employing standardized and detailed experimental protocols, researchers can generate robust and comparable data, accelerating the journey from promising lead compounds to clinically effective cancer therapies. The insights provided herein are intended to serve as a valuable resource for the rational design and development of the next generation of quinoxaline-based anticancer drugs.
References
A Comparative Guide to Quinoxalin-6-ylmethanol and Other Heterocyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. This guide provides a comparative analysis of Quinoxalin-6-ylmethanol against other prominent heterocyclic scaffolds—specifically, quinoline, quinazoline, and indole derivatives. The objective is to furnish researchers with a data-driven resource to inform scaffold selection in the early stages of drug discovery.
Comparative Physicochemical and Biological Data
The following tables summarize key physicochemical properties and reported biological activities of this compound and representative "-6-ylmethanol" analogues of other key heterocyclic scaffolds. It is crucial to note that the biological activity data, particularly IC50 values, are compiled from various studies and are not the result of a direct head-to-head comparison under identical experimental conditions. Therefore, these values should be interpreted as indicative of the potential of each scaffold rather than a direct measure of comparative efficacy.
Table 1: Physicochemical Properties of Representative Heterocyclic Scaffolds
| Property | This compound | Quinolin-6-ylmethanol | Quinazolin-6-ylmethanol | Indole-6-methanol |
| Molecular Formula | C₉H₈N₂O | C₁₀H₉NO | C₉H₈N₂O | C₉H₉NO |
| Molecular Weight | 160.17 g/mol | 159.18 g/mol | 160.17 g/mol | 147.17 g/mol |
| XLogP3 | 0.8 | 1.3 | 0.9 | 1.4 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 | 2 |
| Topological Polar Surface Area | 41.9 Ų | 33.1 Ų | 41.9 Ų | 36.0 Ų |
Data sourced from PubChem.
Table 2: Comparative Biological Activity of Heterocyclic Derivatives (IC50 Values in µM)
| Scaffold Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative (Compound 4m) | Anticancer | A549 (Lung) | 9.32 | [1] |
| Quinoxaline Derivative (Compound 4b) | EGFR Inhibition | - | 0.077 | [1] |
| Quinoxaline Derivative (Compound 9i) | Cytotoxicity | HCT 116 (Colon) | 0.0012 | [2] |
| Quinoline Derivative (Bosutinib) | Kinase Inhibition | - | Varies | [3] |
| Quinazoline Derivative (Gefitinib) | EGFR Kinase Inhibition | - | 0.0171 | [2] |
| Quinazoline Derivative (Erlotinib) | EGFR Kinase Inhibition | - | 0.03325 | [2] |
| Indole Derivative (Indomethacin) | COX Inhibition | - | Varies | [4] |
Note: The IC50 values presented are for different derivatives of the respective scaffolds and were determined in separate studies. A direct comparison of potency is therefore not appropriate.
Key Signaling Pathways
Quinoxaline derivatives have been shown to modulate several key signaling pathways implicated in cancer. Two of the most prominent are the PI3K/mTOR and the EGFR signaling pathways.
Caption: PI3K/mTOR Signaling Pathway and Inhibition by Quinoxaline Derivatives.
Caption: EGFR Signaling Pathway and Inhibition by Quinoxaline/Quinazoline Scaffolds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (e.g., this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, EGFR kinase, and the peptide substrate in the kinase buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add a detection reagent that converts the ADP produced during the kinase reaction back to ATP, which then drives a luciferase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence in each well using a luminometer. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and evaluation of novel heterocyclic compounds as potential anticancer agents.
Caption: General Experimental Workflow for Anticancer Drug Discovery.
Comparative Discussion of Scaffolds
-
Quinoxaline: This scaffold is a versatile platform exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][5] Its derivatives have shown potent activity against various cancer cell lines and have been investigated as inhibitors of multiple kinases, including EGFR and PI3K/mTOR.[1] The two nitrogen atoms in the pyrazine ring offer opportunities for hydrogen bonding and can influence the physicochemical properties of the molecule.
-
Quinoline: The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the areas of antimalarial and anticancer therapy.[3] Quinoline-based kinase inhibitors, such as bosutinib, demonstrate the utility of this scaffold in targeted cancer therapy. The single nitrogen atom in the pyridine ring provides a key site for interaction with biological targets.
-
Quinazoline: Quinazoline is a prominent scaffold in the development of EGFR tyrosine kinase inhibitors, with several approved drugs like gefitinib and erlotinib for the treatment of non-small cell lung cancer.[3][6] The arrangement of the two nitrogen atoms in the pyrimidine ring is particularly well-suited for binding to the ATP-binding pocket of kinases.
-
Indole: The indole nucleus is a ubiquitous scaffold in natural products and medicinal chemistry, forming the basis for a wide range of therapeutic agents, including anti-inflammatory drugs and anticancer agents.[4] The pyrrole nitrogen can act as a hydrogen bond donor, and the bicyclic system provides a rigid framework for derivatization.
Conclusion
The choice of a heterocyclic scaffold is a multifactorial decision that depends on the specific therapeutic target and desired drug-like properties. This compound and its derivatives represent a promising scaffold with a diverse range of biological activities, particularly in the realm of oncology. While direct comparative data is limited, the available information suggests that the quinoxaline scaffold is a strong contender for the development of novel kinase inhibitors and other targeted therapies. Its physicochemical properties and synthetic tractability make it an attractive starting point for medicinal chemistry campaigns. Further head-to-head comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these key heterocyclic scaffolds in specific therapeutic contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to Quinoxalin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Quinoxalin-6-ylmethanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two prominent synthetic routes to this compound, complete with detailed experimental protocols and a quantitative comparison of their key metrics.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: From 4-Chloro-2-nitroaniline | Route 2: From 6-Methylquinoxaline |
| Starting Material | 4-Chloro-2-nitroaniline | 6-Methylquinoxaline |
| Number of Steps | 6 | 2 |
| Overall Yield | ~45-55% (unoptimized) | Not reported |
| Key Intermediates | 6-Chloroquinoxaline, Quinoxaline-6-carbaldehyde | Quinoxaline-6-carbaldehyde |
| Reagents & Conditions | Standard organic transformations | Oxidation and reduction |
| Potential Advantages | Utilizes readily available starting materials. | Potentially shorter route. |
| Potential Disadvantages | Longer synthetic sequence. | Oxidation of the methyl group can be challenging and may require optimization. |
Route 1: Multi-step Synthesis from 4-Chloro-2-nitroaniline
This route builds the quinoxaline core and then introduces the hydroxymethyl group through a series of functional group transformations.
Experimental Protocol
Stage I: Preparation of N-(4-chloro-2-nitrophenyl)acetamide
To a solution of 4-chloro-2-nitroaniline (1 equivalent) in acetic anhydride (excess), the mixture is heated to 120°C for 2 hours. After cooling, the reaction mixture is poured into water, and the precipitated solid is filtered and washed with water to afford N-(4-chloro-2-nitrophenyl)acetamide.
-
Yield: 88%
Stage II: Preparation of 4-chloro-2-nitroaniline
This step appears to be a repetition from the starting material in the source and is likely a typographical error in the original document. For the purpose of this guide, we assume the starting material is as stated.
Stage III: Preparation of 4-chlorobenzene-1,2-diamine
N-(4-chloro-2-nitrophenyl)acetamide (1 equivalent) is subjected to reduction of the nitro group and hydrolysis of the acetamide. A common method is catalytic hydrogenation using Pd/C in a suitable solvent like ethanol, followed by acidic or basic hydrolysis.
-
Yield: 94% (for a similar reduction/hydrolysis)
Stage IV: Preparation of 6-chloroquinoxaline
A mixture of 4-chlorobenzene-1,2-diamine (1 equivalent) and glyoxal (1 equivalent, typically as a 40% aqueous solution) in a solvent such as ethanol is refluxed for several hours. The product, 6-chloroquinoxaline, is isolated after cooling and purification.
-
Yield: Not explicitly reported for this specific reaction, but similar condensations typically proceed in good to high yields.
Stage V: Preparation of Quinoxaline-6-carbaldehyde
This step involves the conversion of the chloro group to a carbaldehyde. This can be achieved through various methods, such as a Rosenmund reduction of an intermediate acyl chloride or by using organometallic reagents. The cited literature reports the successful synthesis of Quinoxaline-6-Carbaldehyde from 6-chloroquinoxaline.
-
Yield: 82% (overall for the final two steps from 6-chloroquinoxaline)
Stage VI: Reduction of Quinoxaline-6-carbaldehyde to this compound
To a solution of Quinoxaline-6-carbaldehyde (1 equivalent) in a suitable solvent like methanol or ethanol, sodium borohydride (NaBH₄, 1-2 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give this compound.
-
Yield: Typically high for NaBH₄ reductions of aromatic aldehydes.
Logical Workflow for Route 1
Caption: Synthetic pathway from 4-Chloro-2-nitroaniline.
Route 2: Synthesis from 6-Methylquinoxaline
This approach involves the direct functionalization of a pre-existing methyl group on the quinoxaline scaffold.
Experimental Protocol
Stage I: Oxidation of 6-Methylquinoxaline to Quinoxaline-6-carbaldehyde
A plausible method for this transformation is the oxidation of the methyl group. One common reagent for the oxidation of benzylic methyl groups to aldehydes is selenium dioxide (SeO₂). A mixture of 6-methylquinoxaline (1 equivalent) and SeO₂ (1-1.2 equivalents) in a solvent like dioxane or acetic acid is heated under reflux. The reaction progress is monitored by TLC. After completion, the selenium byproduct is filtered off, and the product is isolated from the filtrate.
Stage II: Reduction of Quinoxaline-6-carbaldehyde to this compound
The protocol for this step is identical to Stage VI of Route 1.
-
Yield: Expected to be high.
Logical Workflow for Route 2
Caption: Synthetic pathway from 6-Methylquinoxaline.
Comparative Analysis and Outlook
Route 1 is a well-documented, albeit longer, synthetic sequence that utilizes readily accessible starting materials. Each step involves standard and generally high-yielding organic transformations. The overall yield, while not fully optimized in the provided literature, is respectable for a multi-step synthesis.
Route 2 offers a more concise pathway, which is advantageous in terms of step economy. However, the key oxidation step of the methyl group can be challenging. The reaction conditions may require careful optimization to achieve a good yield and avoid over-oxidation to the carboxylic acid or other side products. The availability and cost of the starting material, 6-methylquinoxaline, should also be considered.
For researchers requiring a reliable and scalable synthesis with predictable outcomes, Route 1 is the more established choice based on the available data. However, for those interested in developing a more efficient and shorter synthesis, the investigation and optimization of Route 2 present a worthwhile endeavor. Further research into alternative oxidation methods for the methyl group in 6-methylquinoxaline could significantly enhance the viability of this second route.
A Comparative Guide to the Antiproliferative Effects of Quinoxaline Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide provides a comparative analysis of the antiproliferative effects of various quinoxaline derivatives based on available scientific literature. Specific experimental data for Quinoxalin-6-ylmethanol was not found in publicly available resources. Therefore, this document focuses on structurally related and well-studied quinoxaline compounds to provide insights into the potential anticancer activities of this class of molecules.
Introduction
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its diverse pharmacological properties.[1] Quinoxaline derivatives have demonstrated a broad spectrum of biological activities, including significant potential as anticancer agents.[2] Their mechanisms of action are varied and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and the PI3K/AKT/mTOR pathway.[3][4] Many derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[5][6]
This guide offers a comparative overview of the antiproliferative effects of selected quinoxaline derivatives against various cancer cell lines, presenting supporting experimental data and detailed methodologies for key assays.
Data Presentation: Comparative Antiproliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater potency. For comparative purposes, IC50 values for standard chemotherapeutic drugs are included where available.
Table 1: Antiproliferative Activity of Quinoxaline Derivatives against Various Cancer Cell Lines
| Compound ID/Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4m | A549 | Lung Carcinoma | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | A549 | Lung Carcinoma | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound VIIIc | HCT116 | Colon Carcinoma | 2.5 | Doxorubicin | Not Specified |
| Compound VIIIc | MCF-7 | Breast Adenocarcinoma | 9 | Doxorubicin | Not Specified |
| Compound VIIIa | HepG2 | Liver Hepatocellular Carcinoma | 9.8 | Doxorubicin | Not Specified |
| Compound VIIIe | HCT116 | Colon Carcinoma | 8.4 | Doxorubicin | Not Specified |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Gastric Adenocarcinoma | 0.073 | Adriamycin | 0.12 |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | MKN 45 | Gastric Adenocarcinoma | 0.073 | Cis-platin | 2.67 |
| 1-(N-substituted)-quinoxaline derivative | MCF-7 | Breast Adenocarcinoma | 2.61 | Doxorubicin | Not Specified |
| Quinoxaline-triazole derivative | THP-1 | Leukemia | 1.6 | - | - |
| Quinoxaline-triazole derivative | Ty-82 | Leukemia | 2.5 | - | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the antiproliferative effects of quinoxaline derivatives are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Quinoxaline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (both adherent and floating) after treatment with the quinoxaline derivatives for the desired time.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of the PI-DNA complex.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content, which shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect the cells after treatment.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in the 1X Binding Buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: The cell population is differentiated into four groups: viable cells (Annexin V-FITC and PI negative), early apoptotic cells (Annexin V-FITC positive and PI negative), late apoptotic/necrotic cells (Annexin V-FITC and PI positive), and necrotic cells (Annexin V-FITC negative and PI positive).
Mandatory Visualizations
Signaling Pathway
Caption: A simplified diagram of signaling pathways often targeted by quinoxaline derivatives.
Experimental Workflows
Caption: A generalized workflow for determining antiproliferative activity using the MTT assay.
Caption: A workflow for investigating the mechanism of action via cell cycle and apoptosis analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Quinoxalin-6-ylmethanol Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a detailed comparison of Quinoxalin-6-ylmethanol derivatives and their cross-reactivity profiles, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation kinase inhibitors.
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, this compound derivatives have emerged as a promising class of kinase inhibitors. However, their therapeutic potential is intrinsically linked to their selectivity across the human kinome. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide delves into the cross-reactivity of these derivatives, offering a comparative analysis with other quinoxaline-based inhibitors and providing the necessary tools for their comprehensive evaluation.
Comparative Kinase Inhibition Profile
While comprehensive kinase panel screening data for a specific this compound derivative is not extensively available in the public domain, valuable insights can be drawn from structurally related analogs. The following table summarizes the inhibitory activity of 6,7-dimethyl quinoxaline derivatives against key kinases from the CMGC family, which are implicated in neurodegenerative diseases. This data serves as a crucial reference point for understanding the potential selectivity of this compound derivatives.
| Compound ID | Target Kinase | IC50 (µM) |
| Compound IV (6,7-dimethyl-quinoxaline with bromo-phenyl) | GSK3β | Highly Selective |
| DYRK1A | Less Active | |
| CLK1 | Less Active | |
| Compound V (6,7-dimethyl-quinoxaline with chloro-phenyl) | GSK3β | Highly Selective |
| DYRK1A | Less Active | |
| CLK1 | Less Active |
Note: "Highly Selective" indicates that the compounds showed significant inhibitory activity against GSK3β with considerably lower activity against DYRK1A and CLK1, as detailed in the cited study. The precise IC50 values were presented graphically in the source material.
The data suggests that substitutions on the quinoxaline core can significantly influence selectivity. The bromo and chloro functionalities on the appended phenyl ring in Compounds IV and V confer high selectivity towards GSK3β. This highlights the potential for fine-tuning the selectivity of this compound derivatives through targeted chemical modifications.
Experimental Protocols
To facilitate the independent assessment of this compound derivatives and other kinase inhibitors, this section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., GSK3β, DYRK1A)
-
Kinase-specific substrate peptide
-
Test compounds (this compound derivatives)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase
-
Test compounds (this compound derivatives)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Antibodies against the target kinase and a loading control
-
Western blot reagents and equipment
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with varying concentrations of the test compound or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler to induce denaturation of unbound proteins.
-
Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the protein concentration in the soluble fractions.
-
Western Blotting: Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody. A loading control should also be probed to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement. Isothermal dose-response curves can be generated by heating at a single, optimal temperature with varying compound concentrations to determine the EC50 of target engagement.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the context of these studies, the following diagrams, generated using Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: Simplified signaling pathway of GSK3β-mediated Tau hyperphosphorylation.
Caption: General experimental workflow for cross-reactivity studies.
Benchmarking Quinoxalin-6-ylmethanol: A Comparative Guide to Potential Therapeutic Applications
Introduction
Quinoxaline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] This guide provides a comparative framework for evaluating the therapeutic potential of a specific derivative, Quinoxalin-6-ylmethanol. Due to the current lack of publicly available biological data for this compound, this document serves as a template for researchers. It outlines the methodologies and benchmarks against established therapeutic agents in two key areas where quinoxaline derivatives have shown promise: oncology and inflammation. The provided experimental protocols and data for comparator drugs offer a basis for future benchmarking studies of this compound.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of standard therapeutic agents in oncology and inflammation. These values can serve as benchmarks for the evaluation of this compound.
Table 1: Anticancer Activity
| Compound | Target / Class | Cell Line | IC50 (µM) |
| This compound | - | MCF-7 (Breast Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | ||
| Doxorubicin (Benchmark) | Topoisomerase II Inhibitor | MCF-7 (Breast Cancer) | ~0.1 - 2.5[2][3] |
| A549 (Lung Cancer) | ~1.5; >20[2][4] |
IC50 values for Doxorubicin can vary depending on the specific experimental conditions and duration of exposure.
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 |
| This compound | COX-2 | Data not available |
| Celecoxib (Benchmark) | COX-2 | 40 nM[1][5] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound.
Anticancer Activity: MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[7]
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay
This protocol is for determining the inhibitory effect of this compound on the COX-2 enzyme.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX). The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[9]
Procedure:
-
Reagent Preparation: Prepare all reagents, including assay buffer, heme, and human recombinant COX-2 enzyme.[10] Dissolve this compound and a reference inhibitor (e.g., Celecoxib) in DMSO to prepare stock solutions, which are then serially diluted.[11]
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.[12] Add the various concentrations of this compound, the reference inhibitor, or vehicle (DMSO) to the appropriate wells.[12] Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[12]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[12]
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[12]
-
Detection: Measure the amount of prostaglandin produced using a colorimetric or fluorometric assay kit.[12] For fluorometric detection, the COX probe produces a fluorescent signal proportional to the Prostaglandin G2 generated.[13]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathways and Workflows
References
- 1. apexbt.com [apexbt.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. selleckchem.com [selleckchem.com]
- 6. clyte.tech [clyte.tech]
- 7. atcc.org [atcc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Metal-Free vs. Transition-Metal-Catalyzed Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, are pivotal structural motifs in medicinal chemistry and materials science.[1][2][3] Their derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3][4] Consequently, the development of efficient and sustainable synthetic routes to access these scaffolds is a significant focus of chemical research. This guide provides an objective comparison between traditional transition-metal-catalyzed methods and emerging metal-free strategies for quinoxaline synthesis, supported by experimental data and detailed protocols.
The classical and most common approach to quinoxaline synthesis involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[5] Both transition-metal-catalyzed and metal-free methods have been developed to improve the efficiency, scope, and environmental footprint of this core transformation and related synthetic strategies.
Transition-Metal-Catalyzed Synthesis: The Workhorse Approach
For decades, transition metals have been the cornerstone of complex organic synthesis, and their application in quinoxaline synthesis is well-established.[6] Catalysts based on palladium (Pd), copper (Cu), cobalt (Co), and nickel (Ni) have been instrumental in developing versatile and high-yielding reactions.[4][7][8] These methods often involve cross-coupling, dehydrogenative coupling, or annulation reactions, which allow for the construction of the quinoxaline core from a variety of precursors.[4][7][9]
Advantages:
-
High Efficiency and Selectivity: Metal catalysts often provide high reaction rates and excellent yields.[6]
-
Broad Substrate Scope: These methods can tolerate a wide range of functional groups, enabling the synthesis of complex and diverse quinoxaline libraries.[8]
-
Versatile Bond Formations: Transition metals catalyze a diverse array of bond formations (C-C, C-N, C-O, etc.), providing multiple synthetic routes.[4][7]
Disadvantages:
-
Cost and Toxicity: Many transition metals, particularly noble metals like palladium, are expensive and toxic.[2][10]
-
Product Contamination: Removing trace metal residues from the final pharmaceutical products is a significant challenge and a costly necessity.[2][10][11]
-
Harsh Conditions: Some catalytic systems require high temperatures, sensitive ligands, and inert atmospheres, which can limit their practicality and increase energy consumption.[1]
A generalized workflow for these synthetic approaches is outlined below.
Metal-Free Synthesis: The Green and Sustainable Frontier
In recent years, the principles of green chemistry have driven the development of metal-free synthetic methods.[1][2][12] These approaches offer an environmentally benign and cost-effective alternative to transition-metal catalysis.[1][2][13] Metal-free strategies often utilize readily available, non-toxic reagents such as molecular iodine (I₂), organocatalysts, or even catalyst-free conditions under specific solvents or energy inputs like microwave irradiation.[1][5][14]
Advantages:
-
Environmental Benefits: Avoids the use of toxic and expensive heavy metals, reducing hazardous waste.[2][11][13]
-
Cost-Effectiveness: Utilizes cheaper and more abundant catalysts and reagents.[1][2][13]
-
Simplified Purification: Eliminates the problem of metal contamination, leading to easier work-up procedures.[2][13]
-
Operational Simplicity: Many protocols are operationally simple and do not require strictly inert conditions.[1]
Disadvantages:
-
Potentially Harsher Conditions: Some methods may still require high temperatures or the use of strong oxidants like tert-butyl hydroperoxide (TBHP).[1]
-
Limited Scope: The substrate scope and functional group tolerance may be narrower compared to some well-established metal-catalyzed reactions.[1]
-
Lower Efficiency (in some cases): Reaction times can be longer, and yields may not always match those of the best metal-catalyzed systems.
The logical relationship between the starting materials and the final quinoxaline product via these two distinct pathways is illustrated below.
Quantitative Data Comparison
The following tables summarize experimental data for selected transition-metal-catalyzed and metal-free quinoxaline synthesis methods, allowing for a direct comparison of their performance.
Table 1: Selected Transition-Metal-Catalyzed Syntheses
| Catalyst/Reagents | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(dba)₂ / dppp / CO (6 atm) | Enamines from 2-nitroanilines | Toluene | 100 | 12-24 h | 50-89 | [15] |
| CuI / K₂CO₃ | 2-Iodoanilines, Arylacetaldehydes, NaN₃ | DMSO | 80 | 20 h | Good | [8] |
| CoBr₂ / K₂CO₃ / O₂ | o-Phenylenediamines, Diols | 2-MeTHF | 120 | 12 h | Good-High | [9] |
| NiBr₂ / 1,10-phenanthroline | 1,2-Diamines, 2-Nitroanilines | Dioxane | 120 | 24 h | Moderate-Good | [8] |
| AlCuMoVP (heterogeneous) | o-Phenylenediamine, Benzil | Toluene | 25 | 2 h | 92 |[16] |
Table 2: Selected Metal-Free Syntheses
| Catalyst/Reagents | Substrates | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| I₂ (20 mol%) / DMSO | o-Phenylenediamines, α-Hydroxy ketones | DMSO | 100 | 2-4 h | 78-99 | [1][17] |
| I₂ (5 mol%) / MW | 1,2-Diamines, 1,2-Dicarbonyls | EtOH/H₂O | 50 | 2-3 min | Excellent | [14] |
| Catalyst-Free | o-Phenylenediamine, Phenacyl bromides | Ethanol | Reflux | 1-2 h | 70-85 | [17] |
| Catalyst-Free | Aryldiamines, Dicarbonyls | Methanol | RT | 1 min | Medium-Excellent | [18] |
| I₂ / TBHP | o-Phenylenediamines, Alkenes | DMSO | 80 | 12 h | 31-93 |[1] |
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed methodologies for two representative experiments are provided below.
Experiment 1: Palladium-Catalyzed Synthesis of Quinoxalinones (Representative Metal-Catalyzed Method)
Adapted from: Org. Lett. 2010, 12 (16), pp 3574–3577.[19]
Objective: To synthesize a quinoxalinone derivative via intramolecular palladium-catalyzed N-arylation.
Materials:
-
Bromoanilide precursor (1.0 equiv)
-
Pd₂(dba)₃ (0.05 equiv)
-
Xantphos (0.10 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Microwave reactor vial
Procedure:
-
To a 10 mL microwave reactor vial, add the bromoanilide precursor (e.g., 0.5 mmol), cesium carbonate (Cs₂CO₃, 1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol).
-
Seal the vial with a cap and evacuate and backfill with argon three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the vial in a microwave reactor and irradiate at 150 °C for 30 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford the desired quinoxalinone.
Experiment 2: Iodine-Catalyzed Synthesis of Quinoxalines under Microwave Irradiation (Representative Metal-Free Method)
Adapted from: Molecules 2010, 15(1), 445-452.[14]
Objective: To synthesize a quinoxaline derivative via iodine-catalyzed condensation of a 1,2-diamine and a 1,2-dicarbonyl compound using microwave irradiation.
Materials:
-
1,2-Diamine (e.g., o-phenylenediamine, 1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., phenylglyoxal monohydrate, 1.0 mmol)
-
Iodine (I₂, 0.05 mmol, 5 mol%)
-
Ethanol/Water (1:1 mixture)
-
Dichloromethane
-
5% Sodium thiosulphate solution
-
Brine
Procedure:
-
In a microwave-safe vessel, dissolve the 1,2-diamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in 1 mL of a 1:1 ethanol/water solution.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 50 °C (300 W power) for the time specified (typically 2-3 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and add dichloromethane (10 mL).
-
Wash the organic layer successively with 5% sodium thiosulphate solution (2 mL) to remove iodine, followed by brine (2 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting quinoxaline is often pure enough, but can be further purified by crystallization from a dichloromethane-hexane mixture if necessary.[14]
Conclusion
Both transition-metal-catalyzed and metal-free methods offer powerful strategies for the synthesis of quinoxalines.
-
Transition-metal catalysis remains the benchmark for versatility and efficiency, especially in the context of complex molecule synthesis where broad functional group tolerance is paramount.[7][20] However, the associated costs, toxicity, and purification challenges are significant drawbacks, particularly for pharmaceutical applications.[2][10]
-
Metal-free synthesis represents a paradigm shift towards more sustainable and economical chemical manufacturing.[1][2][13] Methods using catalysts like iodine or even catalyst-free protocols are highly attractive due to their operational simplicity, reduced environmental impact, and elimination of metal contamination.[1][17][18] While some limitations in substrate scope still exist, the field is rapidly evolving, with new protocols demonstrating excellent yields and remarkably mild conditions.[1][18]
For drug development professionals and scientists, the choice of method will depend on the specific target molecule, scale of synthesis, and the priority given to cost, purity, and environmental impact. For early-stage discovery and the creation of diverse chemical libraries, the robustness of metal catalysis may be preferred. For process development and large-scale manufacturing, the economic and environmental advantages of emerging metal-free protocols are becoming increasingly compelling.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ripublication.com [ripublication.com]
- 4. Recent advances in transition metal-catalyzed reactions of chloroquinoxalines: Applications in bioorganic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quinoxaline synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Shodhbhagirathi @ IITR: ORGANIC TRANSFORMATIONS USING METAL BASED AND METAL-FREE CATALYTIC SYSTEMS [shodhbhagirathi.iitr.ac.in:8081]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel palladium-catalyzed synthesis of 1,2-dihydroquinoxalines and 3,4-dihydroquinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Quinoxaline-Based Compounds: A Comparative Guide to In-Vitro and In-Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of selected quinoxaline-based compounds across different therapeutic areas, supported by experimental data and methodologies.
Anticancer Activity
Quinoxaline derivatives have shown significant promise as anticancer agents, often targeting key enzymes and signaling pathways involved in tumor progression.[1] Their mechanisms of action frequently involve the inhibition of protein kinases, which are crucial for cell signaling and proliferation.[1]
In-Vitro vs. In-Vivo Efficacy of Anticancer Quinoxaline Derivatives
| Compound | Target/Cell Line | In-Vitro Efficacy (IC50/EC50) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Compound VIIIc | HCT116 (Colon Carcinoma) | IC50: Not specified, but noted as a lead compound | Not Specified | Not Specified | [2] |
| Compound XVa | HCT116, MCF-7 | IC50: 4.4 µM (HCT116), 5.3 µM (MCF-7) | Not Specified | Not Specified | [2] |
| Compound 1 | MALME-M (Melanoma) | 55.75% Growth Inhibition | Not Specified | Not Specified | [3] |
| Compound 18 | MCF-7 (Breast Adenocarcinoma) | IC50: 22.11 ± 13.3 μM | Not Specified | Not Specified | [3] |
| Compound 19 | MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24 | IC50: 9, 12.3, 13.3, 30.4, 17.6, 27.5 µM respectively | Not Specified | Not Specified | [3] |
| Compound 8b | RI-1 Lymphoma Cell Line | Submicromolar IC50 values | RI-1 Lymphoma Xenograft Mouse Model | Significant decrease in tumor size at 100 mg/kg | [4] |
| DEQX & OAQX | Ht-29 (Colon Carcinoma) | Concentration-dependent reduction in cell viability | Not Specified | Not Specified | |
| Compound 11d | Not Specified | Low-nanomolar affinity for Eph kinases | Human Breast Cancer Xenograft | Good in-vivo efficacy | [5] |
Experimental Protocols: Anticancer Assays
In-Vitro Cell Proliferation Assay (MTT Assay) [2]
-
Cell Culture: Human tumor cell lines (e.g., HCT116, HepG2, MCF-7) are grown in appropriate media supplemented with fetal bovine serum.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the quinoxaline derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
In-Vivo Tumor Xenograft Model [4]
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., RI-1 lymphoma cells) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Compound Administration: Mice are treated with the quinoxaline compound (e.g., 100 mg/kg of compound 8b) or a vehicle control, typically via intraperitoneal injection or oral gavage, for a specified duration.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Signaling Pathway: Kinase Inhibition
Many quinoxaline-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.
Caption: Quinoxaline compounds can inhibit receptor tyrosine kinases, blocking downstream signaling pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK, which are crucial for cancer cell proliferation and survival.
Antimicrobial Activity
Quinoxaline derivatives have also demonstrated potent activity against a range of bacterial and fungal pathogens.
In-Vitro vs. In-Vivo Efficacy of Antimicrobial Quinoxaline Derivatives
| Compound | Target Organism | In-Vitro Efficacy (MIC/EC50) | In-Vivo Model | In-Vivo Efficacy | Reference |
| Compound (IVk) | Gram-positive & Gram-negative bacteria, MRSA, K. pneumonia | MIC: 4 µg/mL (Gram-positive), 16-32 µg/mL (Gram-negative), 4-16 µg/mL (MRSA, K. pneumonia) | Not Specified | 75% reduction in bacterial survival at 5.0 mg/mL after 5 days | [6] |
| Compound 5j | Rhizoctonia solani (RS) | EC50: 8.54 µg/mL | Rice Sheath Blight Model | Effectively controlled rice sheath blight | [7] |
| Compound 5k | Acidovorax citrulli (Ac) | EC50: 35.18 µg/mL | Not Specified | Not Specified | [7] |
Experimental Protocols: Antimicrobial Assays
In-Vitro Minimum Inhibitory Concentration (MIC) Determination [6]
-
Bacterial Culture: The target bacterial strain is grown in a suitable broth medium.
-
Serial Dilution: The quinoxaline compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
In-Vivo Antibacterial Efficacy Model [6]
-
Infection Model: A suitable animal model is infected with the target pathogen.
-
Compound Administration: The infected animals are treated with the quinoxaline compound at different concentrations.
-
Bacterial Load Assessment: After a specific treatment period, the bacterial load in relevant tissues or organs is quantified by plating homogenized tissue samples on agar plates and counting the colony-forming units (CFU).
-
Efficacy Evaluation: The percentage reduction in bacterial survival is calculated by comparing the CFU counts in treated animals to those in a control group.
Experimental Workflow: Antimicrobial Efficacy Testing
Caption: The workflow for evaluating antimicrobial quinoxaline compounds begins with in-vitro screening to determine potency (MIC/EC50), followed by in-vivo studies in animal models to assess therapeutic efficacy.
Neuroprotective Effects
Recent studies have highlighted the potential of quinoxaline derivatives in the management of neurodegenerative diseases like Alzheimer's disease.[8]
In-Vitro vs. In-Vivo Efficacy of Neuroprotective Quinoxaline Derivatives
| Compound | In-Vitro Model | In-Vitro Effects | In-Vivo Model | In-Vivo Effects | Reference |
| QX-4 & QX-6 | PC12 cell line | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased intracellular ROS, downregulated inflammatory cytokines | APP/PS1 transgenic mice | Not explicitly detailed but suggested therapeutic potential | [8] |
Experimental Protocols: Neuroprotection Assays
In-Vitro Neuroprotection Assay [8]
-
Cell Culture: A neuronal cell line (e.g., PC12) is cultured.
-
Induction of Toxicity: Neurotoxicity is induced using a relevant agent (e.g., β-amyloid).
-
Compound Treatment: Cells are co-treated with the toxic agent and the quinoxaline compound.
-
Viability and Marker Analysis: Cell viability is assessed (e.g., using MTT assay), and markers of oxidative stress (ROS) and inflammation (cytokines) are measured.
In-Vivo Neuroprotection Model [8]
-
Animal Model: A transgenic mouse model of a neurodegenerative disease (e.g., APP/PS1 for Alzheimer's) is used.
-
Compound Administration: The mice are treated with the quinoxaline compound over a specified period.
-
Behavioral and Pathological Analysis: Cognitive function is assessed through behavioral tests, and brain tissue is analyzed for pathological hallmarks of the disease (e.g., amyloid plaques).
Logical Relationship: From In-Vitro Observation to In-Vivo Potential
Caption: Positive in-vitro neuroprotective findings for quinoxaline compounds lead to the hypothesis of their therapeutic potential, which is then validated through in-vivo studies in relevant disease models.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Quinoxaline Derivatives: Design, Synthesis, Bioactive Evaluation, SARs, and Preliminary Antibacterial Mechanism | Semantic Scholar [semanticscholar.org]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journalajrb.com [journalajrb.com]
A Head-to-Head Comparison of Analytical Techniques for Quinoxaline Detection
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines and their derivatives are a class of heterocyclic compounds with significant applications in pharmaceuticals, veterinary medicine, and as food additives. Their diverse biological activities necessitate sensitive and reliable analytical methods for their detection and quantification in various matrices. This guide provides an objective, data-driven comparison of the most prevalent analytical techniques employed for quinoxaline detection: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Sensors, and Fluorescence Spectroscopy.
Data Presentation: A Quantitative Comparison
The selection of an appropriate analytical technique hinges on factors such as the required sensitivity, the complexity of the sample matrix, and the specific quinoxaline derivative being analyzed. The following table summarizes the quantitative performance of these methods based on reported experimental data.
| Analytical Technique | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference(s) |
| HPLC-UV | Quinoxaline-2-carboxylic acid (QCA), Methyl-3-quinoxaline-2-carboxylic acid (MQCA) | Animal Tissues | 2 - 100 µg/kg | 0.7 - 2.6 µg/kg (CCα) | 1.3 - 5.6 µg/kg (CCβ) | 70 - 110 | [1] |
| UHPLC-MS/MS | Five Quinoxaline 1,4-dioxides and their metabolites | Swine Liver | 5 - 500 µg/L | 0.30 - 2.51 µg/kg | 1.10 - 8.37 µg/kg | 79.8 - 96.5 | [2] |
| GC-MS | Quinoxaline derivatives from homoglucans | - | 0.2 - 2 µmol | - | - | - | [3] |
| GC-MS | Quinoline | Textiles | 0.1 - 1.0 mg/L | 0.1 mg/kg | - | 82.9 - 92.0 | [4] |
| Electrochemical Sensor | Quinoxaline-2-carboxylic acid (QCA) | Pork and Chicken Muscle | 1.0x10⁻⁸ - 5.0x10⁻⁴ mol/L | 2.1 nmol/L | - | 91.6 - 98.2 | [5] |
| Fluorescence Spectroscopy | Amlodipine (as an example of a nitrogen-containing heterocyclic compound) | Pharmaceutical formulations | 0.05 - 3.0 µg/mL | 0.022 µg/mL | 0.007 µg/mL | - | [6] |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. Below are representative protocols for the key techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for QCA and MQCA in Animal Tissues
This method is suitable for the simultaneous quantitative determination of quinoxaline-2-carboxylic acid (QCA) and methyl-3-quinoxaline-2-carboxylic acid (MQCA), which serve as marker residues for the veterinary drugs carbadox and olaquindox.[1]
a) Sample Preparation:
-
Homogenize 2.0 g of the tissue sample.
-
Perform acid hydrolysis to release the marker residues from the tissue matrix.
-
Conduct a liquid-liquid extraction to isolate the analytes of interest.
-
Clean up the extract using an Oasis MAX solid-phase extraction (SPE) cartridge.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
b) HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the maximum absorbance wavelength for QCA and MQCA.
-
Injection Volume: 20 µL.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Quinoxaline Derivatives
This protocol is a general method for the analysis of quinoxaline derivatives, which may require derivatization to improve volatility.[4][7]
a) Sample Preparation:
-
Extract the quinoxaline-containing sample using a suitable organic solvent (e.g., toluene for textile samples).[4]
-
For non-volatile quinoxalines, a derivatization step (e.g., trimethylsilylation) is necessary to increase their volatility and thermal stability.[7]
-
Concentrate the extract and inject it into the GC-MS system.
b) GC-MS Conditions:
-
GC Column: A capillary column with a suitable stationary phase, such as 2% OV-210 on Gaschrom Q or a DB-5MS.[4][7]
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.[7]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 140°C and ramping to 220°C at a rate of 2°C/min.[7]
-
MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization Mode: Electron Ionization (EI) is commonly used.
Electrochemical Sensor Protocol for Quinoxaline-2-Carboxylic Acid (QCA)
This protocol describes the use of a molecularly imprinted polymer (MIP) based electrochemical sensor for the sensitive and selective detection of QCA.[5]
a) Sensor Fabrication:
-
A glassy carbon electrode (GCE) is modified with a poly(pyrrole)-graphene oxide-binuclear phthalocyanine cobalt (II) sulphonate functional composite.
-
A molecularly imprinted polymer (MIP) film is then formed on the modified GCE by electropolymerizing o-phenylenediamine in the presence of the QCA template molecule.
-
The QCA template is subsequently removed by an elution step, leaving behind recognition sites specific for QCA.
b) Electrochemical Measurement:
-
The fabricated MIP sensor is immersed in a supporting electrolyte solution.
-
The sample containing QCA is introduced, and an accumulation step may be performed to pre-concentrate the analyte at the sensor surface.
-
The electrochemical response is measured using a technique such as square wave voltammetry (SWV). The anodic current response is proportional to the concentration of QCA.
Fluorescence Spectroscopy Protocol for Quinoxaline Analysis
This protocol outlines a general approach for the quantitative analysis of fluorescent quinoxaline derivatives.[6][8]
a) Sample Preparation:
-
Accurately weigh and dissolve the quinoxaline-containing sample in a suitable solvent (e.g., DMSO) in which the analyte is stable and soluble.
-
Prepare a series of standard solutions of the quinoxaline of interest with known concentrations.
-
The concentration should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
b) Fluorescence Measurement:
-
Spectrofluorometer: Use a calibrated spectrofluorometer.
-
Excitation Wavelength: Excite the sample at the wavelength of maximum absorption.
-
Emission Spectrum: Record the fluorescence emission spectrum over a range of wavelengths.
-
Quantitative Analysis: The fluorescence intensity at the emission maximum is proportional to the concentration of the analyte. A calibration curve is constructed by plotting the fluorescence intensity of the standard solutions against their concentrations.
Mandatory Visualization
The following diagrams illustrate the fundamental workflows and principles of the discussed analytical techniques.
Caption: High-Performance Liquid Chromatography (HPLC) Experimental Workflow.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) Experimental Workflow.
Caption: Principle of an Electrochemical Sensor for Quinoxaline Detection.
Caption: Principle of Fluorescence Spectroscopy for Quinoxaline Detection.
References
- 1. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. madison-proceedings.com [madison-proceedings.com]
- 5. Sensitive and selective electrochemical determination of quinoxaline-2-carboxylic acid based on bilayer of novel poly(pyrrole) functional composite using one-step electro-polymerization and molecularly imprinted poly(o-phenylenediamine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of Quinoxalin-6-ylmethanol: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Quinoxalin-6-ylmethanol (CAS No. 488834-75-9), a heterocyclic compound utilized in various research applications.
Hazard Profile and Safety Summary
Based on data for analogous compounds like quinoxaline, researchers should handle this compound with the assumption that it possesses similar hazardous properties.[1] The primary hazards are summarized in the table below.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[1] | Wear protective gloves and clothing to prevent skin exposure. |
| Eye Irritation | Causes serious eye irritation.[1] | Wear safety glasses or goggles. |
| Respiratory Irritation | May cause respiratory irritation.[1] | Use only in a well-ventilated area, preferably in a fume hood. |
| Carcinogenicity | Suspected of causing cancer.[1] | Obtain special instructions before use. Avoid exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[2]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
2. Waste Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and rinsates, in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, tight-fitting lid.
3. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: "488834-75-9."
-
An indication of the hazards (e.g., "Toxic," "Irritant").
-
4. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Quinoxalin-6-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Quinoxalin-6-ylmethanol (CAS No: 488834-75-9). The following procedural guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
I. Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. Based on the handling of similar chemical compounds, the following PPE is recommended as a minimum requirement.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing or explosion.[1][2] | Protects eyes from splashes, sprays, and irritating mists of the chemical. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility chart. Double gloving is recommended.[1][3] | Prevents skin contact and absorption. Nitrile gloves offer broad protection against many chemicals.[1][4] |
| Body Protection | Flame-resistant lab coat, fully buttoned.[2] Long pants and closed-toe shoes are mandatory.[3][4] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3][4][5] If significant aerosolization is expected, an N95 respirator may be necessary.[6][7] | Minimizes inhalation of airborne particles of the compound. |
II. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Ventilation: All handling of solid this compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][4][5]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.[8]
-
Weighing: To minimize the generation of airborne dust, weigh the solid compound in a fume hood.[8] Use a spatula for transfers and avoid pouring the powder directly from the container.[8]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing. If the process is exothermic, use an ice bath for cooling.
-
Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Wipe down the exterior of all containers before returning them to storage.[8] Wash hands thoroughly with soap and water, even after wearing gloves.[3]
C. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Disposal Protocol
| Waste Type | Collection Procedure | Disposal Method |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated PPE. | Dispose of through your institution's hazardous waste management program. |
| Liquid Waste (Solutions) | Collect in a sealed, labeled, and chemically compatible hazardous waste container. Do not mix with incompatible waste.[5] | Dispose of through your institution's hazardous waste management program. |
| Sharps | Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container. | Dispose of as hazardous sharps waste according to institutional protocols. |
IV. Experimental Workflow and Logical Relationships
Diagram: General Chemical Handling Workflow
Caption: Workflow for safe handling of chemical compounds.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. gz-supplies.com [gz-supplies.com]
- 4. uwlax.edu [uwlax.edu]
- 5. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 6. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
